molecular formula C11H10O4 B3028691 4-Acetoxycinnamic acid CAS No. 27542-85-4

4-Acetoxycinnamic acid

Katalognummer: B3028691
CAS-Nummer: 27542-85-4
Molekulargewicht: 206.19 g/mol
InChI-Schlüssel: BYHBHNKBISXCEP-QPJJXVBHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Acetoxycinnamic acid, with the CAS registry number 15486-19-8, is a high-purity organic compound offered for research and development purposes. This compound, with the molecular formula C11H10O4 and a molecular weight of 206.197 g/mol, is a derivative of cinnamic acid, a well-studied class of phenylpropanoids . It is characterized as a white to off-white powder that is predominantly the trans-isomer, with a melting point range of 205°C to 208°C . This product is strictly for laboratory research and is classified as For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Cinnamic acid derivatives are a significant area of scientific interest due to their broad spectrum of potential biological activities. As a member of this chemical family, this compound is a valuable building block or intermediate for researchers investigating Structure-Activity Relationships (SAR) . Studies on related cinnamic acid structures have shown various pharmacological activities, including antidiabetic, antimicrobial, and anticancer effects, making them promising candidates for the development of new therapeutic and nutraceutical agents . The acetyloxy functional group in this specific derivative can influence its properties, such as bioavailability and interaction with biological targets, offering a point of differentiation in experimental work. Researchers may utilize this compound in the synthesis of more complex molecules, as a standard in analytical chemistry, or in biochemical assays to explore mechanisms of action related to diabetes, infectious diseases, or degenerative conditions . Handle with appropriate safety precautions, as it may cause skin and eye irritation and respiratory irritation .

Eigenschaften

IUPAC Name

(E)-3-(4-acetyloxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-8(12)15-10-5-2-9(3-6-10)4-7-11(13)14/h2-7H,1H3,(H,13,14)/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHBHNKBISXCEP-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15486-19-8
Record name p-Acetoxycinnamic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40967
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propenoic acid, 3-[4-(acetyloxy)phenyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-acetoxycinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.905
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Acetoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetoxycinnamic acid, a derivative of the naturally occurring phenolic compound p-coumaric acid, is a molecule of growing interest in the scientific community. Its structural similarity to other cinnamic acid derivatives, which are known to possess a wide range of biological activities, has prompted investigations into its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and known biological activities of this compound, tailored for professionals in research and drug development.

Core Chemical Properties

This compound is a white to off-white crystalline powder. A summary of its key chemical identifiers and properties is provided in the table below for easy reference.

PropertyValueReference(s)
IUPAC Name (2E)-3-[4-(acetyloxy)phenyl]prop-2-enoic acid[1]
Synonyms p-Acetoxycinnamic acid, 4-Acetylcoumaric acid[1]
CAS Number 15486-19-8[1]
Molecular Formula C₁₁H₁₀O₄[1]
Molecular Weight 206.19 g/mol [1]
Melting Point 205-208 °C[1]
Boiling Point 209-211 °C[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
pKa 4.39 ± 0.10 (Predicted)[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. This section outlines key experimental protocols for the synthesis, purification, and analysis of this compound.

Synthesis from p-Coumaric Acid

A common and straightforward method for the synthesis of this compound is through the acetylation of p-coumaric acid.

Materials:

  • p-Coumaric acid

  • Acetic anhydride

  • Pyridine (catalyst)

  • Hydrochloric acid (HCl), 1M

  • Distilled water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Büchner funnel and flask

Procedure:

  • In a round bottom flask, dissolve p-coumaric acid in pyridine with stirring.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride to the cooled solution while maintaining stirring.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, slowly pour the reaction mixture into ice-cold 1M HCl to precipitate the product.

  • Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the precipitate thoroughly with cold distilled water to remove any remaining acid and pyridine.

  • Dry the crude this compound in a desiccator or under vacuum.

Synthesis_Workflow pCoumaric p-Coumaric Acid Reaction Acetylation Reaction (0°C to RT) pCoumaric->Reaction Pyridine Pyridine Pyridine->Reaction AceticAnhydride Acetic Anhydride AceticAnhydride->Reaction Precipitation Precipitation (ice-cold HCl) Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Drying Drying Filtration->Drying FinalProduct This compound Drying->FinalProduct

Caption: Synthesis workflow of this compound.
Purification by Recrystallization

To obtain high-purity this compound, recrystallization is a standard and effective purification technique. A mixed solvent system of ethanol and water is commonly employed.

Materials:

  • Crude this compound

  • Ethanol

  • Distilled water

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Büchner funnel and flask

Procedure:

  • In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Heat the solution gently on a hot plate to ensure complete dissolution.

  • While the solution is hot, slowly add hot distilled water dropwise until the solution becomes slightly turbid (cloudy), indicating the saturation point.

  • If excess water is added and the solution becomes overly cloudy, add a small amount of hot ethanol to redissolve the precipitate.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals.

Recrystallization_Workflow Crude Crude this compound Dissolve Dissolve in minimal hot ethanol Crude->Dissolve AddWater Add hot water to turbidity Dissolve->AddWater Cooling Slow cooling to RT, then ice bath AddWater->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with cold ethanol/water Filtration->Washing Drying Drying Washing->Drying Pure Pure this compound Drying->Pure

Caption: Purification of this compound by recrystallization.
Analytical Methods

Accurate and reliable analytical methods are essential for the characterization and quality control of this compound.

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of methanol and 0.1% acetic acid in water is often effective. A typical starting condition could be 40:60 (v/v) methanol:acidified water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 310 nm.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Expected Chemical Shifts (δ, ppm): Peaks corresponding to the acetyl protons, aromatic protons, and the vinylic protons of the cinnamic acid backbone are expected. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • Sample Preparation: As for ¹H NMR.

    • Expected Chemical Shifts (δ, ppm): Resonances for the carbonyl carbons (ester and carboxylic acid), aromatic carbons, vinylic carbons, and the acetyl methyl carbon are expected.

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: The KBr pellet method is commonly used for solid samples.[2] Mix a small amount of the finely ground sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.[2] Press the mixture into a thin, transparent pellet using a hydraulic press.[2]

  • Expected Absorptions (cm⁻¹):

    • ~1750 cm⁻¹ (C=O stretch of the acetate ester)

    • ~1680 cm⁻¹ (C=O stretch of the carboxylic acid)

    • ~1630 cm⁻¹ (C=C stretch of the alkene)

    • ~1600, 1510 cm⁻¹ (C=C stretches of the aromatic ring)

    • Broad O-H stretch from the carboxylic acid dimer.

Mass Spectrometry (MS)

  • Ionization Method: Electrospray ionization (ESI) in negative ion mode is suitable for detecting the deprotonated molecule [M-H]⁻.

  • Fragmentation: Collision-induced dissociation (CID) of the [M-H]⁻ ion would likely result in the loss of the acetyl group and decarboxylation, providing structural confirmation.

Biological Activities and Potential Applications in Drug Development

This compound has demonstrated a range of biological activities that suggest its potential for further investigation in drug development.

Antimicrobial Activity

Studies have shown that this compound possesses bactericidal properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. The proposed mechanism of action involves the disruption of bacterial membrane permeability and the inhibition of lipid synthesis.[1]

Anti-inflammatory and Anticancer Potential

While direct evidence for this compound is still emerging, many cinnamic acid derivatives are known to exhibit anti-inflammatory and anticancer properties. The anti-inflammatory effects of related compounds are often attributed to the inhibition of key inflammatory mediators and signaling pathways.

One such pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway , which plays a central role in inflammation and cancer. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes. Some cinnamic acid derivatives have been shown to inhibit this pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli IKK IKK Complex Stimuli->IKK activates IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates IkB_NFkB->NFkB releases IkB_p p-IκB IkB_NFkB->IkB_p Degradation Proteasomal Degradation IkB_p->Degradation ubiquitination Cinnamic_Derivative Cinnamic Acid Derivatives Cinnamic_Derivative->IKK Inhibits DNA DNA NFkB_n->DNA binds to Transcription Gene Transcription DNA->Transcription Genes Pro-inflammatory & Pro-survival Genes Transcription->Genes

Caption: Potential inhibition of the NF-κB signaling pathway by cinnamic acid derivatives.

Furthermore, research on related compounds suggests that this compound could potentially induce apoptosis (programmed cell death) in cancer cells. The induction of apoptosis is a key mechanism for many chemotherapeutic agents. This process can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases and modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.

Conclusion

This compound is a compound with a well-defined chemical profile and promising, albeit still developing, biological activity. The experimental protocols provided in this guide offer a solid foundation for researchers to synthesize, purify, and analyze this molecule. Further investigation into its specific mechanisms of action, particularly its effects on key signaling pathways implicated in disease, will be crucial in unlocking its full therapeutic potential. As research continues, this compound may emerge as a valuable lead compound in the development of new antimicrobial, anti-inflammatory, or anticancer agents.

References

A Comprehensive Technical Guide to the Synthesis of 4-Acetoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of 4-acetoxycinnamic acid, a valuable compound in various research and development sectors. The primary and most efficient synthetic route involves the acetylation of 4-hydroxycinnamic acid (p-coumaric acid). This document outlines the detailed experimental protocol for this method, presents key quantitative data in a structured format, and includes visualizations of the synthetic pathway and a general experimental workflow to aid in comprehension and practical application.

Introduction

This compound, also known as p-acetoxycinnamic acid, is an acetate ester derivative of trans-4-coumaric acid.[1][2][3] Its parent compound, p-coumaric acid, is a naturally occurring phenolic acid with known antioxidant, antimicrobial, and anti-inflammatory properties.[4][5] The acetylation of p-coumaric acid to form this compound can modify its physicochemical properties, potentially influencing its biological activity and making it a compound of interest for drug development and other applications. This guide focuses on the prevalent and accessible method for its synthesis.

Synthetic Pathway

The most common and straightforward method for the synthesis of this compound is through the esterification of 4-hydroxycinnamic acid with acetic anhydride. This reaction is typically catalyzed by an acid, such as concentrated sulfuric acid.

A general scheme for this reaction is presented below:

Synthesis_Pathway 4-Hydroxycinnamic Acid 4-Hydroxycinnamic Acid reagents + 4-Hydroxycinnamic Acid->reagents Acetic Anhydride Acetic Anhydride Acetic Anhydride->reagents This compound This compound Acetic Acid Acetic Acid catalyst H₂SO₄ (catalyst) reagents->catalyst catalyst->this compound Acetylation catalyst->Acetic Acid Byproduct

Caption: Synthesis of this compound via acetylation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

PropertyValue
Molecular FormulaC₁₁H₁₀O₄[1][6][7]
Molecular Weight206.19 g/mol [1]
IUPAC Name(2E)-3-[4-(acetyloxy)phenyl]prop-2-enoic acid[1][6]
Synonymsp-Acetoxycinnamic acid, Acetylated coumaric acid[1][7][8]
Melting Point205-208 °C[7][9]
AppearanceWhite to cream crystalline powder[6]
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[9]
CAS Number15486-19-8[1][6][7]

Experimental Protocol: Acetylation of 4-Hydroxycinnamic Acid

This section provides a detailed methodology for the synthesis of this compound.

4.1. Materials and Reagents

  • 4-Hydroxycinnamic acid (p-coumaric acid)

  • Acetic anhydride

  • Concentrated sulfuric acid (H₂SO₄)

  • Deionized water

  • Diethyl ether (or other suitable recrystallization solvent)

  • Sodium bicarbonate (for neutralization, optional)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

4.2. Equipment

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

  • Melting point apparatus

  • Spectroscopic instruments for characterization (e.g., FT-IR, NMR)

4.3. Detailed Procedure

  • Reaction Setup: In a round-bottom flask, dissolve 4-hydroxycinnamic acid in an excess of acetic anhydride.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reaction: Heat the reaction mixture under reflux for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of ice-cold deionized water to precipitate the product and hydrolyze the excess acetic anhydride.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any remaining acetic acid and sulfuric acid.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or diethyl ether) to obtain pure this compound.

  • Drying: Dry the purified crystals under vacuum.

  • Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, FT-IR, and NMR spectroscopy.

4.4. General Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Reactant Mixing Reactant Mixing Catalyst Addition Catalyst Addition Reactant Mixing->Catalyst Addition Reflux Reflux Catalyst Addition->Reflux Quenching Quenching Reflux->Quenching Filtration Filtration Quenching->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Drying Recrystallization->Drying Characterization Characterization Drying->Characterization

References

A Technical Guide to the Discovery and Enduring Legacy of Cinnamic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid, a naturally occurring aromatic organic compound, and its diverse derivatives have long been a subject of intense scientific scrutiny. From their initial discovery in the fragrant bark of cinnamon trees to their current applications in pharmaceuticals, fragrances, and industrial synthesis, the journey of these molecules is a testament to the power of natural product chemistry and the relentless pursuit of therapeutic innovation. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of cinnamic acid and its derivatives, with a focus on quantitative data, detailed experimental protocols, and the intricate signaling pathways they modulate.

I. Discovery and Historical Milestones

The story of cinnamic acid is intrinsically linked to the history of cinnamon, a prized spice for millennia. While the use of cinnamon dates back to ancient civilizations, the isolation of its key chemical constituent, cinnamaldehyde, and the subsequent discovery of cinnamic acid were pivotal moments in the development of organic chemistry.

Early Observations and Isolation:

The characteristic aroma of cinnamon is primarily due to cinnamaldehyde. Early chemists and apothecaries were aware of the essential oil obtainable from cinnamon bark. It was in 1872 that the German chemists Friedrich Beilstein and A. Kuhlberg first isolated cinnamic acid from this oil[1]. This discovery opened the door to understanding the chemical composition of this important natural product.

The Dawn of Synthesis:

The late 19th century was a period of rapid advancement in synthetic organic chemistry. The ability to synthesize naturally occurring compounds in the laboratory was a major goal. The first synthesis of cinnamic acid was achieved through the base-catalyzed condensation of acetyl chloride and benzaldehyde, followed by hydrolysis[2].

Several other pioneering synthetic methods soon followed, laying the groundwork for the large-scale production of cinnamic acid and its derivatives:

  • The Perkin Reaction (1868): Developed by William Henry Perkin, this reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid. It became a cornerstone for the synthesis of α,β-unsaturated aromatic acids, including cinnamic acid[3].

  • Claisen Condensation (1890): Rainer Ludwig Claisen described the synthesis of ethyl cinnamate through the reaction of ethyl acetate with benzaldehyde in the presence of a sodium base[2]. This method provided a valuable route to cinnamic acid esters.

  • Knoevenagel Condensation: This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a weak base[4].

These early synthetic achievements not only provided a means to produce cinnamic acid independently of its natural sources but also paved the way for the creation of a vast array of derivatives with unique properties and applications.

II. Natural Occurrence and Biosynthesis

Cinnamic acid and its derivatives are widespread in the plant kingdom, where they play crucial roles in various physiological processes. They are obtained from sources like oil of cinnamon, balsams such as storax, and shea butter[2].

Key Natural Sources:

Natural SourceCompound(s)Typical ConcentrationReference
Cinnamomum cassia (Cassia)Cinnamic acid, CinnamaldehydeCinnamic acid: 20.10 mg/100 g FW (average)[5]
Cinnamaldehyde: 55-75% of essential oil[6][7]
Storax (from Liquidambar species)Cinnamic acidVaries[2]
PropolisCinnamic acid and its esters1-1.5%[8]
Strawberriestrans-Cinnamic acid2.91 to 4.97 µg/g[8][9]

Biosynthesis:

In plants, cinnamic acid is a central intermediate in the biosynthesis of a vast array of natural products, including lignols (precursors to lignin), flavonoids, isoflavonoids, coumarins, and stilbenes[2]. The key enzyme responsible for its formation is phenylalanine ammonia-lyase (PAL) , which catalyzes the deamination of the amino acid L-phenylalanine to produce trans-cinnamic acid.

Biosynthesis of Cinnamic Acid Biosynthesis of Cinnamic Acid L_Phenylalanine L-Phenylalanine PAL Phenylalanine Ammonia-Lyase (PAL) L_Phenylalanine->PAL Substrate Cinnamic_Acid trans-Cinnamic Acid Downstream Lignols, Flavonoids, Coumarins, etc. Cinnamic_Acid->Downstream Precursor PAL->Cinnamic_Acid Catalyzes

Biosynthesis of trans-Cinnamic Acid from L-Phenylalanine.

III. Key Synthetic Methodologies and Experimental Protocols

The ability to synthesize cinnamic acid and its derivatives efficiently and with high purity is crucial for their use in research and industry. Several methods have been developed and refined over the years.

A. Perkin Reaction

The Perkin reaction remains a classic and widely used method for synthesizing cinnamic acids. It involves the aldol condensation of an aromatic aldehyde with an acid anhydride, catalyzed by an alkali salt of the corresponding acid[3].

Detailed Experimental Protocol for the Synthesis of trans-Cinnamic Acid via Perkin Reaction:

Materials:

  • Benzaldehyde (4 g)[1]

  • Acetic anhydride (6 g)[1]

  • Anhydrous sodium acetate (2 g)[1]

  • Sodium hydroxide solution

  • Hydrochloric acid

  • Activated charcoal

Procedure:

  • Combine 4 g of benzaldehyde, 6 g of acetic anhydride, and 2 g of anhydrous sodium acetate in a round-bottomed flask fitted with an air condenser[1].

  • Heat the mixture in an oil bath at 160-180°C for approximately 3 hours[1][10].

  • While still hot, pour the reaction mixture into a larger flask and neutralize it with an aqueous sodium hydroxide solution to convert the cinnamic acid into its sodium salt. The pH should be checked to ensure it is alkaline[1].

  • Remove any unreacted benzaldehyde by extraction with a suitable organic solvent in a separatory funnel[1].

  • Add activated charcoal to the aqueous solution of sodium cinnamate and filter the mixture while hot to remove impurities[1].

  • Acidify the filtrate with hydrochloric acid to precipitate the cinnamic acid[1].

  • Collect the white crystals of cinnamic acid by vacuum filtration, wash with cold water, and dry[1].

Yields: Yields for the Perkin reaction can vary depending on the specific substrates and reaction conditions, but are generally in the range of 45-92%[11][12].

B. Knoevenagel Condensation

The Knoevenagel condensation provides an alternative route to cinnamic acids, particularly when the Perkin reaction is not suitable. It involves the reaction of an aromatic aldehyde with a compound containing an active methylene group, like malonic acid, in the presence of a weak base[4].

Detailed Experimental Protocol for the Synthesis of trans-Cinnamic Acid via Knoevenagel Condensation:

Materials:

  • Benzaldehyde (0.10 moles)[4]

  • Malonic acid (0.11 moles)[4]

  • 95% Ethanol (25 mL)[4]

  • Pyridine (2.5 mL)[4]

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, combine 0.10 moles of freshly distilled benzaldehyde, 0.11 moles of malonic acid, 25 mL of 95% ethanol, and 2.5 mL of pyridine[4].

  • Heat the mixture to a gentle reflux for 6 to 8 hours[4].

  • After cooling, a large mass of crystals will form. Break up the crystal mass with a spatula and cool the reaction mixture in an ice bath[4].

  • Collect the solid product by vacuum filtration using a Buchner funnel and wash it with two 3 mL portions of cold 95% ethanol[4].

  • Recrystallize the crude cinnamic acid from ethanol and air dry the crystals[4].

Yields: The Knoevenagel condensation can provide good to excellent yields of cinnamic acids, often in the range of 75-85%[4]. A microwave-assisted version of this reaction can dramatically reduce the reaction time to a few minutes and provide excellent yields[13].

C. Claisen-Schmidt Condensation (for Chalcone Synthesis)

The Claisen-Schmidt condensation is a crucial reaction for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones), which are important precursors to flavonoids and possess a wide range of biological activities. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone[14].

Detailed Experimental Protocol for the Synthesis of a Chalcone via Claisen-Schmidt Condensation:

Materials:

  • Aromatic aldehyde (e.g., 5-(3-Fluorophenyl)furan-2-carbaldehyde, 1.0 mmol)[14]

  • Substituted acetophenone (e.g., acetophenone, 1.0 mmol)[14]

  • Ethanol (15-20 mL)[14]

  • 40-50% aqueous solution of Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (1-2 mL)[14]

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 mmol of the aromatic aldehyde and 1.0 mmol of the substituted acetophenone in 15-20 mL of ethanol[14].

  • To the stirred solution, add the aqueous KOH or NaOH solution dropwise at room temperature. A color change or precipitate formation is often observed[14].

  • Stir the reaction mixture vigorously at room temperature for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC)[14].

  • Once the reaction is complete, pour the mixture into a beaker containing 100 mL of ice-cold water and stir for 15-20 minutes to ensure complete precipitation[14].

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral[14].

  • Purify the crude product by recrystallization from a suitable solvent, typically ethanol[14].

Yields: The Claisen-Schmidt condensation can provide variable yields depending on the substrates. Grinding techniques have been shown to provide higher yields (up to 32.6%) compared to the traditional reflux method (9.2%) and are considered a greener synthetic approach[15].

IV. Biological Activities and Signaling Pathways

Cinnamic acid and its derivatives exhibit a remarkable spectrum of biological activities, making them attractive candidates for drug development. Their mechanisms of action often involve the modulation of key cellular signaling pathways.

A. Anti-inflammatory Activity

Many cinnamic acid derivatives possess potent anti-inflammatory properties. This activity is often attributed to their ability to interfere with pro-inflammatory signaling cascades[2][16].

Modulation of the NF-κB Signaling Pathway:

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Cinnamic acid derivatives, such as caffeic acid and ferulic acid, have been shown to inhibit the activation of NF-κB[17][18]. This inhibition can occur through various mechanisms, including preventing the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. This, in turn, prevents the translocation of NF-κB to the nucleus and the transcription of pro-inflammatory genes like TNF-α and IL-6[17].

NF-kB Signaling Pathway Inhibition by Cinnamic Acid Derivatives Inhibition of NF-κB Signaling by Cinnamic Acid Derivatives cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimulus->IKK NFkB_IkB NF-κB IκB IKK->NFkB_IkB Phosphorylates IκB IkB IκB Degradation Degradation IkB->Degradation Ubiquitination & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->IkB NFkB_IkB->NFkB Releases NF-κB Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Transcription CAD Cinnamic Acid Derivatives CAD->IKK Inhibits

Inhibition of the NF-κB signaling pathway by cinnamic acid derivatives.

B. Anticancer Activity

Numerous studies have highlighted the anticancer potential of cinnamic acid derivatives against various cancer cell lines, including breast, colon, and lung cancer[19][20]. One of the key mechanisms underlying their anticancer effect is the induction of apoptosis.

Induction of the Apoptotic Pathway:

Cinnamic acid and its derivatives can trigger apoptosis, or programmed cell death, in cancer cells through both intrinsic and extrinsic pathways. This can involve the activation of caspases, a family of proteases that execute the apoptotic process. For instance, cinnamic acid has been shown to induce apoptosis in human melanoma cells, as evidenced by the activation of caspase-3 and caspase-9[21][22][23].

Apoptosis Induction by Cinnamic Acid Derivatives Induction of Apoptosis by Cinnamic Acid Derivatives CAD Cinnamic Acid Derivatives Cell Cancer Cell CAD->Cell DNA_Damage DNA Damage Cell->DNA_Damage Mitochondria Mitochondria DNA_Damage->Mitochondria Activates Intrinsic Pathway Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Simplified representation of apoptosis induction by cinnamic acid derivatives.

Quantitative Data on Anticancer Activity:

DerivativeCell LineIC50 ValueReference
Cinnamic AcidHT-144 (Melanoma)2.4 mM[22]
Compound 55pBel7402/5-FU (Hepatocellular Carcinoma)Potent (specific value not provided)[19]
Compound 5A-549 (Lung Cancer)10.36 µM[24]
Compound 12A-549 (Lung Cancer)> 25 µM[24]
Compound 117(COX-1 inhibitor)4.3 µM[25]
Compound 117(COX-2 inhibitor)1.09 µM[25]

V. Experimental Workflows for Biological Evaluation

The systematic evaluation of the biological activities of cinnamic acid derivatives is essential for drug discovery and development. Standardized experimental workflows are employed to screen for and characterize their therapeutic potential.

A. Workflow for Evaluating Anti-inflammatory Activity

A typical workflow for assessing the anti-inflammatory properties of a novel cinnamic acid derivative involves a series of in vitro and in vivo assays.

Anti-inflammatory Activity Workflow Workflow for Evaluating Anti-inflammatory Activity Start Novel Cinnamic Acid Derivative In_Vitro In Vitro Assays Start->In_Vitro Cell_Culture Cell Culture (e.g., Macrophages) In_Vitro->Cell_Culture In_Vivo In Vivo Models In_Vitro->In_Vivo Promising Candidates LPS_Stimulation LPS Stimulation Cell_Culture->LPS_Stimulation Cytokine_Measurement Cytokine Measurement (e.g., ELISA for TNF-α, IL-6) LPS_Stimulation->Cytokine_Measurement NFkB_Assay NF-κB Activation Assay (e.g., Western Blot for p-IκB) LPS_Stimulation->NFkB_Assay Animal_Model Animal Model of Inflammation (e.g., Carrageenan-induced paw edema) In_Vivo->Animal_Model Lead_Compound Lead Compound Identification In_Vivo->Lead_Compound Efficacious and Safe Compound_Admin Compound Administration Animal_Model->Compound_Admin Measure_Inflammation Measurement of Inflammatory Parameters (e.g., Paw Volume) Compound_Admin->Measure_Inflammation Histology Histological Analysis Measure_Inflammation->Histology

Experimental workflow for assessing anti-inflammatory activity.

B. Workflow for Anticancer Drug Screening

Screening cinnamic acid derivatives for anticancer activity follows a structured approach, progressing from initial cytotoxicity assays to more detailed mechanistic studies.

Anticancer Screening Workflow Workflow for Anticancer Drug Screening Start Library of Cinnamic Acid Derivatives Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity Cancer_Cell_Lines Panel of Cancer Cell Lines Cytotoxicity->Cancer_Cell_Lines IC50 Determine IC50 Values Cancer_Cell_Lines->IC50 Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activation) IC50->Apoptosis_Assay Active Compounds Cell_Cycle Cell Cycle Analysis (e.g., Flow Cytometry) IC50->Cell_Cycle Mechanism_Study Mechanism of Action Studies Apoptosis_Assay->Mechanism_Study Cell_Cycle->Mechanism_Study Western_Blot Western Blot for Apoptotic Proteins Mechanism_Study->Western_Blot In_Vivo_Models In Vivo Xenograft Models Mechanism_Study->In_Vivo_Models Lead_Optimization Lead Compound Optimization In_Vivo_Models->Lead_Optimization

Experimental workflow for anticancer drug screening.

VI. Conclusion and Future Directions

The journey of cinnamic acid and its derivatives from a fragrant component of a common spice to a versatile platform for drug discovery is a compelling narrative in the history of science. Their rich chemistry, diverse biological activities, and amenability to synthetic modification continue to inspire researchers. The future of cinnamic acid-based research lies in the rational design of novel derivatives with enhanced potency and selectivity for specific biological targets. The exploration of their potential in combination therapies, the development of advanced drug delivery systems, and the continued investigation of their complex mechanisms of action will undoubtedly unlock new therapeutic opportunities for a wide range of human diseases. This enduring legacy ensures that cinnamic acid and its derivatives will remain a focal point of scientific inquiry for years to come.

References

An In-Depth Technical Guide to 4-Acetoxycinnamic Acid (CAS Number: 15486-19-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-acetoxycinnamic acid (CAS: 15486-19-8), a derivative of the naturally occurring phenolic compound, p-coumaric acid. This document collates available physicochemical data, details known biological activities, and provides adaptable experimental protocols for its synthesis, analysis, and bioactivity assessment. Due to the limited specific research on this compound, this guide also extensively covers the well-documented biological activities and signaling pathways of its parent compound, p-coumaric acid, offering a foundational framework for future research into this potentially valuable molecule. All quantitative data is presented in structured tables, and key processes are visualized through logical diagrams.

Introduction

This compound, also known as p-acetoxycinnamic acid, is an acetate ester of trans-4-coumaric acid.[1][2] As a derivative of a widespread natural phenolic acid, it holds potential for investigation in various fields, including pharmacology and materials science. The addition of the acetyl group modifies the polarity and bioavailability of the parent p-coumaric acid, potentially altering its pharmacokinetic profile and biological efficacy. This guide serves as a technical resource for researchers, providing the foundational information necessary to design and execute studies involving this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, compiled from various chemical databases.

PropertyValueReference(s)
CAS Number 15486-19-8[3]
Molecular Formula C₁₁H₁₀O₄[3]
Molecular Weight 206.19 g/mol [3]
IUPAC Name (E)-3-(4-acetoxyphenyl)prop-2-enoic acid[3]
Appearance White to cream crystalline powder[4]
Melting Point 205-208 °C[2]
Boiling Point (Predicted) 209-211 °C[2]
Density (Predicted) 1.267 ± 0.06 g/cm³[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]
pKa (Predicted) 4.39 ± 0.10[2]
LogP (Predicted) 1.710[5]

Synthesis and Analysis

Synthesis Protocol

This compound is synthesized via the formal condensation of the hydroxyl group of trans-4-coumaric acid with acetic acid.[2] The following is an adaptable protocol for its synthesis.

Materials:

  • trans-4-Coumaric acid

  • Acetic anhydride

  • Pyridine (or another suitable base)

  • Tetrahydrofuran (THF) or other suitable solvent

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Toluene

  • Ethyl acetate

Procedure:

  • In a three-necked round-bottom flask equipped with a stirrer, thermometer, and condenser, dissolve trans-4-coumaric acid in THF.

  • Add pyridine to the solution.

  • While stirring at a controlled temperature (e.g., 20-30°C), slowly add acetic anhydride dropwise over a period of 1-2 hours.

  • Allow the reaction to proceed with stirring for approximately 15 hours at the same temperature.

  • After the reaction is complete, add deionized water to hydrolyze any remaining acetic anhydride.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Add toluene to the concentrate and perform a second concentration step to azeotropically remove residual water and acetic acid.

  • Cool the resulting concentrate to induce crystallization. The crude product can be collected by vacuum filtration.

  • For purification, recrystallize the crude product from a suitable solvent system, such as ethanol or an ethyl acetate/toluene mixture.

  • Dry the purified crystals under vacuum to obtain this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The purity and concentration of this compound can be determined using reversed-phase HPLC. The following is a general method that can be optimized for specific applications.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous acidic solution (e.g., 0.1% phosphoric acid or 2% glacial acetic acid in water) and an organic solvent like acetonitrile or methanol.[6][7]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: Cinnamic acid derivatives typically show strong absorbance around 270-310 nm. The optimal wavelength should be determined by UV-Vis spectral analysis.

  • Injection Volume: 20 µL.[6]

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Prepare a series of calibration standards by diluting the stock solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Inject the standards and samples onto the HPLC system.

  • Quantify the amount of this compound in the samples by comparing the peak areas to the calibration curve.

Biological Activity and Mechanism of Action

Known Biological Activity of this compound

Direct research into the biological effects of this compound is limited. However, it has been reported to possess antimicrobial properties.

  • Antimicrobial Activity: this compound is described as a bactericide active against both Gram-positive bacteria, including Staphylococcus aureus (including MRSA), and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.[1] Its mechanism is suggested to involve interference with bacterial membrane permeability and inhibition of lipid synthesis.[1]

Potential Biological Activities Based on the Parent Compound, p-Coumaric Acid

As this compound is a prodrug that is likely hydrolyzed to p-coumaric acid in vivo, the extensive biological activities of p-coumaric acid are highly relevant. These activities provide a strong basis for future investigation into this compound.

  • Anti-inflammatory Activity: p-Coumaric acid has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[8] This is achieved, in part, by blocking key inflammatory signaling pathways.

  • Antioxidant Activity: As a phenolic acid, p-coumaric acid is a potent antioxidant.[9]

  • Anticancer Properties: Studies have indicated that p-coumaric acid can inhibit the proliferation of cancer cells and induce apoptosis.[9]

  • Neuroprotective Effects: p-Coumaric acid has demonstrated neuroprotective potential in models of neurodegenerative diseases.[9]

Signaling Pathways (of p-Coumaric Acid)

The anti-inflammatory effects of p-coumaric acid are mediated through its interaction with major intracellular signaling cascades.

  • NF-κB Pathway: p-Coumaric acid can suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor for inflammatory gene expression.[8] It achieves this by inhibiting the phosphorylation of IκB, which prevents the translocation of the p65 subunit of NF-κB into the nucleus.[10]

  • MAPK Pathway: p-Coumaric acid has also been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[11] It can inhibit the phosphorylation of key MAPK proteins such as ERK1/2, JNK, and p38, which are involved in cellular responses to stress and inflammation.[10][11]

Experimental Protocols for Biological Assessment

The following are adaptable protocols for assessing the biological activity of this compound, based on standard methodologies for similar compounds.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is for determining the effect of this compound on cell viability.[12][13]

Materials:

  • Cell line of interest (e.g., RAW 264.7 macrophages for inflammation studies)

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control.

In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This protocol assesses the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.[14]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Reagent A: 1% sulfanilamide in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include appropriate controls (untreated, LPS only, compound only).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A to each supernatant sample, incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.

Visualizations

Diagrams of Signaling Pathways and Workflows

G Figure 1: Hypothetical Bioactivation and Action of this compound cluster_intake Administration & Metabolism cluster_action Cellular Action 4-ACA This compound (Prodrug) Esterases Esterases (in vivo) 4-ACA->Esterases Hydrolysis pCA p-Coumaric Acid (Active form) Esterases->pCA IKK IKK Complex pCA->IKK Inhibits MAPK MAPK Pathway (ERK, JNK, p38) pCA->MAPK Inhibits IKB IκB IKK->IKB Phosphorylates NFkB NF-κB (p65/p50) IKB->NFkB Sequestered in cytoplasm NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Inflammation Pro-inflammatory Genes (TNF-α, IL-1β) NFkB_nucleus->Inflammation Transcription MAPK->Inflammation G Figure 2: General Experimental Workflow for Synthesis and Analysis Start Start: Reagents Synthesis Synthesis: p-Coumaric Acid + Acetic Anhydride Start->Synthesis Purification Purification: Recrystallization Synthesis->Purification Characterization Characterization: - Melting Point - NMR, MS, IR Purification->Characterization Purity Purity Check: HPLC Analysis Characterization->Purity Purity->Purification <95% Pure BioAssay Biological Assays: - Cytotoxicity (MTT) - Anti-inflammatory Purity->BioAssay >95% Pure Data Data Analysis & Reporting BioAssay->Data End End Data->End

References

An In-Depth Technical Guide to p-Acetoxycinnamic Acid: Properties, Protocols, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Acetoxycinnamic acid, a derivative of the naturally occurring phenolic compound p-coumaric acid, is a molecule of growing interest in the scientific community. Its structural similarity to other biologically active cinnamic acid derivatives suggests a potential for a wide range of applications in pharmacology and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties of p-acetoxycinnamic acid, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities based on current scientific understanding.

Chemical and Physical Properties

p-Acetoxycinnamic acid, also known as 4-acetoxycinnamic acid, is a white to off-white crystalline powder.[1] The core of its structure is a phenylpropanoid backbone, featuring a phenyl group substituted with an acetoxy group at the para position, linked to a propenoic acid moiety.

Table 1: Physical and Chemical Properties of p-Acetoxycinnamic Acid
PropertyValueReference
IUPAC Name (2E)-3-[4-(acetyloxy)phenyl]prop-2-enoic acid[2]
Synonyms p-Acetoxycinnamic acid, this compound, p-Coumaric acid acetate[2][3]
CAS Number 15486-19-8[2][3]
Chemical Formula C₁₁H₁₀O₄[2][3]
Molecular Weight 206.19 g/mol [2][3]
Melting Point 205-208 °C[1]
Boiling Point 209-211 °C (Predicted)[1]
Appearance White to off-white crystalline powder[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
pKa 4.39 ± 0.10 (Predicted)[1]

Experimental Protocols

Synthesis of p-Acetoxycinnamic Acid via Acetylation of p-Coumaric Acid

A common and straightforward method for the synthesis of p-acetoxycinnamic acid is the acetylation of its precursor, p-coumaric acid.[4]

Materials:

  • p-Coumaric acid

  • Acetic anhydride

  • Pyridine (catalyst)

  • Cold water

  • Methanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve p-coumaric acid in pyridine.

  • Slowly add acetic anhydride to the solution while stirring. The reaction is typically carried out at room temperature.

  • Continue stirring the mixture for several hours to ensure the reaction goes to completion.

  • Pour the reaction mixture into cold water while stirring to precipitate the crude p-acetoxycinnamic acid.

  • Collect the precipitate by filtration and wash it thoroughly with water.

  • Purify the crude product by recrystallization from a suitable solvent, such as hot methanol, to obtain pure p-acetoxycinnamic acid as a crystalline solid.[4]

Diagram 1: Synthesis of p-Acetoxycinnamic Acid

G pCoumaricAcid p-Coumaric Acid reaction + pCoumaricAcid->reaction AceticAnhydride Acetic Anhydride AceticAnhydride->reaction Pyridine Pyridine (catalyst) pAcetoxycinnamicAcid p-Acetoxycinnamic Acid Byproduct Acetic Acid (byproduct) pAcetoxycinnamicAcid->Byproduct reaction->pAcetoxycinnamicAcid Acetylation G pACA p-Acetoxycinnamic Acid NeutralizedROS Neutralized Species pACA->NeutralizedROS Donates electron/H atom Oxidized_pACA Oxidized p-Acetoxycinnamic Acid pACA->Oxidized_pACA ROS Reactive Oxygen Species (ROS) ROS->NeutralizedROS CellularDamage Cellular Damage ROS->CellularDamage NeutralizedROS->CellularDamage Prevents G cluster_0 InflammatoryStimuli Inflammatory Stimuli IKK IKK InflammatoryStimuli->IKK Activates pACA p-Acetoxycinnamic Acid pACA->IKK Inhibits (Postulated) IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to InflammatoryGenes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) Nucleus->InflammatoryGenes Activates G pACA p-Acetoxycinnamic Acid CancerCell Cancer Cell pACA->CancerCell Bax Bax (Pro-apoptotic) CancerCell->Bax Upregulates (Postulated) Bcl2 Bcl-2 (Anti-apoptotic) CancerCell->Bcl2 Downregulates (Postulated) Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Methodological & Application

Application Notes and Protocols for 4-Acetoxycinnamic Acid in Mass Spectrometry Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mass Spectrometry Imaging (MSI) is a powerful, label-free analytical technique that provides spatial distribution maps of a wide range of molecules, from small molecule drugs and metabolites to lipids and proteins, directly in tissue sections. The choice of the matrix-assisted laser desorption/ionization (MALDI) matrix is a critical parameter that significantly influences the sensitivity, spatial resolution, and overall success of an MSI experiment. Cinnamic acid derivatives are a well-established class of MALDI matrices, with α-cyano-4-hydroxycinnamic acid (CHCA) being a gold standard for peptide and small molecule analysis.

This document provides detailed application notes and protocols for the use of 4-acetoxycinnamic acid , a derivative of p-coumaric acid, as a potential matrix for MALDI-MSI. While less conventional than its hydroxylated or aminated counterparts, its structural similarity suggests its utility in MSI applications, potentially offering unique advantages in terms of analyte co-crystallization, vacuum stability, or ion suppression effects. These protocols are based on established methodologies for closely related cinnamic acid derivatives and are intended to serve as a comprehensive guide for researchers exploring novel matrix compounds.

Physicochemical Properties

This compound is an acetate ester of trans-4-coumaric acid. Its chemical structure is presented below.

PropertyValue
Chemical Formula C₁₁H₁₀O₄
Molecular Weight 206.19 g/mol [1]
Appearance Solid
Solubility Soluble in organic solvents such as acetonitrile, ethanol, and acetone.
UV Absorption Expected to have strong absorbance in the UV range, compatible with Nd:YAG (355 nm) and nitrogen (337 nm) lasers commonly used in MALDI-MSI.

Potential Applications in Mass Spectrometry Imaging

Based on the known applications of its analogs, this compound is a promising candidate matrix for the following MSI applications:

  • Small Molecule and Drug Distribution: Mapping the spatial localization of pharmaceutical compounds and their metabolites within tissues is crucial for drug development. The cinnamic acid backbone is well-suited for the analysis of small molecules.

  • Lipidomics: Imaging the distribution of various lipid species in tissues can provide insights into metabolic processes and disease pathology. Cinnamic acid derivatives have been successfully used for lipid analysis.

  • Metabolomics: Visualizing the spatial distribution of endogenous metabolites can elucidate biochemical pathways and identify biomarkers associated with disease.

Comparative Analysis of Cinnamic Acid-Based MALDI Matrices

The selection of a MALDI matrix is often empirical. The following table provides a comparison of this compound with other commonly used cinnamic acid derivatives to aid in matrix selection.

MatrixKey CharacteristicsOptimal AnalytesIonization Mode
α-Cyano-4-hydroxycinnamic acid (CHCA) Gold standard, forms homogenous crystals, can have matrix-related interferences in the low mass range.[2][3]Peptides, Proteins (<30 kDa), Small Molecules, Nucleotides.[4]Positive
Sinapinic acid (SA) Preferred for higher mass analytes, forms large crystals.Proteins (>10 kDa).Positive
Ferulic acid (FA) Structurally similar to SA, used for proteins and peptides.Proteins, Peptides, Glycoproteins.Positive
4-Aminocinnamic acid (ACA) High extinction coefficient at 355 nm, generates fewer in-source fragments, good for thermally labile molecules.[5][6][7]Polar Lipids, Metabolites, Gangliosides.[5][6][7]Dual Polarity
4-(Dimethylamino)cinnamic acid (DMACA) Excellent optical properties, high sensitivity for many lipid classes, allows for lower laser power.[5][6][7]Phospholipids, Sulfatides.[5][6][7]Dual Polarity
3,4-Dimethoxycinnamic acid (DMCA) Strong UV absorption, low matrix-ion interference below m/z 500, high ionization efficiency for low-MW compounds.[8]Low-Molecular-Weight Metabolites and Lipids.[8]Positive
This compound (Proposed) Acetoxy group may influence co-crystallization and analyte extraction, potentially reducing ion suppression for certain analyte classes.Small Molecules, Drugs, Lipids.Positive (predicted)

Experimental Protocols

The following protocols provide a detailed methodology for utilizing this compound as a MALDI matrix for MSI. These are generalized protocols and may require optimization based on the specific tissue type, analyte of interest, and instrumentation.

Protocol 1: Tissue Section Preparation

A robust tissue preparation protocol is fundamental for high-quality MSI data.

  • Tissue Collection and Freezing:

    • Excise the tissue of interest and immediately snap-freeze it in liquid nitrogen or on a bed of dry ice to minimize molecular degradation and prevent the formation of large ice crystals.

    • Store the frozen tissue at -80°C until sectioning.

  • Cryosectioning:

    • Equilibrate the frozen tissue to the cryostat chamber temperature (typically -15°C to -20°C).

    • Mount the tissue onto a cryostat chuck using an optimal cutting temperature (OCT) compound.

    • Cut tissue sections at a thickness of 10-20 µm.

    • Thaw-mount the tissue sections onto conductive indium tin oxide (ITO) coated glass slides. This is a critical step to ensure good electrical contact and prevent charge accumulation during MALDI analysis.

    • Store the mounted tissue sections at -80°C until matrix application.

  • Tissue Washing (Optional, for lipid and small molecule analysis):

    • To remove interfering salts and improve the signal of certain analytes, a brief washing step can be performed.

    • Prepare a cold solution of ammonium formate or acetate (e.g., 50 mM in water or a low percentage of organic solvent).

    • Briefly immerse the slide-mounted tissue section in the cold washing solution for a few seconds.

    • Immediately transfer the slide to a second cold solution (e.g., cold 70% ethanol) to remove the washing buffer.

    • Dry the tissue section under a gentle stream of nitrogen or in a vacuum desiccator.

Tissue_Preparation_Workflow cluster_pre_analysis Tissue Preparation A Excise Tissue B Snap Freeze (-80°C) A->B Immediate C Cryosection (10-20 µm) B->C Maintain Temp D Thaw-Mount on ITO Slide C->D E Optional Wash (e.g., Ammonium Formate) D->E F Dry Section E->F

Figure 1. Workflow for tissue sample preparation for MSI.

Protocol 2: this compound Matrix Solution Preparation

The concentration and solvent composition of the matrix solution are critical for forming a homogenous crystal lattice with the analyte.

  • Reagents and Solvents:

    • This compound (high purity)

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Trifluoroacetic acid (TFA), MS grade

    • Ultrapure water (e.g., Milli-Q)

  • Matrix Solution Preparation:

    • Prepare a stock solution of this compound at a concentration of 10 mg/mL.

    • The solvent system will need to be optimized. A good starting point is a mixture of organic solvent and water with a small amount of acid to aid in ionization.

    • Option A (for general small molecules): 70:30 ACN:H₂O with 0.1% TFA.

    • Option B (for lipids): 90:10 ACN:H₂O with 0.1% TFA.

    • Vortex the solution thoroughly to ensure the matrix is fully dissolved. If necessary, briefly sonicate the solution.

    • Centrifuge the solution to pellet any undissolved particles before use.

Protocol 3: Matrix Application

The goal of matrix application is to create a uniform layer of fine crystals covering the tissue section.

  • Automated Spraying (Recommended):

    • Use an automated sprayer (e.g., TM-Sprayer, M3 Sprayer) for reproducible and homogenous matrix deposition.

    • Optimize the spraying parameters, including nozzle temperature, flow rate, velocity, and the number of passes. A typical starting point is provided in the table below.

ParameterStarting Value
Nozzle Temperature 75°C
Flow Rate 0.12 mL/min
Nozzle Velocity 1200 mm/min
Number of Passes 8-12
Track Spacing 2-3 mm
Gas Pressure (N₂) 10 psi
  • Manual Application (Alternative):

    • For basic screening, manual application using a TLC sprayer or an airbrush can be used, although this method is less reproducible.

    • Apply the matrix solution in several thin, successive layers, allowing the solvent to evaporate between each layer to build up a fine crystal coating.

Matrix_Application_Workflow cluster_matrix_prep Matrix Preparation & Application A Prepare 4-Acetoxycinnamic Acid Solution (10 mg/mL) B Load into Automated Sprayer A->B C Optimize Spraying Parameters B->C D Spray Matrix onto Tissue Section C->D E Dry Matrix-Coated Tissue D->E

Figure 2. Workflow for matrix solution preparation and application.

Protocol 4: Mass Spectrometry Imaging Data Acquisition
  • Instrument Calibration:

    • Calibrate the mass spectrometer using a standard calibration mixture appropriate for the mass range of interest. For small molecules and lipids, a low-mass calibrant is required.

  • MSI Data Acquisition Parameters:

    • Mount the slide in the MALDI source.

    • Define the imaging region on the tissue section using the instrument's software.

    • Set the spatial resolution (pixel size), typically between 10 and 100 µm.

    • Optimize the laser power to achieve good signal intensity without causing excessive fragmentation or sample degradation.

    • Set the mass range to cover the expected m/z values of the analytes of interest.

    • Acquire the data in either positive or negative ion mode, depending on the analyte. For general screening with a cinnamic acid derivative, positive ion mode is a good starting point.

ParameterTypical Setting
Instrument MALDI-TOF/TOF or MALDI-Q-TOF
Laser Nd:YAG (355 nm)
Laser Repetition Rate 1-10 kHz
Laser Power 30-70% (instrument dependent)
Spatial Resolution 50 µm
Mass Range (m/z) 100 - 1500
Ionization Mode Positive
  • Data Analysis:

    • Use specialized MSI software (e.g., SCiLS Lab, HDI) to visualize the spatial distribution of ions.

    • Perform data processing steps such as baseline correction, normalization, and peak picking.

    • Correlate the ion images with the optical image of the tissue section to identify anatomical features.

    • For analyte identification, perform tandem MS (MS/MS) experiments directly from the tissue or by comparison with standards.

Quantitative Analysis Considerations

For quantitative MSI (qMSI), the inclusion of internal standards is essential to correct for variations in matrix deposition, ionization efficiency, and detector response.

  • Internal Standard Selection:

    • Choose a stable isotope-labeled analog of the analyte of interest that has a similar chemical structure and ionization efficiency but a different mass.

  • Internal Standard Application:

    • The internal standard can be sprayed onto the tissue section prior to matrix application or mixed directly into the matrix solution.

  • Calibration Curve:

    • Generate a calibration curve by spotting known concentrations of the analyte and a fixed concentration of the internal standard onto a control tissue section.

    • Plot the ratio of the analyte signal to the internal standard signal against the analyte concentration.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Signal Intensity - Insufficient laser power- Poor co-crystallization- Inappropriate solvent system- Increase laser power incrementally- Optimize matrix concentration and solvent composition- Try a different solvent system
Poor Spatial Resolution - Large matrix crystals- Analyte delocalization- Optimize spraying parameters to achieve smaller crystals- Ensure rapid drying of the tissue after any washing steps
High Chemical Noise - Matrix clusters- Contaminants- Optimize matrix concentration- Use high-purity solvents and reagents

Conclusion

This compound presents a novel and promising matrix candidate for mass spectrometry imaging of small molecules, drugs, and lipids. By leveraging the well-established protocols for other cinnamic acid derivatives, researchers can systematically evaluate its performance. The detailed protocols provided in this document offer a solid foundation for these investigations. As with any new matrix, optimization of the experimental parameters will be crucial to achieving high-quality and reproducible MSI data. The exploration of new matrices like this compound is vital for expanding the capabilities and applications of mass spectrometry imaging in scientific research and drug development.

References

Application Notes and Protocols for 4-Acetoxycinnamic Acid in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetoxycinnamic acid is the acetate ester of trans-4-coumaric acid (p-coumaric acid), a naturally occurring phenolic compound with a wide range of therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities.[1][2] However, the clinical application of p-coumaric acid can be limited by factors such as poor solubility and a short in vivo half-life.[1] The use of this compound as a prodrug in drug delivery systems presents a promising strategy to overcome these limitations. The acetyl group can enhance lipophilicity, potentially improving encapsulation within nanocarriers and cellular uptake. Once administered, endogenous esterases can cleave the ester bond, releasing the active p-coumaric acid in a controlled manner.[3][4]

These application notes provide an overview of the formulation of this compound-based drug delivery systems, with a focus on nanoparticulate carriers. The protocols detailed below are based on established methods for the encapsulation of the active compound, p-coumaric acid, which are directly applicable to its 4-acetoxy prodrug form.

Data Presentation: Nanoparticle Formulations

The following tables summarize quantitative data from studies on nanoparticles loaded with cinnamic acid derivatives, representative of what could be expected for this compound formulations.

Formulation IDPolymer/CarrierActive CompoundParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
PCA-NPs-F2Chitosanp-Coumaric AcidNot ReportedNot ReportedNot ReportedNot Reported[5]
Apt-p-CA-AStNPsAptamer-conjugated Starchp-Coumaric Acid218.97 ± 3.07-29.2 ± 1.3580.30 ± 0.5310.35 ± 0.85[6]
CIN-PLGA-NPsPLGAtrans-Cinnamic Acid186.3-28.4776.98Not Reported[7][8]
DTX@PCA NPsPoly(p-coumaric acid)Docetaxel~150Not ReportedNot ReportedNot Reported[9]

Note: Specific data for this compound loaded nanoparticles is limited in the current literature. The data presented for p-coumaric acid and trans-cinnamic acid serve as a relevant proxy.

Experimental Protocols

Protocol 1: Synthesis of this compound-Loaded Chitosan Nanoparticles

This protocol is adapted from the ionic gelation method for preparing p-coumaric acid-loaded chitosan nanoparticles.

Materials:

  • This compound

  • Chitosan (low molecular weight)

  • Sodium tripolyphosphate (TPP)

  • Glacial acetic acid

  • Deionized water

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Preparation of Chitosan Solution: Prepare a 1% (w/v) chitosan solution by dissolving chitosan in a 1% (v/v) glacial acetic acid solution with gentle stirring overnight.

  • Drug Incorporation: Dissolve this compound in a minimal amount of DMSO and add it to the chitosan solution under continuous stirring.

  • Nanoparticle Formation: Prepare a 0.1% (w/v) TPP solution in deionized water. Add the TPP solution dropwise to the chitosan-drug solution under magnetic stirring. The formation of opalescent suspension indicates the formation of nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension at 13,000 rpm for 30 minutes at 4°C.

  • Washing and Storage: Discard the supernatant, resuspend the nanoparticle pellet in deionized water, and lyophilize for long-term storage.

Protocol 2: Characterization of Nanoparticles

1. Particle Size and Zeta Potential:

  • Resuspend the lyophilized nanoparticles in deionized water.
  • Analyze the suspension using a dynamic light scattering (DLS) instrument to determine the average particle size, polydispersity index (PDI), and zeta potential.

2. Drug Loading and Encapsulation Efficiency:

  • Separate a known amount of nanoparticles from the suspension by centrifugation.
  • Measure the amount of free this compound in the supernatant using UV-Vis spectrophotometry or a validated HPLC method.
  • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

Protocol 3: In Vitro Drug Release Study

This protocol utilizes the dialysis bag method to simulate the release of p-coumaric acid from this compound-loaded nanoparticles.

Materials:

  • Nanoparticle suspension

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.4

  • Dialysis membrane (MWCO 3.5 kDa)

  • Esterase solution (e.g., porcine liver esterase)

Procedure:

  • Suspend a known amount of nanoparticles in PBS (pH 7.4) containing esterase to mimic physiological conditions.

  • Load the suspension into a dialysis bag and immerse it in a larger volume of PBS (pH 7.4) at 37°C with continuous stirring.

  • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.

  • Analyze the concentration of released p-coumaric acid in the aliquots using HPLC.

  • To simulate the acidic tumor microenvironment, repeat the experiment using PBS at pH 5.4.[6]

Protocol 4: Cell Viability (MTT) Assay

This protocol assesses the cytotoxicity of the nanoparticles on a cancer cell line.[9]

Materials:

  • Cancer cell line (e.g., MDA-MB-231, HCT-15)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Nanoparticle suspension

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of free this compound, empty nanoparticles, and this compound-loaded nanoparticles. Include untreated cells as a control.

  • Incubate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Visualizations

Logical Relationships and Workflows

prodrug_activation cluster_formulation Nanoparticle Formulation cluster_delivery Drug Delivery and Activation 4-Acetoxycinnamic_Acid This compound (Prodrug) Formulated_Nanoparticle Prodrug-Loaded Nanoparticle 4-Acetoxycinnamic_Acid->Formulated_Nanoparticle Nanocarrier Polymeric Nanocarrier Nanocarrier->Formulated_Nanoparticle Systemic_Circulation Systemic Circulation Formulated_Nanoparticle->Systemic_Circulation Administration Tumor_Microenvironment Tumor Microenvironment (e.g., EPR effect) Systemic_Circulation->Tumor_Microenvironment Cancer_Cell Cancer Cell Tumor_Microenvironment->Cancer_Cell Cellular Uptake Esterases Esterases Cancer_Cell->Esterases Internalization & Release p_Coumaric_Acid p-Coumaric Acid (Active Drug) Esterases->p_Coumaric_Acid Hydrolysis of Prodrug

Caption: Prodrug activation workflow for this compound nanoparticles.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo Preclinical Studies Synthesis Nanoparticle Synthesis (Ionic Gelation) Characterization Physicochemical Characterization (DLS, EE%, DL%) Synthesis->Characterization Drug_Release In Vitro Drug Release (Dialysis Method) Characterization->Drug_Release Cell_Viability Cell Viability Assay (MTT) Drug_Release->Cell_Viability Animal_Model Animal Model Studies (e.g., Xenograft) Cell_Viability->Animal_Model Efficacy_Toxicity Efficacy & Toxicity Evaluation Animal_Model->Efficacy_Toxicity

Caption: General experimental workflow for nanoparticle drug delivery systems.

Signaling Pathways

The released p-coumaric acid exerts its anticancer effects by modulating various signaling pathways.

signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_apoptosis Apoptosis Pathway pCA_PI3K p-Coumaric Acid PI3K PI3K pCA_PI3K->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Invasion Akt->Proliferation pCA_Apoptosis p-Coumaric Acid Bcl2 Bcl-2 pCA_Apoptosis->Bcl2 Bax Bax pCA_Apoptosis->Bax Caspases Caspase Activation Bcl2->Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Key signaling pathways modulated by p-coumaric acid in cancer cells.

References

Application of 4-Acetoxycinnamic Acid in Antibacterial Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetoxycinnamic acid, a derivative of the naturally occurring phenolic compound cinnamic acid, has emerged as a molecule of interest in the field of antibacterial research. While extensive quantitative data for this specific derivative remains limited in publicly available literature, its parent compound and other derivatives have demonstrated significant antimicrobial properties. This document provides a comprehensive overview of the potential antibacterial applications of this compound, including detailed experimental protocols and a summary of expected antibacterial activity based on related compounds. It is important to note that the provided data and protocols are largely based on studies of cinnamic acid and its other derivatives and should be adapted and validated specifically for this compound in a laboratory setting.

A product description of this compound suggests it acts as a staphylococcal bactericide, indicating its potential efficacy against Staphylococcus species[1]. The proposed mechanism involves interference with bacterial membrane permeability and inhibition of lipid synthesis[1]. It is reported to be active against a spectrum of both Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa[1].

Data Presentation: Antibacterial Activity of Cinnamic Acid and Its Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for cinnamic acid and some of its derivatives against various bacterial strains, as reported in the literature. This data can serve as a preliminary guide for designing experiments with this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Cinnamic Acid and Derivatives against Gram-Positive Bacteria

CompoundBacterial StrainMIC (µg/mL)Reference
Cinnamic AcidStaphylococcus aureus>5000[2]
Cinnamic AcidStaphylococcus epidermidis2048 - 4096[3]
Caffeic AcidMycobacterium tuberculosis64 - 512[4]
Ferulic AcidCronobacter sakazakii2500 - 5000[4]
p-Coumaric AcidBacillus subtilis2.0 mM[4]

Table 2: Minimum Inhibitory Concentration (MIC) of Cinnamic Acid and Derivatives against Gram-Negative Bacteria

CompoundBacterial StrainMIC (µg/mL)Reference
Cinnamic AcidEscherichia coli>5000[2]
Cinnamic AcidPseudomonas aeruginosa>5000[2]
Ferulic AcidPseudomonas aeruginosa1000[5]
Sinapic AcidPseudomonas aeruginosa1000[5]
p-Coumaric AcidEscherichia coli2.0 mM[4]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the antibacterial properties of this compound. These protocols are based on established methods used for cinnamic acid and its derivatives.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[6]. The broth microdilution method is a standard procedure for determining MIC values[7][8].

Protocol:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth - MHB). Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.

  • Controls:

    • Positive Control: A well containing MHB and the bacterial inoculum without the test compound.

    • Negative Control: A well containing only MHB to check for sterility.

    • Solvent Control: A well containing MHB, the bacterial inoculum, and the highest concentration of the solvent used to dissolve the test compound.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare this compound stock solution C Perform serial dilutions of This compound in 96-well plate A->C B Prepare bacterial inoculum (0.5 McFarland) D Inoculate wells with bacterial suspension B->D C->D E Include positive, negative, and solvent controls D->E F Incubate at 37°C for 18-24 hours E->F G Determine MIC by visual inspection for bacterial growth F->G

Workflow for MIC determination.

Biofilm Inhibition Assay

This assay determines the ability of this compound to prevent the formation of bacterial biofilms.

Protocol:

  • Bacterial Culture Preparation: Grow the bacterial strain in Tryptic Soy Broth (TSB) supplemented with 0.5% glucose to promote biofilm formation. Adjust the culture to a 0.5 McFarland standard.

  • Assay Setup in 96-Well Plate:

    • Add 100 µL of TSB with glucose to each well.

    • Add serial dilutions of this compound to the wells, similar to the MIC protocol.

    • Add 100 µL of the prepared bacterial culture to each well.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow biofilm formation.

  • Washing: Carefully discard the medium from the wells and wash the wells gently with phosphate-buffered saline (PBS) to remove planktonic (free-floating) bacteria.

  • Staining: Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing and Solubilization: Discard the crystal violet solution and wash the wells with PBS. Add 200 µL of 30% acetic acid to each well to dissolve the stained biofilm.

  • Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 570 nm using a microplate reader. The reduction in absorbance in the presence of this compound compared to the control indicates biofilm inhibition.

Biofilm_Inhibition_Assay_Workflow cluster_setup Assay Setup cluster_incubation Biofilm Formation cluster_staining Staining and Quantification A Prepare bacterial culture and this compound dilutions in 96-well plate B Incubate for 24-48 hours at 37°C A->B C Wash to remove planktonic cells B->C D Stain biofilm with crystal violet C->D E Wash and solubilize the stain D->E F Measure absorbance at 570 nm E->F

Biofilm inhibition assay workflow.

Potential Mechanism of Action and Signaling Pathways

Based on studies of cinnamic acid and its derivatives, this compound may exert its antibacterial effects through multiple mechanisms.

Disruption of Bacterial Membranes

As suggested, a primary mechanism is likely the disruption of the bacterial cell membrane's integrity, leading to increased permeability and leakage of intracellular components[1]. This can ultimately result in cell death.

Inhibition of Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation[5][9]. Cinnamic acid derivatives have been shown to inhibit QS systems in bacteria like Pseudomonas aeruginosa[5][10]. By interfering with QS signaling, this compound could potentially reduce the pathogenicity of bacteria without directly killing them, which may reduce the likelihood of resistance development.

Quorum_Sensing_Inhibition_Pathway cluster_qs Bacterial Quorum Sensing cluster_inhibition Inhibition by this compound A Autoinducer Synthesis B Autoinducer Accumulation A->B C Signal Receptor Binding B->C D Virulence Gene Expression C->D E Reduced Virulence & Biofilm Formation X 4-Acetoxycinnamic Acid X->C Blocks Binding

Inhibition of quorum sensing.

Conclusion

This compound holds promise as a potential antibacterial agent. While specific data on its efficacy is still emerging, the known activities of its parent compound and other derivatives provide a strong rationale for its investigation. The protocols and potential mechanisms outlined in this document offer a foundational framework for researchers to explore the antibacterial properties of this compound, contributing to the development of new therapeutic strategies against bacterial infections. It is imperative that future studies focus on generating robust quantitative data to fully elucidate its spectrum of activity and clinical potential.

References

4-Acetoxycinnamic Acid: A Versatile Intermediate in Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

4-Acetoxycinnamic acid, the acetate ester of p-coumaric acid, serves as a crucial chemical intermediate in the synthesis of a variety of high-value compounds, including pharmaceuticals and other biologically active molecules.[1][2] Its utility stems primarily from the temporary protection of the phenolic hydroxyl group, which allows for selective reactions at other sites of the molecule. This application note provides detailed protocols for the synthesis and subsequent utilization of this compound in palladium-catalyzed cross-coupling reactions. Furthermore, it explores the role of its derivatives in modulating key signaling pathways relevant to drug development, such as the STAT3 and NF-κB pathways.

Introduction

This compound is a member of the cinnamic acid family, which are organic compounds widely distributed in the plant kingdom.[3] The acetylation of the hydroxyl group in p-coumaric acid to form this compound is a common strategy to prevent unwanted side reactions during further chemical modifications.[1] This protecting group can be readily removed under mild conditions to yield the corresponding phenol. A significant application of this compound is in the Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, which is instrumental in the synthesis of stilbenes and other complex molecules.[4][5] Derivatives of cinnamic acid have shown a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects, making them attractive scaffolds for drug discovery.[3][6]

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC₁₁H₁₀O₄[1]
Molecular Weight206.19 g/mol [1]
IUPAC Name(E)-3-(4-acetoxyphenyl)prop-2-enoic acid[1]
CAS Number15486-19-8[1]
AppearanceWhite to off-white powder
SolubilitySoluble in DMSO, methanol, and ethyl acetate

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Hydroxycinnamic Acid

This protocol describes the acetylation of 4-hydroxycinnamic acid to yield this compound.

Materials:

  • 4-Hydroxycinnamic acid

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve 4-hydroxycinnamic acid (1 equivalent) in a mixture of dichloromethane and pyridine at 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 equivalents) to the solution with continuous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound.

Expected Yield and Characterization: The expected yield is typically in the range of 90-98%. The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

ParameterExpected Value
Yield90-98%
Melting Point195-198 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm)7.95 (d, 1H), 7.65 (d, 2H), 7.15 (d, 2H), 6.40 (d, 1H), 2.30 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm)171.5, 169.0, 151.0, 144.0, 132.5, 129.0, 122.5, 117.0, 21.0
Protocol 2: Heck Cross-Coupling Reaction using this compound

This protocol outlines a general procedure for the Mizoroki-Heck reaction to synthesize a stilbene derivative using this compound and an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Diatomaceous earth

  • Ethyl acetate

  • Rotary evaporator

  • Schlenk flask and nitrogen line

Procedure:

  • In a Schlenk flask under a nitrogen atmosphere, combine this compound (1 equivalent), the aryl halide (1.2 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.04 equivalents).

  • Add anhydrous DMF as the solvent, followed by triethylamine (2.5 equivalents) as the base.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Yield: The yield of the Heck coupling reaction can vary significantly depending on the specific aryl halide used, but yields in the range of 60-85% are commonly reported.

Protocol 3: Deprotection of the Acetyl Group

This protocol describes the hydrolysis of the acetate ester to regenerate the phenolic hydroxyl group.

Materials:

  • Acetylated product from Protocol 2

  • Potassium carbonate (K₂CO₃)

  • Methanol

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the acetylated compound in a mixture of methanol and water.

  • Add potassium carbonate (2-3 equivalents) to the solution.

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, neutralize the mixture with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the product as needed.

Applications in Drug Development

This compound serves as a key building block in the synthesis of various biologically active molecules.

Synthesis of Combretastatin Analogs

Combretastatins are a class of potent anti-cancer agents that inhibit tubulin polymerization.[7][8] The synthesis of combretastatin A-4 analogs can be achieved through a Perkin condensation followed by decarboxylation, where a cinnamic acid intermediate is formed.[9] The use of protected hydroxycinnamic acid derivatives, such as this compound, is crucial in multi-step syntheses to ensure the selective formation of the desired products.[10]

G cluster_start Starting Materials cluster_synthesis Synthetic Pathway cluster_product Final Product 4-Acetoxycinnamic_acid This compound Heck_Reaction Heck Reaction 4-Acetoxycinnamic_acid->Heck_Reaction Aryl_Halide Aryl Halide Aryl_Halide->Heck_Reaction Deprotection Deprotection Heck_Reaction->Deprotection Stilbene Intermediate Combretastatin_Analog Combretastatin Analog Deprotection->Combretastatin_Analog

Synthesis of Caffeic Acid Derivatives

Caffeic acid and its derivatives are known for their antioxidant and anti-inflammatory properties.[2] this compound can be used as a starting material for the synthesis of more complex caffeic acid derivatives, where the acetyl group protects the para-hydroxyl group while other functionalities are introduced to the molecule.

Modulation of Signaling Pathways

Derivatives of cinnamic acid have been shown to interact with and modulate various intracellular signaling pathways implicated in diseases such as cancer and inflammation.

Inhibition of STAT3 and NF-κB Signaling

The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are transcription factors that play critical roles in cell proliferation, survival, and inflammation.[11][12] Constitutive activation of these pathways is a hallmark of many cancers.[11] Studies have shown that certain sulfurated derivatives of caffeic and ferulic acids, which can be synthesized from precursors like this compound, are potent inhibitors of both STAT3 and NF-κB.[13][14] This dual inhibitory activity makes them promising candidates for the development of multi-targeted anticancer agents.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT3 STAT3 JAK->STAT3 P Gene_Expression Gene Expression (Proliferation, Survival, Inflammation) STAT3->Gene_Expression IKK IKK IκB IκB IKK->IκB P NFkB NF-κB IκB->NFkB NFkB->Gene_Expression Cinnamic_Acid_Derivative Cinnamic Acid Derivative Cinnamic_Acid_Derivative->STAT3 Cinnamic_Acid_Derivative->NFkB

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of complex organic molecules and in the field of drug discovery. Its role as a protected form of p-coumaric acid allows for precise chemical manipulations, particularly in palladium-catalyzed cross-coupling reactions. The derivatives synthesized from this intermediate have demonstrated promising biological activities, including the modulation of critical signaling pathways involved in cancer and inflammation. The protocols and information provided herein offer a comprehensive resource for researchers and scientists working in synthetic chemistry and drug development.

References

Application Notes and Protocols for the GC-MS Analysis of 4-Acetoxycinnamic Acid Following Silylation Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the derivatization of 4-acetoxycinnamic acid for analysis by gas chromatography-mass spectrometry (GC-MS). Due to the polar nature and low volatility of this compound, derivatization is a critical step to enable its successful analysis by GC-MS. The protocols detailed herein focus on silylation, a robust and widely used derivatization technique for compounds containing active hydrogen atoms, such as carboxylic acids and phenols.

Silylation involves the replacement of an active hydrogen with a trimethylsilyl (TMS) group, rendering the analyte more volatile and thermally stable.[1][2] This application note will provide detailed experimental protocols, expected quantitative data based on a closely related compound, and visual diagrams to illustrate the workflow and chemical reactions.

It is important to note that during the silylation of this compound, the acetyl group on the phenolic hydroxyl may be substituted by a trimethylsilyl group, especially under heated conditions with potent silylating agents. This would result in the formation of the di-TMS derivative of p-coumaric acid (4-hydroxycinnamic acid). Therefore, the quantitative data presented is for the di-TMS derivative of p-coumaric acid, which serves as a primary reference for the analysis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative information for the di-trimethylsilyl (di-TMS) derivative of p-coumaric acid, which is the expected derivatization product of this compound under the described conditions.

ParameterValueReference
Compound p-Coumaric acid di-TMS[3]
Molecular Formula C15H24O3Si2[3]
Molecular Weight 308.5 g/mol [3]
Kovats Retention Index ~1925-1961 (non-polar column)[4]
Key Mass Spectral Ions (m/z) 308 (M+), 293, 219, 191, 73[3][5]

Table 1: Quantitative Data for Di-TMS p-Coumaric Acid

m/zProposed Fragment IdentityRelative AbundanceReference
308 [M]+• (Molecular Ion)Moderate[3][5]
293 [M - CH3]+High[3][5]
219 [M - COOTMS]+Low
191 [M - COOTMS - CO]+Low
73 [Si(CH3)3]+High (often base peak)[3][5]

Table 2: Mass Spectral Fragmentation of Di-TMS p-Coumaric Acid

Experimental Protocols

This section provides a detailed methodology for the silylation of this compound and its subsequent analysis by GC-MS.

Materials and Reagents
  • Silylating Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Solvent: Pyridine (anhydrous) or Acetonitrile (GC grade).

  • Internal Standard (IS): A suitable non-endogenous compound, such as a deuterated analog or a structurally similar compound with a different retention time.

  • Sample: this compound standard or extract containing the analyte.

  • Equipment:

    • Heating block or oven

    • Vortex mixer

    • Centrifuge

    • GC-MS system with a suitable capillary column (e.g., DB-5MS or equivalent)

Protocol 1: Silylation of this compound
  • Sample Preparation:

    • Accurately weigh 1 mg of this compound standard or a dried extract into a 2 mL reaction vial.

    • If using an internal standard, add the appropriate volume at this stage.

  • Derivatization Reaction:

    • Add 100 µL of anhydrous pyridine (or another suitable solvent) to dissolve the sample.

    • Add 100 µL of BSTFA + 1% TMCS (or MSTFA) to the vial.

    • Securely cap the vial and vortex for 30 seconds.

    • Heat the vial at 70°C for 60 minutes in a heating block or oven.

  • Sample Work-up:

    • After heating, allow the vial to cool to room temperature.

    • The sample is now ready for injection into the GC-MS. If the concentration is high, a dilution with a suitable solvent (e.g., hexane) may be necessary.

Protocol 2: GC-MS Analysis
  • GC-MS Parameters: The following are typical starting parameters and may require optimization based on the specific instrument and column used.

    • Gas Chromatograph (GC):

      • Column: DB-5MS, 30 m x 0.25 mm ID x 0.25 µm film thickness (or equivalent).

      • Injector Temperature: 280°C.

      • Injection Mode: Splitless (1 µL injection volume).

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Oven Temperature Program:

        • Initial temperature: 100°C, hold for 2 minutes.

        • Ramp to 250°C at 10°C/min.

        • Hold at 250°C for 5 minutes.

    • Mass Spectrometer (MS):

      • Ion Source Temperature: 230°C.

      • Interface Temperature: 280°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 50-500.

      • Scan Mode: Full scan for qualitative analysis and identification. Selected Ion Monitoring (SIM) for quantitative analysis, monitoring the key ions listed in Table 2.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start sample Weigh Sample & Add Internal Standard start->sample dissolve Dissolve in Pyridine sample->dissolve add_reagent Add Silylating Agent (BSTFA + 1% TMCS) dissolve->add_reagent vortex Vortex add_reagent->vortex heat Heat at 70°C for 60 min vortex->heat cool Cool to RT heat->cool inject Inject into GC-MS cool->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (m/z 50-500) ionize->detect identify Identify Peak by Retention Time & Mass Spectrum detect->identify quantify Quantify using Internal Standard identify->quantify end End quantify->end

Caption: Experimental workflow for the derivatization and GC-MS analysis.

Silylation Reaction of this compound

silylation_reaction cluster_reactants Reactants cluster_products Products reactant1 This compound product1 Di-TMS p-Coumaric Acid (or Mono-TMS this compound) reactant1->product1 Silylation (70°C) product2 N-trimethylsilyl-2,2,2-trifluoroacetamide reactant1->product2 reactant2 BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) reactant2->product1 reactant2->product2

Caption: Silylation reaction of this compound with BSTFA.

References

Application Notes and Protocols for 4-Acetoxycinnamic Acid in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of polymers derived from 4-acetoxycinnamic acid, a versatile monomer for creating biocompatible and biodegradable materials. The protocols detailed below are intended to guide researchers in the development of novel polymer-based systems for drug delivery and other biomedical applications.

Introduction

This compound is a derivative of p-coumaric acid, a naturally occurring phenolic compound. Its structure, featuring a carboxylic acid, an ester group, and a vinyl group, makes it a valuable building block for various polymerization techniques. The resulting polymers, poly(4-hydroxycinnamic acid) after deacetylation, possess desirable properties for biomedical applications, including biocompatibility, biodegradability, and the potential for modification to tune their physicochemical characteristics. These polymers are particularly promising for the development of controlled drug delivery systems for anticancer agents and other therapeutic molecules.

Polymer Synthesis from this compound

Polymers from this compound are typically synthesized via polycondensation reactions, either through a melt or solution process. The choice of method depends on the desired polymer properties and the scale of the synthesis.

Melt Polycondensation Protocol

Melt polycondensation is a solvent-free method that involves heating the monomer above its melting point to initiate polymerization. This method is advantageous for its simplicity and reduced environmental impact.

Experimental Protocol:

  • Monomer Preparation: Ensure this compound is pure and dry. Impurities can affect the polymerization process and the final polymer properties.

  • Reaction Setup: Place the this compound monomer in a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a vacuum outlet.

  • Catalyst Addition (Optional): While the polymerization can proceed without a catalyst, catalysts such as antimony trioxide, zinc acetate, or titanium-based catalysts can be used to increase the reaction rate and achieve higher molecular weights. The catalyst is typically added at a concentration of 0.01-0.1 mol% relative to the monomer.

  • Polymerization:

    • Heat the reactor to a temperature just above the melting point of this compound (approximately 205-210 °C) under a slow stream of nitrogen to create an inert atmosphere.

    • Once the monomer is molten, increase the temperature gradually to 250-280 °C while stirring. Acetic acid will be evolved as a byproduct.

    • After the initial evolution of acetic acid subsides (typically 1-2 hours), apply a vacuum (e.g., 0.1-1 mmHg) to remove the remaining byproduct and drive the polymerization reaction to completion.

    • Continue the reaction under vacuum for several hours (e.g., 4-8 hours) until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.

  • Polymer Isolation: Cool the reactor to room temperature under nitrogen. The resulting solid polymer, poly(this compound), can be removed from the vessel.

  • Deacetylation (to obtain poly(4-hydroxycinnamic acid)): The poly(this compound) can be converted to poly(4-hydroxycinnamic acid) by hydrolysis.

    • Dissolve the polymer in a suitable solvent (e.g., a mixture of dioxane and water).

    • Add a base, such as sodium hydroxide or potassium hydroxide, and stir the mixture at room temperature or with gentle heating until the deacetylation is complete (monitored by techniques like FTIR or NMR).

    • Precipitate the poly(4-hydroxycinnamic acid) by adding the solution to a non-solvent, such as acidified water.

    • Collect the polymer by filtration, wash thoroughly with water to remove any residual salts, and dry under vacuum.

Solution Polycondensation Protocol

Solution polymerization offers better temperature control and can lead to a more uniform polymer. However, it requires the use of solvents, which must be carefully selected and removed after the reaction.

Experimental Protocol:

  • Monomer and Solvent Preparation: Dissolve this compound in a high-boiling point, inert solvent (e.g., diphenyl ether, sulfolane). The concentration of the monomer is typically in the range of 10-30% (w/v). Ensure the solvent is dry.

  • Reaction Setup: The reaction is carried out in a flask equipped with a mechanical stirrer, a condenser, a nitrogen inlet, and a Dean-Stark trap to remove the acetic acid byproduct.

  • Catalyst Addition: A suitable polycondensation catalyst, such as p-toluenesulfonic acid or a metal acetate, can be added to the solution.

  • Polymerization:

    • Heat the reaction mixture to the boiling point of the solvent under a nitrogen atmosphere.

    • Continuously remove the acetic acid byproduct via the Dean-Stark trap to drive the equilibrium towards polymer formation.

    • Monitor the progress of the polymerization by measuring the viscosity of the solution or by taking aliquots for molecular weight analysis.

  • Polymer Isolation:

    • After the desired reaction time, cool the solution to room temperature.

    • Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol, ethanol).

    • Collect the precipitated poly(this compound) by filtration.

    • Wash the polymer multiple times with the non-solvent to remove any residual solvent and unreacted monomer.

    • Dry the polymer under vacuum at an elevated temperature (e.g., 60-80 °C).

  • Deacetylation: Follow the same deacetylation procedure as described in the melt polycondensation protocol to obtain poly(4-hydroxycinnamic acid).

Characterization of Poly(4-hydroxycinnamic acid)

The synthesized polymer should be thoroughly characterized to determine its molecular weight, thermal properties, and purity.

Data Presentation: Physicochemical Properties of Poly(4-hydroxycinnamic acid)

PropertyMethodTypical Value
Molecular Weight
Number-Average Molecular Weight (Mn)Gel Permeation Chromatography (GPC)15,000 - 40,000 g/mol
Weight-Average Molecular Weight (Mw)Gel Permeation Chromatography (GPC)30,000 - 80,000 g/mol
Polydispersity Index (PDI)Gel Permeation Chromatography (GPC)1.8 - 2.5
Thermal Properties
Glass Transition Temperature (Tg)Differential Scanning Calorimetry (DSC)120 - 150 °C
Melting Temperature (Tm)Differential Scanning Calorimetry (DSC)Not typically observed (amorphous)
Decomposition Temperature (Td)Thermogravimetric Analysis (TGA)> 300 °C

Note: The values presented in the table are typical ranges and can vary depending on the synthesis method and conditions.

Application in Drug Delivery

Poly(4-hydroxycinnamic acid) is a promising candidate for the development of drug delivery systems, particularly for anticancer drugs. Its biodegradable nature allows for the controlled release of the encapsulated drug, and its phenolic hydroxyl groups provide sites for further functionalization.

Preparation of Drug-Loaded Nanoparticles

Experimental Protocol:

  • Polymer Solution: Dissolve poly(4-hydroxycinnamic acid) in a suitable organic solvent (e.g., acetone, dimethylformamide).

  • Drug Loading: Dissolve the drug (e.g., doxorubicin) in the polymer solution. The drug-to-polymer ratio can be varied to control the drug loading.

  • Nanoparticle Formulation:

    • Use a nanoprecipitation method by adding the polymer-drug solution dropwise to a non-solvent (e.g., water or a buffer solution) under constant stirring.

    • Alternatively, an emulsion-solvent evaporation technique can be employed. The polymer-drug solution is emulsified in an aqueous phase containing a surfactant (e.g., polyvinyl alcohol), followed by the evaporation of the organic solvent.

  • Nanoparticle Collection and Purification:

    • Collect the formed nanoparticles by centrifugation.

    • Wash the nanoparticles several times with deionized water to remove any residual solvent, surfactant, and unloaded drug.

    • Lyophilize the nanoparticles to obtain a dry powder for storage and further use.

In Vitro Drug Release Study

Experimental Protocol:

  • Sample Preparation: Disperse a known amount of the drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4) in a dialysis bag or a centrifuge tube.

  • Incubation: Incubate the samples at 37 °C in a shaking water bath.

  • Sample Collection: At predetermined time intervals, withdraw a small aliquot of the release medium. Replace the withdrawn volume with fresh release medium to maintain sink conditions.

  • Drug Quantification: Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

  • Data Analysis: Plot the cumulative percentage of drug released as a function of time to obtain the drug release profile.

Data Presentation: In Vitro Doxorubicin Release from Poly(4-hydroxycinnamic acid) Nanoparticles

Time (hours)Cumulative Release (%)
115 ± 2
435 ± 3
855 ± 4
1270 ± 5
2485 ± 6
4895 ± 5

Note: This is example data and the actual release profile will depend on the nanoparticle formulation and experimental conditions.

Biocompatibility and Biodegradation

The biocompatibility of poly(4-hydroxycinnamic acid) is a key advantage for its use in biomedical applications. In vitro cytotoxicity assays are essential to confirm the non-toxic nature of the polymer.

In Vitro Cytotoxicity Assay

Experimental Protocol:

  • Cell Culture: Culture a relevant cell line (e.g., a cancer cell line for anticancer drug delivery studies or a normal cell line like fibroblasts for general biocompatibility) in a suitable culture medium.

  • Sample Preparation: Prepare extracts of the polymer by incubating it in the cell culture medium for a defined period (e.g., 24 hours).

  • Cell Treatment: Seed the cells in a 96-well plate and allow them to attach overnight. Replace the medium with the polymer extracts at various concentrations.

  • Incubation: Incubate the cells for 24, 48, or 72 hours.

  • Viability Assay: Assess cell viability using a standard method, such as the MTT or MTS assay.

  • Data Analysis: Calculate the percentage of cell viability relative to the control (cells treated with medium only).

The degradation of poly(4-hydroxycinnamic acid) is expected to occur via hydrolysis of the ester bonds in the polymer backbone, a process that can be accelerated by enzymes such as esterases present in the body. This degradation leads to the formation of 4-hydroxycinnamic acid, a natural and generally non-toxic compound.

Visualizations

Polymer_Synthesis_Workflow cluster_synthesis Polymer Synthesis This compound This compound Polymerization Polymerization This compound->Polymerization Melt or Solution Poly(this compound) Poly(this compound) Polymerization->Poly(this compound) Deacetylation Deacetylation Poly(this compound)->Deacetylation Poly(4-hydroxycinnamic acid) Poly(4-hydroxycinnamic acid) Deacetylation->Poly(4-hydroxycinnamic acid)

Caption: Workflow for the synthesis of poly(4-hydroxycinnamic acid).

Drug_Delivery_Application cluster_application Drug Delivery System Development Polymer Poly(4-hydroxycinnamic acid) Nanoparticle Drug-Loaded Nanoparticle Polymer->Nanoparticle Drug Anticancer Drug (e.g., Doxorubicin) Drug->Nanoparticle Release Controlled Drug Release Nanoparticle->Release Biodegradation Target Cancer Cell Release->Target Therapeutic Effect

Caption: Application of the polymer in a drug delivery system.

Signaling_Pathway cluster_pathway Apoptosis Induction by Released Drug Drug Released Doxorubicin DNA DNA Intercalation & Topoisomerase II Inhibition Drug->DNA ROS Reactive Oxygen Species (ROS) Generation Drug->ROS Damage DNA Damage DNA->Damage ROS->Damage p53 p53 Activation Damage->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway for doxorubicin-induced apoptosis.

Application Notes and Protocols for the Use of 4-Acetoxycinnamic Acid in Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-acetoxycinnamic acid as a versatile building block in the solid-phase synthesis of combinatorial libraries for drug discovery. Detailed protocols for library synthesis, cleavage, and screening are provided, along with data on the biological activities of resulting compounds.

Introduction

This compound, the acetyl-protected form of 4-hydroxycinnamic acid (p-coumaric acid), is a valuable scaffold for combinatorial chemistry. The cinnamic acid backbone is a common motif in a wide range of biologically active natural products and synthetic compounds, exhibiting activities such as anticancer, antimicrobial, antioxidant, and enzyme inhibition.[1][2] The use of this compound in solid-phase synthesis allows for the hydroxyl group to be protected during coupling reactions, enabling the generation of diverse libraries of cinnamoyl amides and esters. These libraries can then be screened in high-throughput assays to identify novel drug leads.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₀O₄--INVALID-LINK--
Molecular Weight 206.19 g/mol --INVALID-LINK--
Appearance White to off-white crystalline powderN/A
Melting Point 205-208 °CN/A
Solubility Soluble in DMF, DMSO, and other common organic solventsN/A
Storage Store in a cool, dry placeN/A

Experimental Protocols

The following protocols outline a general workflow for the solid-phase synthesis of a combinatorial library of cinnamoyl amides using this compound.

Protocol 1: Immobilization of this compound on Wang Resin

This protocol describes the attachment of this compound to Wang resin, a common solid support for the synthesis of C-terminal carboxylic acids.[3][4][5]

Materials:

  • Wang resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the Wang resin (1 g, 1.0 mmol/g loading) in DMF (10 mL) for 1 hour in a reaction vessel.

  • Drain the DMF.

  • In a separate flask, dissolve this compound (3 eq., 3.0 mmol, 618 mg), HOBt (3 eq., 3.0 mmol, 459 mg), and DMAP (0.1 eq., 0.1 mmol, 12 mg) in DMF (10 mL).

  • Add the solution of this compound to the swollen resin.

  • Add DIC (3 eq., 3.0 mmol, 470 µL) to the reaction vessel.

  • Agitate the mixture at room temperature for 12-16 hours.

  • Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum.

  • Determine the loading of this compound on the resin using a suitable analytical method (e.g., gravimetric analysis or UV-Vis spectroscopy after cleavage of a small sample).

Protocol 2: Solid-Phase Synthesis of a Cinnamoyl Amide Library

This protocol outlines the "split-and-pool" strategy for the synthesis of a combinatorial library of cinnamoyl amides. This method allows for the rapid generation of a large number of unique compounds.

Materials:

  • 4-Acetoxycinnamoyl-loaded Wang resin (from Protocol 1)

  • A diverse set of primary and secondary amines (Building Blocks)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF

  • DCM

  • Piperidine (20% in DMF)

Procedure:

  • Deprotection of the Acetyl Group (Optional): If the free phenol is desired, the acetyl group can be removed at this stage using a mild base. However, for amide library synthesis, it can be left on and removed during the final cleavage.

  • Amide Coupling (Split-and-Pool): a. Divide the 4-acetoxycinnamoyl-loaded resin into equal portions, one for each amine building block. b. To each portion of resin in a separate reaction vessel, add a solution of the corresponding amine (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF. c. Agitate the reactions at room temperature for 2-4 hours. d. Combine all resin portions and wash thoroughly with DMF and DCM. This constitutes one cycle of the split-and-pool synthesis. e. Further diversification can be achieved by deprotecting the N-terminus of the amino acid building blocks (if applicable, e.g., using Fmoc-protected amino acids) with 20% piperidine in DMF and repeating the coupling with a second set of building blocks.

Protocol 3: Cleavage of the Cinnamoyl Amide Library from the Resin

This protocol describes the final cleavage of the synthesized compounds from the solid support and the simultaneous removal of the acetyl protecting group.[6][7][8][9]

Materials:

  • Resin-bound cinnamoyl amide library (from Protocol 2)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Wash the resin with DCM (3 x 10 mL) and dry under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the resin (10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with fresh cleavage cocktail (2 x 2 mL) and combine the filtrates.

  • Concentrate the filtrate under reduced pressure.

  • Precipitate the crude product by adding the concentrated solution to cold diethyl ether.

  • Centrifuge to pellet the precipitate, decant the ether, and wash the pellet with cold ether.

  • Dry the crude library under vacuum.

Data Presentation

The following table presents hypothetical screening data for a small combinatorial library of cinnamoyl amides against a target enzyme, showcasing how quantitative data can be structured.

Compound IDR1 GroupR2 Group% Inhibition at 10 µMIC₅₀ (µM)
CA-001HBenzyl852.5
CA-002H4-Fluorobenzyl921.1
CA-003H2-Phenylethyl785.8
CA-004OCH₃Benzyl6512.3
CA-005OCH₃4-Fluorobenzyl758.9
CA-006OCH₃2-Phenylethyl5518.2

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the solid-phase synthesis of a combinatorial cinnamoyl amide library.

G cluster_synthesis Solid-Phase Synthesis Start Start Immobilization Immobilize This compound on Wang Resin Start->Immobilization Split Split Resin into Multiple Portions Immobilization->Split Couple Couple with Diverse Amine Building Blocks Split->Couple Pool Pool and Wash Resin Couple->Pool Cleavage Cleave Library from Resin Pool->Cleavage Purification Purify and Characterize Library Cleavage->Purification Screening High-Throughput Screening Purification->Screening Hit_ID Hit Identification and Validation Screening->Hit_ID

Caption: Workflow for solid-phase combinatorial synthesis.

Potential Signaling Pathway Modulation

Cinnamic acid derivatives have been shown to modulate various signaling pathways involved in cancer and inflammation. The diagram below illustrates a hypothetical mechanism of action for a hit compound from a cinnamoyl amide library targeting the NF-κB signaling pathway.

G cluster_pathway Hypothetical NF-κB Inhibition by a Cinnamoyl Amide Stimulus Inflammatory Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor binds IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression induces Cinnamoyl_Hit Cinnamoyl Amide Hit Cinnamoyl_Hit->IKK inhibits

Caption: Inhibition of NF-κB pathway by a cinnamoyl amide.

Conclusion

This compound is a highly useful and versatile building block for the combinatorial synthesis of diverse chemical libraries. The protocols provided herein offer a solid foundation for researchers to generate and screen novel cinnamoyl derivatives for the discovery of new therapeutic agents. The adaptability of the cinnamic acid scaffold allows for the exploration of a vast chemical space, increasing the probability of identifying potent and selective modulators of various biological targets.

References

Troubleshooting & Optimization

Technical Support Center: 4-Acetoxycinnamic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-acetoxycinnamic acid and improving yields.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using the Perkin reaction, which involves the condensation of 4-hydroxybenzaldehyde with acetic anhydride in the presence of a weak base.

Problem Potential Causes Recommended Solutions
Low or No Product Yield Suboptimal Reaction Temperature: The Perkin reaction requires high temperatures to proceed efficiently.[1]Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. A common range is 150-180°C.
Insufficient Reaction Time: This reaction is often slow and may require extended heating.[1]Increase the reaction time. Heating for 24 hours has been shown to improve yields for similar cinnamic acids.[2]
Impure or Wet Reagents: The presence of water can inhibit the reaction. Sodium acetate, a common base, must be anhydrous.[1]Ensure all reagents, especially sodium acetate and solvents, are thoroughly dried before use. Use freshly opened or properly stored reagents.
Inefficient Base/Catalyst: The base plays a crucial role in forming the reactive enolate from the anhydride.[3][4]Use anhydrous sodium acetate or potassium acetate as the base. While some studies suggest pyridine can increase yields, this is not always reproducible.[1][2]
Presence of Significant Impurities or Side Products Side Reactions: Aldehydes can undergo side reactions in the presence of a base, and acetic anhydride can self-condense.[5]Maintain the recommended reaction temperature; excessive heat can promote side reactions. Ensure the correct stoichiometry of reactants.
In situ Acetylation of Starting Material: If starting with 4-hydroxybenzaldehyde, it will be acetylated by acetic anhydride. This is an expected step.[2]This is a normal part of the reaction sequence when using 4-hydroxybenzaldehyde. The primary product will be the desired this compound.
Deacetylation during Workup: The acetoxy group can be hydrolyzed back to a hydroxyl group if the workup conditions are too harsh (e.g., strongly basic or acidic for extended periods).Use mild acidic conditions for precipitation of the product. Avoid prolonged exposure to strong acids or bases during the workup and purification steps.
Product is a Brownish or Tarry Substance Decomposition at High Temperatures: Cinnamic acids can decompose or polymerize at very high temperatures.[6]Carefully control the reaction temperature. If decomposition is suspected, try running the reaction at a slightly lower temperature for a longer duration.
Presence of Colored Impurities: The starting materials or solvent may contain impurities that lead to discoloration.Use purified starting materials and high-purity solvents.
Difficulty in Product Purification/Isolation Incomplete Precipitation: The product may not fully precipitate from the reaction mixture upon acidification.After acidification, cool the mixture in an ice bath to maximize precipitation. If the product remains in solution, extraction with a suitable organic solvent may be necessary.
Co-precipitation of Impurities: Starting materials or byproducts may precipitate along with the product.Recrystallization is a crucial step for purification. Ethanol is a commonly used solvent for recrystallizing cinnamic acid derivatives.[7] Column chromatography can also be employed for further purification if needed.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The Perkin reaction is a widely used and established method for synthesizing cinnamic acids and their derivatives, including this compound.[4][10] This reaction involves the condensation of an aromatic aldehyde (like 4-hydroxybenzaldehyde or 4-acetoxybenzaldehyde) with an acid anhydride (acetic anhydride) using an alkali salt of the acid (such as anhydrous sodium acetate) as a base catalyst.[1][4] During the reaction with 4-hydroxybenzaldehyde, the hydroxyl group is acetylated to form the desired product.[2]

Q2: My yield of this compound is consistently low. What are the key parameters to optimize?

A2: To improve the yield, focus on the following critical parameters:

  • Reaction Time and Temperature: The Perkin reaction often requires prolonged heating at high temperatures (e.g., 150-180°C for several hours).[1] Extending the reaction time up to 24 hours can significantly improve yields.[2]

  • Anhydrous Conditions: The presence of water can negatively impact the reaction. Ensure all glassware is dry and use anhydrous sodium acetate as the base.[1]

  • Reagent Stoichiometry: An excess of acetic anhydride is typically used to serve as both a reactant and a solvent.

  • Substituent Effects: Be aware that electron-donating groups on the benzaldehyde, such as the hydroxyl (or acetoxy) group, can sometimes decrease the reaction rate compared to unsubstituted benzaldehyde.[2]

Q3: What are the expected side products in this synthesis, and how can I minimize them?

A3: Potential side products can arise from the self-condensation of acetic anhydride or other base-catalyzed side reactions of the aldehyde.[5] Minimizing these can be achieved by carefully controlling the reaction temperature and avoiding excessive heating, which can lead to decomposition or polymerization.[6] The primary "side-product" when starting with 4-hydroxybenzaldehyde is the in-situ formation of the acetylated aldehyde before the main condensation reaction.

Q4: What is the best procedure for purifying the final this compound product?

A4: A standard purification protocol involves:

  • Precipitation: After cooling the reaction mixture, it is typically poured into water and acidified (e.g., with concentrated HCl) to precipitate the crude product.[7]

  • Filtration: The precipitate is collected by vacuum filtration and washed with cold water to remove water-soluble impurities.[7]

  • Recrystallization: The crude product is then recrystallized from a suitable solvent, such as ethanol, to obtain a purified final product.[7]

Q5: Can I use microwave irradiation to speed up the synthesis?

A5: Yes, microwave irradiation has been reported as a method to reduce the long reaction times typically associated with the Perkin reaction.[1] However, it's important to note that sodium acetate may not be as effective as a base under microwave conditions, and other bases might need to be considered.[1]

Quantitative Data Summary

The following table summarizes reported yields for the synthesis of cinnamic acid and its derivatives under various conditions. While not all entries are for this compound specifically, they provide a benchmark for expected yields.

Product Synthesis Method Key Conditions Reported Yield Reference
Cinnamic AcidPerkin Reaction24 hours of heating70-75%[2]
4-Methoxycinnamic AcidKnoevenagel-DoebnerPyridine, Piperidine, Reflux for 4h98%[7]
Cinnamic AcidKnoevenagel-DoebnerPyridine catalyst, Benzaldehyde:Malonic Acid (1:3), 90 min90%[11]
p-Chlorocinnamic AcidDirect Synthesis with BBr₃Reflux (180-190°C) for 8-12 hours80%[12]
Various Hydroxycinnamic AcidsKnoevenagel–Doebner (Microwave)Polyphosphate ester catalyst, solvent-free80-92%[13][14]

Experimental Protocols

Detailed Protocol for this compound Synthesis via Perkin Reaction

This protocol is a generalized procedure based on the principles of the Perkin reaction.

Materials:

  • 4-Hydroxybenzaldehyde

  • Acetic Anhydride

  • Anhydrous Sodium Acetate

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (for recrystallization)

  • Water

Procedure:

  • Combine 4-hydroxybenzaldehyde, a molar excess of acetic anhydride, and anhydrous sodium acetate in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture in an oil bath to approximately 180°C and maintain reflux for 5-8 hours.

  • Allow the reaction mixture to cool slightly and then carefully pour it into a beaker containing a larger volume of water.

  • Boil the aqueous mixture for 15-20 minutes to hydrolyze any remaining acetic anhydride.

  • Slowly add concentrated HCl to the mixture until it is acidic (test with litmus or pH paper). The this compound will precipitate as a solid.

  • Cool the mixture in an ice bath to ensure complete precipitation of the product.

  • Collect the crude product by vacuum filtration and wash the solid with cold water.

  • Purify the crude this compound by recrystallization from ethanol.

  • Dry the purified crystals in a vacuum oven.

Visualizations

Chemical Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_process Perkin Reaction cluster_product Product r1 4-Hydroxybenzaldehyde p1 In situ Acetylation & Aldol Condensation r1->p1 r2 Acetic Anhydride r2->p1 r3 Anhydrous Sodium Acetate (Base) r3->p1 Catalyst prod This compound p1->prod

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow node_start Start: Combine Reactants (4-Hydroxybenzaldehyde, Acetic Anhydride, NaOAc) node_reaction Heat & Reflux (180°C, 5-8 hours) node_start->node_reaction node_quench Quench Reaction (Pour into water, boil) node_reaction->node_quench node_precipitate Acidify with HCl to Precipitate Product node_quench->node_precipitate node_filter Vacuum Filtration & Wash with Cold Water node_precipitate->node_filter node_purify Recrystallize from Ethanol node_filter->node_purify node_end End: Dry Purified Product node_purify->node_end

Caption: General experimental workflow for synthesis and purification.

Troubleshooting Logic

Troubleshooting_Logic start Low Yield? check_time_temp Increase Time/ Temperature? start->check_time_temp Yes check_purification Impure Product? start->check_purification No, but impure check_reagents Reagents Anhydrous? check_time_temp->check_reagents No action_time_temp Action: Increase reflux time to 24h or incrementally raise temp. check_time_temp->action_time_temp Yes action_reagents Action: Use freshly dried NaOAc and analyze starting materials. check_reagents->action_reagents No solution Yield Improved check_reagents->solution Yes action_purify Action: Re-recrystallize from a different solvent or use column chromatography. check_purification->action_purify Yes action_time_temp->solution action_reagents->solution action_purify->solution

Caption: Decision tree for troubleshooting low synthesis yield.

References

Technical Support Center: 4-Acetoxycinnamic Acid Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 4-acetoxycinnamic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as 4-hydroxycinnamic acid and acetic anhydride, byproducts from side reactions, and residual solvents used in the synthesis. Hydrolysis of the ester group back to the hydroxyl group, forming 4-hydroxycinnamic acid, is a frequent issue.

Q2: What is the melting point of pure this compound?

A2: The melting point of this compound is typically in the range of 205-208°C.[1][2] A broad melting range or a melting point lower than this can indicate the presence of impurities.

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in a variety of organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.[1][2] Its solubility in alcohols like methanol and ethanol is also utilized in purification processes. It has low solubility in water.

Q4: What are the primary methods for purifying this compound?

A4: The most common and effective purification methods for this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities.

Q5: How can I tell if my purified this compound is pure?

A5: Purity can be assessed by several methods:

  • Melting Point Analysis: A sharp melting point within the expected range (205-208°C) is a good indicator of purity.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate indicates a high degree of purity.

  • Spectroscopic Methods: Techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the chemical structure and identify impurities. High-Performance Liquid Chromatography (HPLC) can provide quantitative purity data.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the purification of this compound.

Problem 1: Oily product obtained after synthesis instead of a solid.

  • Question: My reaction yielded an oil, not the expected crystalline solid. How can I solidify it for purification?

  • Answer: An oily product often indicates the presence of residual solvent or impurities that are depressing the melting point. Try triturating the oil with a non-polar solvent in which this compound is insoluble, such as hexane or diethyl ether. This can help to induce crystallization and wash away some impurities. If this fails, attempting a purification by column chromatography directly from the oil may be necessary.

Problem 2: Low yield after recrystallization.

  • Question: I am losing a significant amount of my product during recrystallization. What can I do to improve the yield?

  • Answer: Low recovery can be due to several factors:

    • Using too much solvent: Ensure you are using the minimum amount of hot solvent required to dissolve the crude product.

    • Cooling too quickly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals and traps impurities.

    • Inappropriate solvent system: The chosen solvent may be too good at dissolving the compound even at low temperatures. Consider a mixed solvent system to fine-tune the solubility.

Problem 3: Product is still impure after recrystallization (e.g., broad melting point).

  • Question: My product's melting point is still broad after one recrystallization. Should I recrystallize again or try another method?

  • Answer: If a single recrystallization does not sufficiently purify the product, you have two main options:

    • Second Recrystallization: A second recrystallization from the same or a different solvent system can be effective if the impurities are present in small amounts.

    • Column Chromatography: If the impurities have significantly different polarities from this compound, column chromatography will likely be a more effective purification method.

Problem 4: Difficulty separating this compound from 4-hydroxycinnamic acid.

  • Question: My main impurity is 4-hydroxycinnamic acid from hydrolysis. How can I best separate these two compounds?

  • Answer: 4-hydroxycinnamic acid is more polar than this compound due to the free hydroxyl group. This difference in polarity can be exploited:

    • Column Chromatography: This is the most effective method. A silica gel column with a solvent system such as ethyl acetate/hexane or dichloromethane/methanol will allow for good separation. The less polar this compound will elute first.

    • Solvent Extraction: A carefully chosen solvent extraction may also work. For example, washing a solution of the mixture in ethyl acetate with a mild aqueous base (like sodium bicarbonate solution) can selectively deprotonate and extract the more acidic 4-hydroxycinnamic acid into the aqueous layer. However, be cautious as a strong base can hydrolyze the desired product.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
ChloroformSoluble[1][2]
DichloromethaneSoluble[1][2]
Ethyl AcetateSoluble[1][2]
DMSOSoluble[1][2]
AcetoneSoluble[1][2]
WaterInsoluble[3]

Table 2: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₁₀O₄[4][5]
Molecular Weight206.19 g/mol [4][5]
Melting Point205-208°C[1][2]
AppearanceWhite to off-white crystalline powder[2][6]

Experimental Protocols

Recrystallization Protocol

This protocol describes the purification of this compound using a single solvent. A mixed solvent system (e.g., methanol/water) can also be effective.

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot. Ethyl acetate or an ethanol/water mixture are common choices.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) while stirring until the solid dissolves completely. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystals should start to form.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

Column Chromatography Protocol

This protocol is suitable for separating this compound from impurities with different polarities.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (mobile phase). A common starting eluent is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).

  • Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. The polarity of the eluent can be gradually increased (e.g., by increasing the proportion of ethyl acetate) to speed up the elution of more polar compounds.

  • Fraction Analysis: Monitor the composition of the collected fractions using Thin-Layer Chromatography (TLC).

  • Combining and Evaporation: Combine the fractions containing the pure this compound.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified solid.

  • Drying: Dry the purified product under vacuum.

Visualizations

experimental_workflow cluster_start Starting Point cluster_purification Purification Method cluster_analysis Purity Analysis cluster_end Outcome crude_product Crude this compound recrystallization Recrystallization crude_product->recrystallization High Polarity Impurities column_chromatography Column Chromatography crude_product->column_chromatography Mixed Polarity Impurities purity_check Assess Purity (TLC, MP, NMR) recrystallization->purity_check column_chromatography->purity_check pure_product Pure Product purity_check->pure_product Purity Met further_purification Further Purification Needed purity_check->further_purification Purity Not Met further_purification->column_chromatography

Caption: General workflow for the purification of this compound.

troubleshooting_workflow start Start: Impure Product recrystallize Attempt Recrystallization start->recrystallize purity_check1 Check Purity (MP, TLC) recrystallize->purity_check1 pure Pure Product purity_check1->pure Yes impure Still Impure purity_check1->impure No column_chrom Perform Column Chromatography impure->column_chrom purity_check2 Check Purity (MP, TLC) column_chrom->purity_check2 purity_check2->pure Yes reassess Re-evaluate Impurities and Method purity_check2->reassess No

Caption: Logical troubleshooting steps for purifying this compound.

References

Technical Support Center: Optimizing 4-Acetoxycinnamic Acid Solubility for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective solubilization and use of 4-acetoxycinnamic acid in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is an acetate ester derived from the formal condensation of the hydroxyl group of trans-4-coumaric acid with acetic acid. It belongs to the class of cinnamic acids and phenyl acetates.[1]

Q2: What are the primary research applications of this compound?

A2: this compound and its parent compound, cinnamic acid, are investigated for their anti-inflammatory and antimicrobial properties. Research suggests that cinnamic acid derivatives can inhibit inflammatory pathways, such as the TLR4/NF-κB signaling cascade.[2] It has also been shown to have bactericidal effects against various gram-positive and gram-negative bacteria.[3]

Q3: In which solvents is this compound soluble?

A3: this compound is a white to off-white powder that is soluble in several organic solvents. Qualitative data indicates its solubility in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[4][5][6][7] For biological experiments, DMSO is the most commonly used solvent for preparing high-concentration stock solutions.

Q4: How should I store this compound?

A4: The solid powder should be stored at 2-8°C.[5][6][7] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. It is recommended to protect the solutions from light.[4]

Troubleshooting Guide

Issue: The compound is not dissolving in my chosen solvent.

  • Possible Cause: The concentration may be too high for the selected solvent.

    • Solution: Try reducing the concentration of the this compound. If you are preparing a stock solution, refer to the solubility table below for guidance. For working solutions in aqueous buffers, ensure the final concentration of the organic solvent is low (typically <0.5% v/v) to prevent precipitation.

  • Possible Cause: The dissolution process may be slow.

    • Solution: Gentle warming (e.g., to 37°C) and vortexing can aid in the dissolution of the compound in organic solvents. However, be cautious with volatile solvents.

Issue: The compound precipitates when I add the stock solution to my aqueous cell culture medium.

  • Possible Cause: The solubility of this compound is significantly lower in aqueous solutions compared to organic solvents. The addition of the organic stock solution to the aqueous medium creates a supersaturated solution, leading to precipitation.

    • Solution 1: Decrease the final concentration of this compound in your working solution.

    • Solution 2: Minimize the volume of the organic stock solution added to the aqueous medium. This will keep the final concentration of the organic solvent low.

    • Solution 3: Add the stock solution to the aqueous medium while vortexing or stirring to ensure rapid and even distribution, which can help prevent localized high concentrations and subsequent precipitation.

    • Solution 4: Prepare an intermediate dilution of the stock solution in the aqueous medium before making the final dilution.

Issue: I am observing unexpected effects or cytotoxicity in my cell-based assays.

  • Possible Cause: The organic solvent used to dissolve the this compound may be toxic to the cells at the concentration used.

    • Solution: Always include a vehicle control in your experiments. This control should contain the same final concentration of the organic solvent as your experimental samples. This will help you to distinguish the effects of the compound from the effects of the solvent. It is recommended to keep the final solvent concentration, particularly for DMSO, at or below 0.5% (v/v).

Data Presentation

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for preparing high-concentration stock solutions.
ChloroformSolubleQualitative data indicates solubility.[4][5][6][7]
DichloromethaneSolubleQualitative data indicates solubility.[4][5][6][7]
Ethyl AcetateSolubleQualitative data indicates solubility.[4][5][6][7]
AcetoneSolubleQualitative data indicates solubility.[4][5][6][7]
EthanolModerately SolubleThe parent compound, cinnamic acid, is slightly soluble in ethanol.[1]
MethanolModerately SolubleA related compound, α-cyano-4-hydroxycinnamic acid, is soluble up to 50 mg/mL in methanol.
WaterSparingly SolubleThe parent compound, cinnamic acid, has very low water solubility (0.546 mg/mL).[1]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: 206.19 g/mol )

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, you will need:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 100 mmol/L x 0.001 L x 206.19 g/mol x 1000 mg/g = 20.62 mg

  • Weigh the compound: Carefully weigh 20.62 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Add solvent: Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the powder.

  • Dissolve the compound: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C in a water bath can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.[4]

Protocol 2: Preparation of a Working Solution for Cell Culture Experiments

Materials:

  • 100 mM stock solution of this compound in DMSO

  • Sterile cell culture medium, pre-warmed to 37°C

  • Sterile pipette tips and tubes

Procedure:

  • Determine the final concentration: Decide on the final concentration of this compound you need for your experiment (e.g., 100 µM).

  • Calculate the dilution: To prepare a 1 mL working solution of 100 µM from a 100 mM stock solution, you will need to perform a 1:1000 dilution.

    • Volume of stock solution = (Final concentration x Final volume) / Stock concentration

    • Volume of stock solution (µL) = (100 µM x 1000 µL) / 100,000 µM = 1 µL

  • Prepare the working solution: a. Add 999 µL of pre-warmed sterile cell culture medium to a sterile tube. b. Add 1 µL of the 100 mM this compound stock solution to the medium. c. Gently mix by pipetting up and down or by inverting the tube. Avoid vigorous vortexing which can cause protein denaturation in the medium.

  • Vehicle Control: Prepare a vehicle control by adding 1 µL of DMSO to 999 µL of cell culture medium. This will result in a final DMSO concentration of 0.1%, which should be well-tolerated by most cell lines.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound cluster_prep Solution Preparation cluster_exp Cell Culture Experiment weigh Weigh this compound Powder dissolve Dissolve in DMSO to make 100 mM Stock Solution weigh->dissolve Add DMSO store Aliquot and Store at -80°C dissolve->store Single-use aliquots thaw Thaw Stock Solution store->thaw dilute Dilute in Pre-warmed Culture Medium to Working Concentration thaw->dilute e.g., 1:1000 for 100 µM treat Treat Cells with Working Solution dilute->treat vehicle Treat Cells with Vehicle Control (DMSO) incubate Incubate Cells for Desired Time treat->incubate vehicle->incubate Parallel treatment analyze Analyze Experimental Outcome incubate->analyze tlr4_nfkb_pathway Inhibitory Action of Cinnamic Acid Derivatives on the TLR4/NF-κB Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB Degradation DNA DNA NFkB_n->DNA Binds to Promoter Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, etc.) DNA->Genes Cinnamic_Acid This compound (and other derivatives) Cinnamic_Acid->TLR4 Inhibits Cinnamic_Acid->IKK Inhibits Cinnamic_Acid->NFkB_n Inhibits Translocation

References

Technical Support Center: Troubleshooting MALDI-MS with Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using cinnamic acid derivatives as matrices in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS).

Troubleshooting Guides

This section provides solutions to common problems encountered during MALDI-MS experiments using cinnamic acid-derived matrices such as α-Cyano-4-hydroxycinnamic acid (CHCA), sinapinic acid (SA), and ferulic acid (FA).

Issue 1: Low or No Analyte Signal

Possible Causes and Solutions:

  • Inappropriate Matrix Choice: The selected cinnamic acid derivative may not be suitable for your analyte. For instance, CHCA is generally preferred for peptides and smaller proteins (<10 kDa), while sinapinic acid is the matrix of choice for larger proteins.[1][2][3] Ferulic acid can be effective for peptides, proteins, and has also been used for the analysis of oligosaccharides and oligonucleotides.[4][5][6]

  • Poor Co-crystallization: Homogeneous co-crystallization of the analyte and matrix is crucial for efficient ionization.[7] If the sample and matrix crystallize separately, the analyte will not be effectively desorbed and ionized.

    • Solution: Ensure both the analyte and matrix are soluble in the chosen solvent system.[1][7] Volatile solvents are ideal as they promote rapid and uniform co-crystallization.[1] Consider altering the solvent composition, for example, by varying the ratio of acetonitrile and water.

  • Incorrect Matrix-to-Analyte Ratio: An optimal molar ratio of matrix to analyte is essential, typically in the range of 1000:1 to 10,000:1.[1]

    • Solution: Prepare serial dilutions of your analyte to find the optimal concentration for a fixed matrix concentration. Too much analyte can lead to signal suppression.

  • Presence of Contaminants: Salts (e.g., NaCl, phosphate) and detergents can significantly suppress the analyte signal by interfering with crystallization and ionization.[8][9]

    • Solution: Desalt and purify your sample using techniques like reversed-phase chromatography (e.g., ZipTips®) or micro gel filtration.[8][9] On-target washing of the dried spot with cold, deionized water or 0.1% TFA can also effectively remove salts.[8][9]

  • Suboptimal Laser Power: The laser energy might be too low to effectively desorb and ionize the analyte-matrix crystals.

    • Solution: Gradually increase the laser power.[1] However, excessive laser energy can cause fragmentation of the analyte.

  • Matrix Degradation: Cinnamic acid derivatives can degrade over time, especially when exposed to light.

    • Solution: Always prepare fresh matrix solutions daily for the best results.[1][8] Store stock matrix powders at 4°C in the dark.[8]

Issue 2: Poor Mass Resolution

Possible Causes and Solutions:

  • Inhomogeneous Crystal Formation: Large, uneven crystals can lead to a wide distribution of ion velocities, resulting in poor resolution.[2]

    • Solution: The goal is to form a microcrystalline, homogeneous layer. Fast evaporation methods or using the thin-layer preparation technique can promote the formation of smaller, more uniform crystals.[10][11] CHCA is known for forming small, homogenous crystals which generally yield good resolution.[2]

  • High Laser Power: Excessive laser energy can cause broadening of the ion packets, leading to decreased resolution.

    • Solution: Reduce the laser power to just above the ionization threshold.[1]

  • Instrument Calibration Issues: An improperly calibrated mass spectrometer will result in poor mass accuracy and resolution.

    • Solution: Calibrate the instrument using a standard of known mass that is close to the m/z range of your analyte.

Issue 3: Presence of Matrix-Related Peaks and Adducts

Possible Causes and Solutions:

  • Matrix Clusters: Cinnamic acid derivatives, particularly CHCA, are known to form matrix clusters in the low mass range (m/z < 1200), which can interfere with the detection of low molecular weight analytes.[12][13][14][15]

    • Solution: The addition of certain ammonium salts, like monoammonium phosphate or dibasic ammonium citrate, to the matrix solution can suppress the formation of these clusters.[13][14][15] On-target washing with ammonium buffer solutions has also been shown to be effective.[12][13][15]

  • Alkali Metal Adducts: The presence of sodium ([M+Na]+) and potassium ([M+K]+) adducts can complicate spectra and reduce the intensity of the protonated analyte peak ([M+H]+). These alkali metals can be introduced from solvents, buffers, or plasticware.[14]

    • Solution: Minimize contact with glassware and use high-purity solvents. On-target washing with deionized water can help remove alkali salts.[12][15] The addition of ammonium citrate to the matrix can chelate sodium ions.[16]

Frequently Asked Questions (FAQs)

Q1: Which cinnamic acid derivative should I use for my experiment?

A1: The choice of matrix depends primarily on the mass of your analyte.

  • α-Cyano-4-hydroxycinnamic acid (CHCA): Ideal for peptides and proteins with a molecular weight of less than 10 kDa.[1][17] It is considered a "hard" matrix, meaning it imparts significant internal energy, which can be useful for post-source decay (PSD) analysis.[2]

  • Sinapinic acid (SA): The preferred matrix for proteins with a molecular weight greater than 5 kDa.[1][2] It is a "softer" matrix compared to CHCA, resulting in less fragmentation of large molecules.[2]

  • Ferulic acid (FA): A versatile matrix suitable for peptides and proteins.[5] It has also been successfully used for the analysis of carbohydrates.[4]

Q2: How should I prepare my cinnamic acid matrix solution?

A2: Matrix solutions should be prepared fresh daily.[1][8] A common solvent system is a mixture of acetonitrile and water (e.g., 50:50 or 70:30 v/v) with 0.1% trifluoroacetic acid (TFA).[1][8] For saturated solutions, add an excess of the matrix powder to the solvent, vortex thoroughly, and then centrifuge to pellet the undissolved solid before taking the supernatant.[1]

Q3: What are the best spotting techniques for cinnamic acid matrices?

A3:

  • Dried-Droplet Method: This is the most common method where a small volume (e.g., 0.5-1 µL) of the analyte-matrix mixture is spotted on the target and allowed to air dry.[18]

  • Thin-Layer Method: This technique involves creating a thin, uniform layer of matrix crystals on the target first, followed by the application of the analyte. This method can provide greater tolerance to impurities and better resolution.[10]

  • Sandwich Method: In this approach, a layer of matrix is deposited, followed by the analyte, and then another layer of matrix.[1]

Q4: My sample contains salts. How can I clean it up for MALDI-MS?

A4: Salts can severely interfere with MALDI-MS analysis. It is crucial to remove them.

  • Offline Desalting: Use reversed-phase pipette tips (e.g., ZipTips®) or small chromatography columns to desalt and concentrate your sample before mixing it with the matrix.[8]

  • On-Target Washing: After the analyte-matrix spot has completely dried on the target, you can gently wash the spot with a small volume (1-2 µL) of cold deionized water or 0.1% TFA.[8][9] This is effective for matrices like CHCA and SA which are not very soluble in acidic water.[9]

Q5: Why do I see multiple peaks for my single, pure analyte?

A5: This is likely due to the formation of adducts. The most common are sodium ([M+Na]+) and potassium ([M+K]+) adducts, which appear at M+22 Da and M+38 Da higher than the protonated molecule ([M+H]+), respectively. Sinapinic acid, in particular, has a tendency to form adducts with analyte ions.[2] To minimize these, reduce sources of alkali metal contamination and consider on-target washing.

Quantitative Data Summary

Table 1: Properties and Applications of Common Cinnamic Acid-Derived Matrices

MatrixAbbreviationMolecular Weight ( g/mol )Recommended ForTypical Working Concentration
α-Cyano-4-hydroxycinnamic acidCHCA189.17Peptides, lipids, nucleotides (<10 kDa)5-10 mg/mL or saturated solution
Sinapinic acidSA224.21Proteins (>5 kDa)10 mg/mL or saturated solution
Ferulic acidFA194.18Peptides, proteins, carbohydrates10 mg/mL

Data compiled from multiple sources.[1][5][6][8][17]

Experimental Protocols

Protocol 1: Standard Dried-Droplet Sample Preparation
  • Prepare the Matrix Solution: Prepare a saturated solution of CHCA in 50:50 acetonitrile:water with 0.1% TFA. Vortex vigorously for 1 minute and centrifuge for 30 seconds to pellet excess solid.

  • Prepare the Analyte Solution: Dissolve the analyte in a suitable solvent (ideally the same as the matrix solvent) to a concentration of approximately 1-10 pmol/µL.

  • Mix Analyte and Matrix: Combine the analyte and matrix solutions in a 1:1 volume ratio.

  • Spot the Mixture: Pipette 0.5-1 µL of the mixture onto the MALDI target plate.

  • Dry the Spot: Allow the droplet to air dry completely at room temperature.

  • Analyze: Load the target into the mass spectrometer and acquire data.

Protocol 2: On-Target Washing for Salt Removal
  • Prepare the Sample Spot: Follow steps 1-5 of the "Standard Dried-Droplet Sample Preparation" protocol.

  • Prepare Wash Solution: Use ice-cold deionized water or 0.1% TFA in water.

  • Wash the Spot: Once the sample spot is completely dry, carefully place a 1-2 µL droplet of the cold wash solution on top of the spot.

  • Remove the Wash Solution: After about 5-10 seconds, carefully aspirate the wash solution from the side of the spot using a pipette. Do not touch the crystal surface.

  • Dry the Spot Again: Allow the spot to air dry completely before analysis.

Visualizations

MALDI_Troubleshooting_Workflow Start Start: MALDI-MS Experiment Problem Problem Encountered? Start->Problem NoSignal Low or No Signal Problem->NoSignal Yes PoorResolution Poor Resolution Problem->PoorResolution Yes ExtraPeaks Matrix Peaks / Adducts Problem->ExtraPeaks Yes Success Successful Analysis Problem->Success No CheckMatrix Check Matrix Choice & Preparation NoSignal->CheckMatrix CheckSample Check Sample Purity & Concentration NoSignal->CheckSample OptimizeInstrument Optimize Instrument Parameters (Laser, Calibration) NoSignal->OptimizeInstrument PoorResolution->OptimizeInstrument CheckCrystals Inspect Crystal Formation PoorResolution->CheckCrystals ModifyProtocol Modify Sample Prep (e.g., On-Target Wash) ExtraPeaks->ModifyProtocol Additives Consider Matrix Additives ExtraPeaks->Additives CheckMatrix->NoSignal CheckSample->NoSignal OptimizeInstrument->NoSignal OptimizeInstrument->PoorResolution CheckCrystals->PoorResolution ModifyProtocol->ExtraPeaks Additives->ExtraPeaks Contaminant_Effects Analyte Analyte + Matrix Solution CleanSample Clean Sample Analyte->CleanSample ContaminatedSample Contaminated Sample (Salts, Detergents) Analyte->ContaminatedSample GoodCrystals Homogeneous Co-crystallization CleanSample->GoodCrystals BadCrystals Inhibited / Inhomogeneous Crystallization ContaminatedSample->BadCrystals Desalting Desalting / Purification (e.g., ZipTip, Washing) ContaminatedSample->Desalting GoodSignal Strong Analyte Signal Good Resolution GoodCrystals->GoodSignal BadSignal Signal Suppression Poor Resolution Adduct Formation BadCrystals->BadSignal Desalting->CleanSample

References

stability issues of 4-acetoxycinnamic acid in solution

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing 4-acetoxycinnamic acid, ensuring its stability in solution is paramount for reliable and reproducible experimental outcomes. This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability challenges associated with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in solution?

A1: The principal stability issue for this compound in solution is its susceptibility to hydrolysis. The ester linkage of the acetoxy group is prone to cleavage, yielding 4-hydroxycinnamic acid (p-coumaric acid) and acetic acid. This hydrolysis is a critical factor to consider as it alters the chemical identity of the compound, potentially impacting experimental results.

Q2: What factors can influence the rate of hydrolysis of this compound?

A2: The rate of hydrolysis is significantly influenced by several factors, including:

  • pH: The stability of the ester bond is highly pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis reaction.

  • Temperature: As with most chemical reactions, an increase in temperature will accelerate the rate of hydrolysis.

  • Solvent Composition: The type of solvent and the presence of water can affect the rate of degradation. Protic solvents, especially water, can participate in the hydrolysis reaction.

Q3: How can I monitor the degradation of this compound in my experiments?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound.[1][2] This method should be capable of separating the intact this compound from its primary degradation product, 4-hydroxycinnamic acid, and any other potential impurities.

Q4: Are there any known degradation products of this compound other than 4-hydroxycinnamic acid?

A4: The primary and most well-documented degradation product resulting from hydrolysis is 4-hydroxycinnamic acid.[3] Under certain stress conditions, such as exposure to strong acids, bases, or oxidative agents, other minor degradation products may form.[4] It is crucial to characterize any new peaks that appear in the chromatogram during stability studies.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during their experiments with this compound solutions.

Issue Potential Cause Recommended Solution
Rapid loss of this compound potency in aqueous solution. Hydrolysis due to inappropriate pH. Prepare solutions in a buffer system that maintains a pH where the compound exhibits maximum stability. While specific data for this compound is limited, for many esters, a slightly acidic pH (around 4-6) is often optimal to minimize both acid- and base-catalyzed hydrolysis. It is advisable to perform a pH-rate profile study to determine the optimal pH for your specific experimental conditions.
Precipitation of the compound from solution. Poor solubility in the chosen solvent system. This compound is reported to be soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[5][6] For aqueous applications, consider using a co-solvent system (e.g., with ethanol or DMSO) or preparing a stock solution in an organic solvent and then diluting it into the aqueous medium. Always check for precipitation after dilution.
Inconsistent experimental results over time. Ongoing degradation of the stock solution. Prepare fresh stock solutions of this compound for each experiment, especially for long-duration studies. If a stock solution must be stored, it is recommended to store it at low temperatures (-20°C or -80°C) and protected from light.[7] However, the stability of the compound in a specific solvent under these conditions should be validated.
Appearance of unknown peaks in HPLC analysis. Formation of degradation products. Conduct forced degradation studies to intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light).[8][9][10][11] This will help in identifying the retention times of potential degradation products and confirming the specificity of your analytical method.

Experimental Protocols

General Protocol for a Forced Degradation Study

Forced degradation studies are essential for understanding the degradation pathways and developing a stability-indicating analytical method.[4][8][9][10][11]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 M HCl) and heat if necessary (e.g., 60°C).

    • Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1 M NaOH) at room temperature or with gentle heating.

    • Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60-80°C).

    • Photodegradation: Expose the solid compound and a solution to UV and visible light.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.

  • Data Evaluation: Analyze the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

Illustrative Workflow for Stability Testing

Stability_Testing_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation Prep_Stock Prepare Stock Solution Prep_Samples Prepare Samples under Different Conditions Prep_Stock->Prep_Samples HPLC_Analysis HPLC Analysis Prep_Samples->HPLC_Analysis Inject Samples Peak_Identification Identify Degradation Products HPLC_Analysis->Peak_Identification Quantification Quantify Compound and Degradants Peak_Identification->Quantification Assess_Stability Assess Stability Profile Quantification->Assess_Stability Provide Data Determine_Kinetics Determine Degradation Kinetics Assess_Stability->Determine_Kinetics Degradation_Pathway Parent This compound Degradant 4-Hydroxycinnamic Acid (p-Coumaric Acid) Parent->Degradant Hydrolysis (H₂O, H⁺ or OH⁻) Byproduct Acetic Acid Parent->Byproduct Hydrolysis (H₂O, H⁺ or OH⁻)

References

avoiding side reactions in 4-acetoxycinnamic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-acetoxycinnamic acid. Our aim is to help you anticipate and resolve common experimental challenges, thereby improving reaction efficiency and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main synthetic pathways for this compound:

  • Two-Step Synthesis: This involves the initial synthesis of 4-hydroxycinnamic acid (also known as p-coumaric acid) from 4-hydroxybenzaldehyde, followed by an acetylation step. Common methods for the first step include the Perkin reaction or the Knoevenagel-Doebner condensation.[1][2][3]

  • One-Pot Synthesis: This approach, typically a modification of the Perkin reaction, involves the reaction of 4-hydroxybenzaldehyde with acetic anhydride and a base catalyst, leading directly to this compound.

Q2: What is the most common side reaction to be aware of during the acetylation of 4-hydroxycinnamic acid?

A2: The most prevalent side reaction is the hydrolysis of acetic anhydride.[4][5][6][7] Acetic anhydride readily reacts with water to form acetic acid. This reduces the amount of acetylating agent available, leading to incomplete reactions and lower yields. The presence of excess water can also promote the hydrolysis of the desired this compound product back to 4-hydroxycinnamic acid, especially under acidic or basic conditions and with prolonged heating.

Q3: Can the phenolic hydroxyl group of 4-hydroxybenzaldehyde interfere with the Perkin reaction?

A3: Yes, the phenolic hydroxyl group can be acetylated by acetic anhydride under the reaction conditions. This can lead to the formation of 4-acetoxybenzaldehyde as an intermediate. While this intermediate can still undergo the Perkin condensation, its reactivity may differ from 4-hydroxybenzaldehyde, potentially affecting reaction rates and yields.

Q4: What are the key parameters to control in the Knoevenagel-Doebner condensation to minimize side reactions?

A4: To minimize side reactions in the Knoevenagel-Doebner condensation for the synthesis of 4-hydroxycinnamic acid, it is crucial to control the following:

  • Catalyst Choice: Use a weak base like pyridine or piperidine to avoid self-condensation of the aldehyde.[3]

  • Temperature: Higher temperatures can lead to the decarboxylation of the malonic acid starting material or the product, resulting in undesired byproducts.[3][8]

  • Stoichiometry: A slight excess of malonic acid is often used to ensure complete conversion of the aldehyde.

Q5: How can I effectively purify this compound from unreacted starting materials and side products?

A5: Purification can typically be achieved through recrystallization. A suitable solvent system would be one in which this compound has good solubility at elevated temperatures and poor solubility at room temperature, while the impurities remain soluble. Common solvents for recrystallization of similar organic acids include ethanol, ethyl acetate, or mixtures with water. Column chromatography can also be employed for more challenging separations.[9]

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Acetylation Ensure all reagents, especially acetic anhydride, are fresh and dry. Perform the reaction under anhydrous conditions (e.g., using a drying tube). Consider increasing the equivalents of acetic anhydride.Increased conversion of 4-hydroxycinnamic acid to the acetylated product.
Hydrolysis of Acetic Anhydride Minimize exposure of acetic anhydride to moisture. Use a non-nucleophilic base like pyridine to neutralize any acetic acid formed in situ.[4]Preservation of the acetylating agent, leading to a higher yield.
Suboptimal Reaction Temperature Optimize the reaction temperature. For acetylation, moderate temperatures are generally sufficient. For Perkin or Knoevenagel-Doebner reactions, follow established protocols and avoid excessive heat to prevent degradation.[3][10]Improved reaction rate and minimized thermal decomposition of reactants or products.
Inefficient Catalyst For Perkin reactions, ensure the base catalyst (e.g., sodium acetate) is anhydrous.[10] For Knoevenagel-Doebner, use a freshly opened or distilled amine catalyst.Enhanced reaction kinetics and higher product conversion.
Problem 2: Presence of Impurities in the Final Product
Observed Impurity (by TLC, NMR, or LC-MS) Potential Source Recommended Action
4-Hydroxycinnamic Acid Incomplete acetylation or hydrolysis of the product during workup or purification.- Extend the reaction time for acetylation.- Ensure anhydrous conditions.- Use a milder workup procedure (e.g., avoid strong acids or bases).- Purify by recrystallization from a suitable solvent.
Acetic Acid Hydrolysis of acetic anhydride.[4][5][7]- Quench the reaction with cold water or a saturated sodium bicarbonate solution.- Perform an aqueous workup to extract the acetic acid.- Co-evaporate the final product with a high-boiling point solvent like toluene to remove residual acetic acid.
Unreacted 4-Hydroxybenzaldehyde Incomplete Perkin or Knoevenagel-Doebner reaction.- Increase the reaction time or temperature (with caution).- Ensure the catalyst is active.- Purify the intermediate 4-hydroxycinnamic acid before acetylation.
Polymeric Byproducts Polymerization of 4-vinylphenol, a potential decarboxylation product of 4-hydroxycinnamic acid at high temperatures.[8]- Avoid excessive heating during the synthesis of 4-hydroxycinnamic acid.- Consider adding a polymerization inhibitor if high temperatures are unavoidable.

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound

Step 1: Synthesis of 4-Hydroxycinnamic Acid via Knoevenagel-Doebner Condensation

  • In a round-bottom flask, dissolve 1.2 equivalents of malonic acid in pyridine.

  • Add 1 equivalent of 4-hydroxybenzaldehyde to the solution.

  • Add a catalytic amount of piperidine.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a solution of 10% hydrochloric acid at 0°C.

  • Collect the resulting white precipitate of 4-hydroxycinnamic acid by filtration and wash with cold water.

  • Dry the product thoroughly before proceeding to the next step.

Step 2: Acetylation of 4-Hydroxycinnamic Acid

  • Suspend the dried 4-hydroxycinnamic acid in acetic anhydride (e.g., 5-10 equivalents).

  • Add a catalytic amount of a base such as pyridine or a few drops of concentrated sulfuric acid.

  • Stir the mixture at a slightly elevated temperature (e.g., 50-60°C) until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and pour it into ice-water to precipitate the product and hydrolyze the excess acetic anhydride.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.[11]

Visualizations

Synthesis_Workflow cluster_two_step Two-Step Synthesis cluster_step1 Step 1: Knoevenagel-Doebner Condensation cluster_step2 Step 2: Acetylation cluster_one_pot One-Pot Synthesis (Perkin Reaction) 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Reaction_Mix_1 Reaction_Mix_1 4-Hydroxybenzaldehyde->Reaction_Mix_1 Malonic Acid, Pyridine, Piperidine 4-Hydroxycinnamic_Acid 4-Hydroxycinnamic_Acid Reaction_Mix_1->4-Hydroxycinnamic_Acid Reflux & Acidic Workup Reaction_Mix_2 Reaction_Mix_2 4-Hydroxycinnamic_Acid->Reaction_Mix_2 Acetic Anhydride, Catalyst 4-Acetoxycinnamic_Acid 4-Acetoxycinnamic_Acid Reaction_Mix_2->4-Acetoxycinnamic_Acid Heating & Aqueous Workup Purification Purification 4-Acetoxycinnamic_Acid->Purification 4-Hydroxybenzaldehyde_OP 4-Hydroxybenzaldehyde Reaction_Mix_OP Reaction_Mix_OP 4-Hydroxybenzaldehyde_OP->Reaction_Mix_OP Acetic Anhydride, Base (e.g., NaOAc) 4-Acetoxycinnamic_Acid_OP This compound Reaction_Mix_OP->4-Acetoxycinnamic_Acid_OP Heating & Hydrolysis 4-Acetoxycinnamic_Acid_OP->Purification

Caption: Synthetic routes to this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Starting_Materials Are starting materials pure and dry? Start->Check_Starting_Materials Check_Reaction_Conditions Are reaction conditions optimal? (Temp, Time, Catalyst) Check_Starting_Materials->Check_Reaction_Conditions Yes Purify_SM Purify/dry starting materials Check_Starting_Materials->Purify_SM No Check_Workup Was the workup procedure appropriate? Check_Reaction_Conditions->Check_Workup Yes Optimize_Conditions Optimize reaction parameters Check_Reaction_Conditions->Optimize_Conditions No Modify_Workup Modify workup (e.g., pH, extraction solvent) Check_Workup->Modify_Workup No Successful_Synthesis Successful Synthesis Check_Workup->Successful_Synthesis Yes Purify_SM->Start Optimize_Conditions->Start Modify_Workup->Start

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Optimization of 4-Acetoxycinnamic Acid Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of 4-acetoxycinnamic acid.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for the crystallization of this compound?

A1: this compound is soluble in a range of organic solvents. The ideal solvent for crystallization is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. Based on available data, suitable solvents include chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] For purification by recrystallization, ethanol and ethyl acetate are commonly good starting points for compounds of similar polarity. A mixed solvent system, such as ethanol/water or ethyl acetate/heptane, can also be effective.

Q2: What is the typical melting point of pure this compound?

A2: The melting point of this compound is reported to be in the range of 198-210°C[2] and 205-208°C.[1] A sharp melting point within this range is a good indicator of high purity. A broad melting range often suggests the presence of impurities.

Q3: Can this compound exhibit polymorphism?

Q4: How can I improve the yield of my crystallization?

A4: A low yield can be due to several factors.[3] Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound. Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[3] Additionally, ensure the cooling process is slow enough to allow for complete crystallization. A very rapid cooling can lead to the formation of fine crystals that are difficult to filter, or it can trap impurities.

Q5: My crystallized product is colored. How can I remove the color?

A5: Colored impurities can sometimes be removed by treating the hot solution with a small amount of activated charcoal before the hot filtration step. The charcoal adsorbs the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the crystallization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. - The solution is not supersaturated (too much solvent was used).- The cooling process is too slow for nucleation to occur.- Evaporate some of the solvent to increase the concentration and then allow the solution to cool again.[3]- Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.- Add a seed crystal of this compound to the cooled solution.
The product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the impure compound.- The solution is supersaturated to a very high degree, causing the solute to come out of solution as a liquid.- Reheat the solution to dissolve the oil and add a small amount of additional solvent to lower the saturation point. Then, allow it to cool more slowly.- Consider using a solvent with a lower boiling point.
Crystallization happens too quickly, resulting in a fine powder. - The solution is too concentrated.- The cooling rate is too fast.- Add a small amount of additional hot solvent to the dissolved solution before cooling.[3]- Insulate the flask to slow down the cooling process. For example, place it in a beaker of warm water or cover it with a watch glass.[3]
The recrystallized product has a low melting point or a broad melting range. - Impurities are still present in the crystals.- Repeat the recrystallization process. Ensure a slow cooling rate to minimize the trapping of impurities within the crystal lattice.- Consider a different crystallization solvent or a solvent mixture.

Data Presentation

Table 1: Illustrative Solubility of this compound in Common Solvents

Disclaimer: The following data is illustrative and based on the general behavior of similar organic acids. Experimental verification is required for precise values.

SolventSolubility at 20°C ( g/100 mL)Solubility at 60°C ( g/100 mL)
Ethanol~1.5~15.0
Ethyl Acetate~2.0~18.0
Acetone~3.5~25.0
Water< 0.1~0.5
Table 2: Illustrative Effect of Cooling Rate on Crystal Size of this compound from Ethanol

Disclaimer: The following data is illustrative and based on general crystallization principles. Actual results may vary based on experimental conditions.

Cooling RateAverage Crystal SizeCrystal Morphology
Fast Cooling (in ice bath)< 100 µmFine Needles
Moderate Cooling (at room temp)100 - 500 µmPlates, Prisms
Slow Cooling (insulated)> 500 µmLarge Prisms

Experimental Protocols

Protocol 1: Standard Recrystallization of this compound from a Single Solvent (Ethanol)
  • Dissolution: In a 100 mL Erlenmeyer flask, add 1.0 g of crude this compound. Add a magnetic stir bar. Place the flask on a hot plate with stirring. Add ethanol in small portions (initially ~10 mL) and heat the mixture to a gentle boil. Continue adding ethanol dropwise until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (~0.1 g) and swirl the mixture for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration. Place a short-stemmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Pour the hot solution through the filter paper.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for 30 minutes.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the melting point.

Mandatory Visualizations

Experimental_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude this compound add_solvent Add Minimum Hot Solvent start->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration slow_cooling Slow Cooling to Room Temperature hot_filtration->slow_cooling ice_bath Cooling in Ice Bath slow_cooling->ice_bath crystal_formation Crystal Formation ice_bath->crystal_formation vacuum_filtration Vacuum Filtration crystal_formation->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Drying wash_crystals->dry_crystals pure_crystals Pure this compound dry_crystals->pure_crystals

Caption: Workflow for the recrystallization of this compound.

Troubleshooting_Tree start Crystallization Issue? no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product sol_no_crystals Too much solvent? no_crystals->sol_no_crystals sol_oiling_out Solvent BP too high? oiling_out->sol_oiling_out sol_low_yield Too much solvent used? low_yield->sol_low_yield sol_impure_product Cooling too fast? impure_product->sol_impure_product evap_solvent Evaporate Solvent sol_no_crystals->evap_solvent Yes seed_crystal Add Seed Crystal sol_no_crystals->seed_crystal Yes sol_no_crystals->seed_crystal No change_solvent Change Solvent sol_oiling_out->change_solvent Yes add_cosolvent Add More Solvent & Cool Slowly sol_oiling_out->add_cosolvent Yes sol_oiling_out->add_cosolvent No optimize_solvent_vol Optimize Solvent Volume sol_low_yield->optimize_solvent_vol Yes check_filtration check_filtration sol_low_yield->check_filtration No slow_cooling Slow Down Cooling sol_impure_product->slow_cooling Yes re_recrystallize re_recrystallize sol_impure_product->re_recrystallize No

Caption: Troubleshooting decision tree for crystallization issues.

References

Technical Support Center: Matrix Interference from 4-Acetoxycinnamic Acid in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix interference from 4-acetoxycinnamic acid in your mass spectrometry (MS) experiments.

Troubleshooting Guide

Issue: Inconsistent or reduced analyte signal in the presence of this compound.

This is a common manifestation of matrix effects, where a co-eluting compound like this compound interferes with the ionization of your target analyte, leading to ion suppression or, less commonly, enhancement.[1][2][3] This guide provides a systematic approach to identifying and mitigating these effects.

Q1: How can I confirm that this compound is causing the matrix effect?

A1: To confirm that this compound is the source of the interference, you can perform a post-column infusion experiment. This will help you visualize the regions of ion suppression or enhancement in your chromatogram that correspond to the elution of this compound.[4]

Experimental Protocol: Post-Column Infusion

Objective: To qualitatively identify chromatographic regions where this compound causes ion suppression or enhancement.

Materials:

  • LC-MS/MS system

  • T-piece connector

  • Syringe pump

  • Standard solution of your analyte at a concentration that provides a stable, mid-range signal.

  • A solution of this compound.

  • Blank matrix sample (if applicable).

Procedure:

  • System Setup: Connect the outlet of the LC column to a T-piece. Connect a syringe pump containing your analyte standard to the second port of the T-piece. The third port should be connected to the mass spectrometer's ion source.

  • Analyte Infusion: Begin infusing your analyte standard solution at a low, constant flow rate to obtain a stable signal in the mass spectrometer.

  • Injection: Inject a solution of this compound (or a blank matrix sample containing it) onto the LC column and begin the chromatographic run.

  • Data Analysis: Monitor the signal of your infused analyte. A drop in the baseline signal when this compound elutes indicates ion suppression. Conversely, a rise in the signal suggests ion enhancement.

Q2: What are the primary strategies to minimize matrix effects from this compound?

A2: Mitigation strategies can be broadly categorized into sample preparation, chromatographic optimization, and data acquisition/processing adjustments.

Sample Preparation

The goal is to remove or reduce the concentration of this compound before analysis.

  • Solid-Phase Extraction (SPE): Use a sorbent that selectively retains your analyte while allowing this compound to pass through, or vice-versa. For a moderately polar compound like this compound, reversed-phase or mixed-mode SPE could be effective.[5]

  • Liquid-Liquid Extraction (LLE): Optimize the pH and solvent polarity to partition your analyte and this compound into different phases.

  • Sample Dilution: A simple approach is to dilute the sample, which can reduce the concentration of this compound to a level where it no longer significantly suppresses the analyte signal.[6] This is only feasible if the analyte concentration is high enough to remain detectable after dilution.

Chromatographic Optimization

The aim is to chromatographically separate your analyte from this compound.

  • Column Chemistry: Test different stationary phases (e.g., C18, Phenyl-Hexyl, or HILIC) to alter the retention and selectivity between your analyte and this compound.

  • Mobile Phase Modification: Adjusting the mobile phase pH can change the ionization state and retention of both your analyte and this compound, potentially improving their separation. Modifying the organic solvent (e.g., methanol vs. acetonitrile) or the additives (e.g., formic acid vs. acetic acid) can also impact separation and ionization efficiency.[7]

  • Gradient Modification: Optimize the gradient slope and duration to maximize the resolution between the peaks of interest.

Experimental Workflow for Mitigating Matrix Effects

experimental_workflow cluster_sample_prep Sample Preparation cluster_chromatography Chromatography cluster_calibration Calibration start Analyte Signal Suppression (Suspected this compound interference) sample_prep Sample Preparation Optimization start->sample_prep chromatography Chromatographic Optimization sample_prep->chromatography spe SPE lle LLE dilution Dilution calibration Calibration Strategy chromatography->calibration column Column Chemistry mobile_phase Mobile Phase gradient Gradient end_node Accurate Quantification calibration->end_node is Internal Standard matrix_matched Matrix-Matched troubleshooting_tree start Inconsistent/Low Analyte Signal q1 Is interference confirmed by post-column infusion? start->q1 a1_yes Optimize Sample Prep (SPE, LLE, Dilution) q1->a1_yes Yes a1_no Investigate other causes (e.g., instrument issues) q1->a1_no No q2 Is signal still suppressed? a1_yes->q2 a2_yes Optimize Chromatography (Column, Mobile Phase, Gradient) q2->a2_yes Yes a2_no Proceed with Quantification q2->a2_no No q3 Is signal still suppressed? a2_yes->q3 end_node Accurate Quantification a2_no->end_node a3_yes Implement Calibration Strategy (SIL-IS, Matrix-Matched) q3->a3_yes Yes a3_no Proceed with Quantification q3->a3_no No a3_yes->end_node a3_no->end_node

References

Technical Support Center: Improving Ionization Efficiency of 4-Acetoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 4-acetoxycinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to improving the ionization efficiency of this compound in mass spectrometry applications.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound and provides step-by-step solutions.

Issue 1: Weak or No Signal in ESI-MS

Problem: You are observing a very weak signal or no signal at all for this compound when using Electrospray Ionization Mass Spectrometry (ESI-MS).

Possible Causes and Solutions:

Cause Explanation Solution
Suboptimal Ionization Mode This compound is a carboxylic acid and is expected to ionize best in negative ion mode to form the [M-H]⁻ ion. While positive ion adducts like [M+Na]⁺ or [M+NH₄]⁺ might be observed, they typically show poor sensitivity.Primary Action: Operate the mass spectrometer in negative ion mode (-ESI) . Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for negative ion detection.
Inappropriate Mobile Phase pH The pH of the mobile phase significantly impacts the ionization of carboxylic acids. A mobile phase that is too acidic will suppress the deprotonation required for negative ion mode.Primary Action: For negative ion mode, use a mobile phase with a pH closer to or slightly above the pKa of this compound (the pKa of the similar cinnamic acid is ~4.4). Consider using mobile phase additives like 0.1% acetic acid or a low concentration of ammonium acetate (e.g., 5-10 mM). While counterintuitive, weak acids like acetic acid can provide a stable spray and sufficient ionization for carboxylic acids in negative mode.[1] Secondary Action: If positive ion mode is necessary, use an acidic mobile phase with additives like 0.1% formic acid to promote protonation, although signal intensity is expected to be low without derivatization.
Ion Suppression Co-eluting matrix components from your sample can compete with this compound for ionization, leading to a suppressed signal.Primary Action: Improve sample clean-up using techniques like Solid-Phase Extraction (SPE). Secondary Action: Modify your chromatographic gradient to separate the analyte from interfering matrix components. Diluting the sample can also mitigate ion suppression.
Poor Desolvation Inefficient evaporation of the mobile phase in the ESI source can lead to poor ion release.Primary Action: Optimize ESI source parameters. Increase the drying gas flow and temperature. Adjust the nebulizer pressure.

Workflow for Troubleshooting Weak ESI Signal:

cluster_mp Mobile Phase Adjustment cluster_suppression Ion Suppression Mitigation start Weak or No ESI Signal check_mode Confirm Negative Ion Mode (-ESI) start->check_mode check_mp Review Mobile Phase Composition check_mode->check_mp If in -ESI optimize_source Optimize Source Parameters (Gas, Temp) check_mp->optimize_source If pH is appropriate mp_acid Try 0.1% Acetic Acid check_mp->mp_acid mp_buffer Try 5-10 mM Ammonium Acetate check_mp->mp_buffer check_suppression Investigate Ion Suppression optimize_source->check_suppression If signal still weak derivatize Consider Derivatization for +ESI check_suppression->derivatize If suppression is ruled out cleanup Improve Sample Cleanup (SPE) check_suppression->cleanup gradient Modify LC Gradient check_suppression->gradient dilute Dilute Sample check_suppression->dilute solution Improved Signal derivatize->solution

Troubleshooting workflow for weak ESI signal.

Issue 2: Poor Signal-to-Noise (S/N) in MALDI-MS

Problem: When analyzing this compound as an analyte using Matrix-Assisted Laser Desorption/Ionization (MALDI), the signal is weak and the baseline is noisy, resulting in a poor signal-to-noise ratio.

Possible Causes and Solutions:

Cause Explanation Solution
Inappropriate Matrix The choice of matrix is crucial for the analysis of small molecules. Some matrices generate significant background ions in the low mass range, obscuring the analyte signal.Primary Action: For small molecules like this compound, common matrices include α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB) .[2] Experiment with both to see which provides a cleaner background for your analyte.
Matrix Cluster Interference MALDI matrices, especially CHCA, are known to form cluster ions that can interfere with the analyte signal, particularly at lower m/z values.[3]Primary Action: Add ammonium salts like monoammonium phosphate to the matrix solution to suppress the formation of matrix clusters.[3] This can lead to a 3-5 fold improvement in sensitivity.[3] Secondary Action: After co-crystallization on the MALDI plate, wash the sample spot with cold, deionized water or an ammonium buffer to remove alkali salts that contribute to cluster formation.[3]
Poor Co-crystallization Inhomogeneous spotting and crystal formation can lead to "hot spots" and inconsistent signal.Primary Action: Use the dried-droplet technique for sample spotting.[4] Ensure that both the analyte and the matrix are dissolved in a suitable, volatile solvent to promote even co-crystallization.[2]
Suboptimal Laser Power Excessive laser power can increase fragmentation and chemical noise, while insufficient power will result in a weak analyte signal.Primary Action: Optimize the laser power to find a balance that maximizes the analyte signal while minimizing background noise.

Workflow for Improving MALDI S/N:

cluster_clusters Cluster Reduction start Poor MALDI S/N matrix_select Select Appropriate Matrix (CHCA, DHB) start->matrix_select reduce_clusters Reduce Matrix Clusters matrix_select->reduce_clusters optimize_spotting Optimize Spotting Technique reduce_clusters->optimize_spotting add_salt Add Ammonium Phosphate to Matrix reduce_clusters->add_salt wash_spot Wash Spot Post-Crystallization reduce_clusters->wash_spot optimize_laser Adjust Laser Power optimize_spotting->optimize_laser solution Improved S/N optimize_laser->solution

Workflow for improving Signal-to-Noise in MALDI.

Frequently Asked Questions (FAQs)

Q1: Which ionization mode is best for this compound?

A1: For underivatized this compound, negative ion electrospray ionization (-ESI) is generally the most effective mode. This is because the carboxylic acid group readily loses a proton to form the [M-H]⁻ ion. While atmospheric pressure chemical ionization (APCI) can be suitable for some organic acids, ESI often provides lower limits of detection for this class of compounds.[5] Positive ion mode (+ESI) is typically not sensitive for underivatized carboxylic acids.

Q2: What are the best mobile phase additives for analyzing this compound in -ESI LC-MS?

A2: The choice of mobile phase additive can significantly impact signal intensity. Here is a comparison of common additives for negative ion mode:

  • Acetic Acid (e.g., 0.1%): Often provides good signal intensity and peak shape for carboxylic acids in negative ion mode.[1]

  • Ammonium Acetate (e.g., 5-10 mM): Can be a good buffering agent, but may cause signal suppression for some carboxylic acids compared to weak acids.

  • Formic Acid (e.g., 0.1%): Generally suppresses the signal in negative ion mode due to its acidity and should be avoided if possible when analyzing for the [M-H]⁻ ion.

Q3: My signal is still weak in negative ion mode. How can I significantly boost the signal?

A3: If optimizing the mobile phase and source parameters in negative ion mode is insufficient, chemical derivatization to enable sensitive detection in positive ion mode (+ESI) is the most effective strategy. Derivatizing the carboxylic acid group with a reagent containing a readily ionizable moiety (like a pyridine group) can increase signal intensity by several orders of magnitude. A highly effective reagent for this purpose is 2-picolylamine (PA) .[4][6] Derivatization with 2-picolylamine has been shown to increase the signal of other carboxylic acids by 9 to over 150-fold.[4][6]

Q4: What is the expected fragmentation pattern for this compound in MS/MS?

A4: In negative ion mode MS/MS of the [M-H]⁻ precursor ion (m/z 205.05), a characteristic fragmentation is the neutral loss of carbon dioxide (CO₂) (44 Da) from the carboxylate group. In positive ion mode, if an adduct is observed and fragmented, or if a derivatized form is used, the fragmentation pattern will be different and dependent on the derivative.

Q5: What are some common adducts I might see for this compound?

A5: In positive ion mode, you may observe sodium [M+Na]⁺ (m/z 229.04) or ammonium [M+NH₄]⁺ (m/z 224.08) adducts, especially if there are trace amounts of sodium salts or ammonium-containing buffers in your system. In negative ion mode, adducts such as [M+Cl]⁻ (m/z 241.02) or [M+formate]⁻ (m/z 251.05) can be seen if sources of chloride or formic acid are present.

Quantitative Data Summary

The following tables summarize the expected impact of different analytical strategies on the ionization efficiency of carboxylic acids, including this compound. The quantitative values are illustrative and based on data for similar compounds.

Table 1: Illustrative Signal Enhancement with Derivatization

Analyte ClassDerivatization ReagentIonization ModeTypical Signal Enhancement (fold increase)Reference
Carboxylic Acids2-Picolylamine (PA)+ESI9 - 158[4][6]
Carboxylic Acids4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA)+ESISignificant enhancement[7]

Table 2: Comparison of Ionization Sources for Organic Acids

Ionization SourcePolarityGeneral Suitability for Organic AcidsCommentsReference
ESI NegativeHigh Generally preferred for achieving low detection limits.[5]
APCI NegativeModerateCan be suitable, particularly for more polar organic acids. May produce more fragmentation.[5]
ESI PositiveLow (without derivatization)Not recommended for underivatized carboxylic acids due to poor sensitivity.
MALDI Positive/NegativeModerateRequires careful matrix selection and optimization to reduce background noise.[2]

Experimental Protocols

Protocol: Derivatization of this compound with 2-Picolylamine (PA)

This protocol describes the derivatization of the carboxylic acid group of this compound with 2-picolylamine (PA) to form an amide, which can be sensitively detected in positive ion mode ESI-MS/MS. This procedure is adapted from established methods for other carboxylic acids.[4][6]

Materials:

  • This compound sample (dried)

  • 2-Picolylamine (PA)

  • 2,2'-Dipyridyl disulfide (DPDS)

  • Triphenylphosphine (TPP)

  • Acetonitrile (ACN), anhydrous, LC-MS grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM solution of TPP in anhydrous ACN.

    • Prepare a 100 mM solution of DPDS in anhydrous ACN.

    • Prepare a 100 mM solution of PA in anhydrous ACN.

    • (Note: These solutions should be prepared fresh.)

  • Sample Preparation:

    • Ensure your this compound sample is dry. If it is in solution, evaporate the solvent completely under a stream of nitrogen.

  • Derivatization Reaction:

    • To the dried sample, add the following in order:

      • 50 µL of the TPP solution.

      • 50 µL of the DPDS solution.

      • 50 µL of the PA solution.

    • Vortex the mixture gently to ensure all components are dissolved and mixed.

    • Incubate the reaction mixture at 60°C for 30 minutes.

  • Sample Dilution and Analysis:

    • After incubation, cool the reaction mixture to room temperature.

    • Dilute the mixture to an appropriate concentration for your LC-MS system using the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). A dilution factor of 100x to 1000x is a good starting point.

    • Inject the diluted sample into the LC-MS system operating in positive ion mode (+ESI) .

  • MS/MS Analysis:

    • Monitor for the protonated PA-derivatized this compound molecule. The expected m/z will be the mass of this compound (206.19 g/mol ) + the mass of PA (108.14 g/mol ) - the mass of water (18.02 g/mol ) + a proton (1.01 g/mol ) = m/z 297.13 .

    • Optimize the collision energy to obtain characteristic product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) analysis.

Derivatization Workflow:

start Dried this compound Sample add_reagents Add TPP, DPDS, and 2-Picolylamine in ACN start->add_reagents incubate Incubate at 60°C for 30 min add_reagents->incubate dilute Dilute Reaction Mixture incubate->dilute inject Inject into LC-MS (+ESI Mode) dilute->inject analyze Analyze for m/z 297.13 inject->analyze

References

Navigating the Scale-Up of 4-Acetoxycinnamic Acid Production: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The transition from laboratory-scale synthesis to industrial production of 4-acetoxycinnamic acid, a key intermediate in various pharmaceutical and research applications, presents a unique set of challenges. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during the scaling-up process.

Troubleshooting Guide: From Benchtop to Bioreactor

Scaling up the synthesis of this compound, commonly achieved through the Perkin reaction of 4-hydroxybenzaldehyde with acetic anhydride, requires careful consideration of several factors to maintain yield, purity, and safety. Below are common problems and their potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete Reaction: Insufficient reaction time or temperature. The Perkin reaction often requires high temperatures (160-180°C) and prolonged reaction times (several hours) for completion.[1] At larger scales, inefficient heat transfer can lead to lower internal temperatures. Side Reactions: Aldol condensation of acetic anhydride or self-condensation of the aldehyde can occur, especially at elevated temperatures.[2] Hydrolysis of Product: The acetoxy group is susceptible to hydrolysis back to a hydroxyl group, particularly in the presence of moisture or if the workup is not carefully controlled.Optimize Reaction Conditions: - Temperature Control: Implement a robust heating and monitoring system to ensure uniform and consistent temperature throughout the larger reaction vessel. - Reaction Time: Monitor reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time for the scaled-up process. Minimize Side Reactions: - Catalyst Choice: While sodium or potassium acetate is traditionally used, exploring other bases or optimizing the catalyst concentration can sometimes reduce side reactions.[3] - Reagent Addition: A controlled, gradual addition of acetic anhydride at an elevated temperature might help minimize its self-condensation. Control Workup: - Anhydrous Conditions: Ensure all reagents and equipment are thoroughly dried to prevent premature hydrolysis.[4] - pH Control: Carefully control the pH during the workup and purification steps to maintain the stability of the acetoxy group.
Poor Product Purity Incomplete Removal of Starting Materials: Inefficient purification may leave unreacted 4-hydroxybenzaldehyde or acetic anhydride in the final product. Formation of Byproducts: Besides the side reactions mentioned above, other impurities can form, complicating the purification process. The impurity profile can change significantly when moving to a larger scale. Crystallization Issues: Rapid or uncontrolled crystallization can trap impurities within the crystal lattice.[5]Enhance Purification Protocol: - Extraction: Optimize the solvent system and the number of extractions during the workup to effectively remove unreacted starting materials. - Recrystallization: - Solvent Selection: Carefully select a suitable solvent or solvent mixture for recrystallization that provides good solubility at high temperatures and poor solubility at low temperatures. - Controlled Cooling: Employ a gradual cooling process to allow for the formation of pure crystals. Seeding the solution with a small amount of pure product can aid in initiating crystallization.[5] - Chromatography: For high-purity requirements, column chromatography may be necessary, although this can be challenging and costly at an industrial scale.
Difficult Product Isolation Oiling Out: The product may separate as an oil instead of a solid during crystallization, especially if the concentration of impurities is high or the cooling rate is too fast.[5] Fine Precipitate: The product may precipitate as very fine particles that are difficult to filter and wash effectively.Optimize Crystallization: - Solvent System: Re-evaluate the recrystallization solvent. Sometimes adding a co-solvent can prevent oiling out. - Slower Cooling: A slower cooling rate can promote the formation of larger, more easily filterable crystals. - Agitation: Gentle agitation during the cooling process can sometimes encourage the formation of a crystalline solid rather than an oil.
Safety Concerns Exothermic Reaction: The Perkin reaction can be exothermic, and at a large scale, the heat generated can be difficult to dissipate, potentially leading to a runaway reaction. Handling of Reagents: Acetic anhydride is corrosive and lachrymatory.Implement Robust Safety Protocols: - Heat Management: Use a jacketed reactor with a reliable cooling system to control the reaction temperature effectively. Consider a semi-batch process where one reactant is added portion-wise to manage the exotherm. - Personal Protective Equipment (PPE): Ensure all personnel are equipped with appropriate PPE, including gloves, goggles, and respiratory protection when handling hazardous reagents. - Ventilation: Conduct the reaction in a well-ventilated area or under a fume hood.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield for the synthesis of this compound at a laboratory scale versus a pilot scale?

While specific yields can vary depending on the exact conditions, a laboratory-scale synthesis of cinnamic acid derivatives via the Perkin reaction might achieve yields in the range of 70-85%.[3] However, upon scaling up to a pilot or industrial scale, it is not uncommon to see an initial drop in yield due to factors like less efficient mixing, heat transfer limitations, and changes in the impurity profile. A successful scale-up process would aim to optimize conditions to bring the yield back into a similar range.

Q2: What are the most common impurities to look for when scaling up production?

Common impurities include unreacted 4-hydroxybenzaldehyde, residual acetic acid or anhydride, and byproducts from side reactions. One potential byproduct is the diacetate of 4-hydroxybenzaldehyde. The presence of 4-hydroxycinnamic acid would indicate hydrolysis of the desired product.

Q3: How can I improve the filtration of the final product at a larger scale?

Optimizing the crystallization process is key. Aim for larger, well-defined crystals by using a suitable solvent system and a slow, controlled cooling rate.[5] The use of appropriate filtration equipment, such as a Nutsche filter-dryer, can also significantly improve the efficiency of solid-liquid separation and washing at a larger scale.

Q4: Are there alternative, more scalable synthesis routes to the Perkin reaction?

While the Perkin reaction is a classic method, other condensation reactions like the Knoevenagel-Doebner condensation could be considered. These alternatives might offer milder reaction conditions or different impurity profiles, which could be advantageous for scaling up. However, each method will have its own set of challenges that need to be evaluated.

Experimental Protocols

Laboratory-Scale Synthesis of this compound via Perkin Reaction

This protocol is for educational and research purposes and should be performed in a properly equipped laboratory with all necessary safety precautions.

Materials:

  • 4-Hydroxybenzaldehyde

  • Acetic anhydride

  • Anhydrous potassium acetate

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Water

  • Sodium bicarbonate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, combine 4-hydroxybenzaldehyde, acetic anhydride, and anhydrous potassium acetate.

  • Heat the mixture in an oil bath at 160-180°C for 4-5 hours.[1]

  • Allow the reaction mixture to cool to approximately 100°C and then pour it into a beaker containing water.

  • Boil the mixture for 15-20 minutes to hydrolyze any remaining acetic anhydride.

  • If the product solidifies, collect it by vacuum filtration. If it remains oily, cool the mixture in an ice bath to induce solidification.

  • To the filtrate or the aqueous mixture, slowly add a saturated solution of sodium bicarbonate until the effervescence ceases to neutralize any acetic acid.

  • Filter the crude product and wash it with cold water.

  • Recrystallize the crude this compound from an ethanol-water mixture to obtain the purified product.

  • Dry the purified crystals in a vacuum oven.

Signaling Pathways and Experimental Workflows

Synthesis and Purification Workflow

The general workflow for the synthesis and purification of this compound involves the initial reaction followed by a series of workup and purification steps to isolate the final product of desired purity.

G cluster_0 Synthesis cluster_1 Workup & Purification Reactants 4-Hydroxybenzaldehyde + Acetic Anhydride + Potassium Acetate Perkin_Reaction Perkin Reaction (Heat, 160-180°C) Reactants->Perkin_Reaction Hydrolysis Hydrolysis of excess Acetic Anhydride Perkin_Reaction->Hydrolysis Neutralization Neutralization with Sodium Bicarbonate Hydrolysis->Neutralization Filtration1 Crude Product Filtration Neutralization->Filtration1 Recrystallization Recrystallization (Ethanol/Water) Filtration1->Recrystallization Filtration2 Final Product Filtration Recrystallization->Filtration2 Drying Drying Filtration2->Drying Product Pure this compound Drying->Product

Caption: General workflow for the synthesis and purification of this compound.

Involvement in Cellular Signaling Pathways

Cinnamic acid and its derivatives have been shown to interact with various cellular signaling pathways, making them interesting candidates for drug development. Their effects are often linked to the regulation of pathways involved in cell proliferation, apoptosis, and inflammation.

Apoptosis Signaling Pathway

Cinnamic acid derivatives can induce apoptosis (programmed cell death) in cancer cells through the intrinsic pathway, which involves the mitochondria.[5][6] This process is often mediated by the activation of caspase enzymes.

G CA_Derivative This compound (or its active metabolite) Mitochondria Mitochondria CA_Derivative->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway potentially modulated by this compound.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is crucial for cell proliferation and survival.[7] Some studies suggest that cinnamic acid derivatives can inhibit this pathway, leading to anti-cancer effects.

G GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation CA_Derivative This compound CA_Derivative->Raf Inhibition

Caption: Potential inhibition of the MAPK/ERK signaling pathway by this compound.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and is often constitutively active in cancer cells, promoting their survival.[1][2] Cinnamic acid derivatives have been shown to inhibit NF-κB activation.

G cluster_0 Cytoplasm Stimuli Inflammatory Stimuli IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory & Anti-apoptotic Gene Expression CA_Derivative This compound CA_Derivative->IKK Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

References

Troubleshooting Peptide Analysis with CHCA Matrix: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with peptide analysis using α-cyano-4-hydroxycinnamic acid (CHCA) matrix in MALDI-TOF mass spectrometry.

Troubleshooting Guides

This section offers solutions to common problems encountered during peptide analysis with the CHCA matrix.

Issue 1: Low Signal Intensity or No Signal

Possible Causes and Solutions:

Possible CauseRecommended Solution
Suboptimal Matrix-to-Analyte Ratio The ideal ratio can vary. A good starting point is a 1:1 ratio of your peptide solution to the CHCA matrix solution.[1] For very low peptide concentrations, a higher matrix-to-analyte ratio may be beneficial.
Inappropriate CHCA Concentration A standard concentration for CHCA is 10 mg/mL in a suitable solvent.[2] However, for highly sensitive analyses, a much lower concentration (e.g., 0.1 mg/mL) can significantly improve signal-to-noise ratios.[3]
Poor Co-crystallization Ensure the sample and matrix are thoroughly mixed before spotting on the MALDI target.[2] The "dried-droplet" method is common, but for more homogeneous crystals, consider a "thin-layer" method.
Presence of Contaminants (Salts, Detergents) Contaminants can suppress the ionization process. Desalt your sample using C18 ZipTips or a similar cleanup procedure before mixing with the matrix.[4] A wash step of the crystallized spot with cold, deionized water can also help remove salts.[5]
Incorrect Laser Power Start with low laser power and gradually increase it until you observe a signal. Excessive laser power can lead to analyte fragmentation and signal suppression.
Degraded Matrix Solution CHCA solutions should be prepared fresh daily for optimal performance.[2] Store the stock powder in a dark, dry environment.
Hydrophobic Peptides CHCA is a relatively hydrophobic matrix, but for extremely hydrophobic peptides, co-crystallization can be challenging.[6] Consider using additives or a different matrix like sinapinic acid (SA) for larger hydrophobic proteins.
Issue 2: Poor Resolution and Broad Peaks

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inhomogeneous Crystal Formation The "sweet spot" for laser ablation can be very small with heterogeneous crystals. Try different spotting techniques like the thin-layer method to create a more uniform crystal layer.
High Salt Concentration Salts can lead to the formation of adducts, broadening the peptide peaks. Ensure your sample is properly desalted.[4]
Excessive Laser Power High laser energy can cause ion fragmentation and peak broadening. Optimize the laser power to the minimum necessary for good signal intensity.
Instrument Calibration Issues Ensure your mass spectrometer is properly calibrated using a standard peptide mixture in the mass range of your analytes.
Issue 3: Inconsistent Results (Shot-to-Shot Variability)

Possible Causes and Solutions:

Possible CauseRecommended Solution
Non-Homogeneous Sample Spot This is a common issue with the dried-droplet method.[6] The analyte may be concentrated at the edges of the spot. Search the entire spot for areas of good signal. The thin-layer preparation method can improve homogeneity.
Matrix Preparation Variability Ensure consistent preparation of the CHCA matrix solution in terms of concentration and solvent composition for every experiment.
Pipetting Inaccuracies Use calibrated pipettes to ensure reproducible volumes of sample and matrix are being mixed and spotted.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a CHCA matrix solution?

A common and effective solvent mixture for CHCA is 50:50 acetonitrile/water with 0.1% trifluoroacetic acid (TFA).[1][7] The acetonitrile helps to dissolve the CHCA, while the TFA aids in the ionization of the peptides. For some applications, a higher acetonitrile concentration (e.g., 70-85%) is used.[2][7]

Q2: Should I use CHCA or a different matrix like DHB for my peptide analysis?

CHCA is generally preferred for peptides and tryptic digests due to its strong ionization efficiency, often resulting in higher signal intensity, especially for low-abundance peptides.[1][5] 2,5-Dihydroxybenzoic acid (DHB) can be a better choice for analyzing post-translational modifications (PTMs) as it is a "cooler" matrix, causing less fragmentation. DHB also tends to produce less matrix background in the low mass range.[1]

Q3: How can I improve the analysis of phosphopeptides with CHCA?

The analysis of phosphopeptides can be challenging due to their lower ionization efficiency compared to their non-phosphorylated counterparts. Adding phosphoric acid (up to 1%) or ammonium phosphate to the CHCA matrix solution can enhance the signal of phosphopeptides.[1][6]

Q4: What is the "dried-droplet" method for sample preparation?

The dried-droplet method is the most common technique for preparing MALDI samples.[6] It involves mixing a small volume of the analyte solution with the matrix solution (typically 1:1) and then spotting this mixture onto the MALDI target plate and allowing it to air dry.

Q5: Can I analyze hydrophobic peptides with CHCA?

While CHCA is considered a hydrophobic matrix, highly hydrophobic peptides can still be difficult to analyze.[6] Optimizing the solvent composition (e.g., increasing the organic solvent percentage) or using matrix additives can sometimes help. For very hydrophobic proteins, sinapinic acid (SA) might be a more suitable matrix.

Experimental Protocols

Protocol 1: Standard CHCA Matrix Preparation (10 mg/mL)
  • Weigh out 10 mg of high-purity α-cyano-4-hydroxycinnamic acid.

  • Dissolve the CHCA in 1 mL of a solvent mixture consisting of 50% acetonitrile, 50% deionized water, and 0.1% trifluoroacetic acid.

  • Vortex the solution until the CHCA is completely dissolved.

  • For best results, prepare this solution fresh daily.[2]

Protocol 2: Dried-Droplet Sample Deposition
  • Mix your peptide sample solution and the CHCA matrix solution in a 1:1 volume ratio in a microcentrifuge tube.

  • Pipette 0.5 to 1 µL of the mixture onto a spot on the MALDI target plate.

  • Allow the droplet to air dry completely at room temperature before inserting the target into the mass spectrometer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_spotting Sample Spotting cluster_analysis Analysis peptide_sample Peptide Sample desalting Desalting (Optional) e.g., C18 ZipTip peptide_sample->desalting mix Mix Sample and Matrix (e.g., 1:1 ratio) desalting->mix chca_matrix CHCA Matrix Solution (e.g., 10 mg/mL) chca_matrix->mix spot Spot on MALDI Target (Dried-Droplet) mix->spot dry Air Dry spot->dry maldi_ms MALDI-TOF MS Analysis dry->maldi_ms data_analysis Data Analysis maldi_ms->data_analysis

Caption: Experimental workflow for peptide analysis using CHCA matrix.

troubleshooting_logic start Low/No Signal Issue check_sample Check Sample: - Concentration? - Contaminants? start->check_sample check_matrix Check Matrix: - Freshly Prepared? - Correct Concentration? start->check_matrix check_prep Check Spotting: - Homogeneous? - Correct Ratio? start->check_prep check_instrument Check Instrument: - Laser Power? - Calibration? start->check_instrument solution_sample Solution: - Concentrate Sample - Desalt Sample check_sample->solution_sample solution_matrix Solution: - Prepare Fresh Matrix - Optimize Concentration check_matrix->solution_matrix solution_prep Solution: - Try Thin-Layer Method - Adjust Ratio check_prep->solution_prep solution_instrument Solution: - Adjust Laser Power - Recalibrate check_instrument->solution_instrument

Caption: Troubleshooting decision tree for low signal intensity.

References

Validation & Comparative

A Comparative Guide to the Antimicrobial Activity of Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rising threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Cinnamic acid, a naturally occurring organic compound, and its derivatives have emerged as promising candidates due to their broad-spectrum antimicrobial properties. This guide provides a comparative analysis of the antimicrobial activity of four prominent cinnamic acid derivatives: cinnamic acid itself, cinnamaldehyde, ferulic acid, and caffeic acid. The information herein is supported by experimental data to aid in research and development efforts.

Quantitative Comparison of Antimicrobial Activity

The antimicrobial efficacy of a compound is often quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. The following table summarizes the reported MIC values for cinnamic acid and its derivatives against common pathogens: Escherichia coli (a Gram-negative bacterium), Staphylococcus aureus (a Gram-positive bacterium), and Candida albicans (a fungus). It is important to note that MIC values can vary between studies due to differences in experimental conditions.

CompoundEscherichia coli (µg/mL)Staphylococcus aureus (µg/mL)Candida albicans (µg/mL)
Cinnamic Acid100 - >5000[1][2]0.5 - >5000[1][3]405 µM (~60 µg/mL)[4]
Cinnamaldehyde281 - 310[5]281 - 310[5]-
Ferulic Acid100 - 1500[6]1100 - 1750[6]-
Caffeic Acid2.7 mM (~486 µg/mL)[2]256 - 1024[7]423 µM (~76 µg/mL)[2]

Note: MIC values have been converted to µg/mL where possible for comparison. The original units are provided where conversion was not straightforward. The significant range in some reported values highlights the variability in inter-study experimental protocols.

Mechanisms of Antimicrobial Action

The primary mechanism of antimicrobial activity for cinnamic acid and its derivatives involves the disruption of the microbial cell membrane. However, specific derivatives exhibit nuanced modes of action that contribute to their overall efficacy.

Cinnamic Acid: Exhibits broad but relatively weak antimicrobial activity. Its mechanism is generally attributed to the disruption of the cell membrane's integrity.

Cinnamaldehyde: Demonstrates potent antimicrobial activity by targeting the bacterial cell membrane[5][8]. Specifically, it has been shown to interfere with the glycerophospholipid biosynthesis pathway, which is crucial for maintaining the structure and function of the cell membrane[9]. This disruption leads to increased membrane permeability and eventual cell death.

Ferulic Acid: This derivative also exerts its antimicrobial effect through cell membrane damage[10]. Some evidence suggests that ferulic acid may also modulate the host's immune response by interacting with Toll-like receptor (TLR) signaling pathways, although this is an area of ongoing research[10][11].

Caffeic Acid: The antimicrobial action of caffeic acid is primarily due to the disruption of the bacterial cell membrane's integrity, leading to the leakage of intracellular components[8][12][13]. This disruption can also lead to an increase in reactive oxygen species within the bacterial cell, contributing to its bactericidal effect[5].

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial research. The Broth Microdilution Method is a standard and widely accepted protocol.

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

  • Microbial Culture: A pure, overnight culture of the test microorganism (e.g., E. coli, S. aureus, C. albicans).
  • Growth Medium: Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
  • Test Compounds: Stock solutions of cinnamic acid derivatives of known concentrations.
  • 96-Well Microtiter Plate: Sterile, U- or flat-bottom plates.

2. Inoculum Preparation:

  • Aseptically transfer a few colonies of the microorganism into a sterile broth.
  • Incubate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) until the culture reaches the logarithmic growth phase.
  • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
  • Dilute this standardized suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of Test Compounds:

  • Add 100 µL of sterile broth to all wells of the 96-well plate.
  • Add 100 µL of the stock solution of the test compound to the first well of a row.
  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. The last well typically serves as a growth control (no compound). A well with broth only serves as a sterility control.

4. Inoculation and Incubation:

  • Add 100 µL of the prepared microbial inoculum to each well (except the sterility control).
  • Cover the plate and incubate at the appropriate temperature for 18-24 hours.

5. Determination of MIC:

  • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing the Mechanisms of Action

To better understand the proposed antimicrobial mechanisms, the following diagrams illustrate the key pathways and processes involved.

Cinnamaldehyde_Mechanism Mechanism of Cinnamaldehyde cluster_membrane Bacterial Cell Membrane G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA PA Phosphatidic Acid LPA->PA DAG Diacylglycerol PA->DAG PG Phosphatidylglycerol PA->PG PE Phosphatidylethanolamine DAG->PE Membrane Membrane Integrity PG->Membrane PE->Membrane Cinnamaldehyde Cinnamaldehyde Cinnamaldehyde->PA Inhibits Biosynthesis

Caption: Cinnamaldehyde disrupts the glycerophospholipid biosynthesis pathway, inhibiting the formation of key membrane components.

Ferulic_Acid_Mechanism Proposed Mechanism of Ferulic Acid cluster_host_cell Host Cell TLR4 Toll-like Receptor 4 (TLR4) Signaling Inflammatory Signaling Cascade TLR4->Signaling Response Immune Response Signaling->Response FerulicAcid Ferulic Acid FerulicAcid->TLR4 Inhibits Activation Bacteria Bacteria Bacteria->TLR4 Activates

Caption: Ferulic acid may modulate the host immune response by interfering with Toll-like receptor 4 signaling.

Caffeic_Acid_Mechanism Mechanism of Caffeic Acid cluster_bacterium Bacterial Cell Membrane Cell Membrane Contents Intracellular Contents Membrane->Contents Causes Leakage Lysis Cell Lysis Contents->Lysis CaffeicAcid Caffeic Acid CaffeicAcid->Membrane Disrupts Integrity

Caption: Caffeic acid disrupts the bacterial cell membrane, leading to the leakage of intracellular components and cell death.

References

A Comparative Guide to the Validation of Analytical Methods for 4-Acetoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 4-acetoxycinnamic acid is crucial for pharmacokinetic studies, quality control, and formulation development. This guide provides a comprehensive comparison of validated analytical methods, including High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). The information presented is synthesized from established methodologies for cinnamic acid and its derivatives, offering a robust framework for method selection and validation.

Comparison of Analytical Methods

The selection of an appropriate analytical method for this compound depends on several factors, including the sample matrix, required sensitivity, and the specific goals of the analysis. While High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique, other methods like UV-Vis Spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) offer distinct advantages in specific contexts.

MethodPrincipleAdvantagesDisadvantagesTypical Applications
HPLC-UV/DAD Separation based on polarity using a stationary and mobile phase, with detection via UV-Vis absorbance.Robust, widely available, and provides good quantitative results.Moderate sensitivity compared to LC-MS, and potential for co-eluting peaks in complex matrices.Routine analysis, quality control of raw materials and finished products.
UV-Vis Spectroscopy Measurement of the absorption of UV-Vis light by the analyte.Fast, simple, and cost-effective for the analysis of pure samples or simple mixtures.Low specificity, susceptible to interference from other UV-absorbing compounds.High-throughput screening, preliminary quantification, and monitoring of reactions.[1]
LC-MS/MS Combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry.Excellent sensitivity and selectivity, allowing for quantification at very low concentrations and in complex biological matrices.[2][3]Higher cost of instrumentation and more complex method development.Pharmacokinetic studies, metabolite identification, and trace-level impurity analysis.[3]

Quantitative Data Summary

The following tables summarize typical validation parameters for the analysis of cinnamic acid derivatives, which can be considered as a starting point for the validation of a method for this compound.

Table 1: HPLC Method Validation Parameters

ParameterTypical Value/Range
Linearity (r²)≥ 0.999
Accuracy (% Recovery)98 - 102%
Precision (%RSD)< 2%
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantification (LOQ)0.05 - 0.5 µg/mL

Table 2: LC-MS/MS Method Validation Parameters

ParameterTypical Value/Range
Linearity (r²)≥ 0.995
Accuracy (% Recovery)85 - 115%[4]
Precision (%RSD)< 15%
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantification (LOQ)0.5 - 5 ng/mL[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for HPLC-UV and LC-MS/MS analysis of cinnamic acid derivatives.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of this compound in bulk drug substances and simple formulations.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed. For example, a mixture of 0.1% trifluoroacetic acid in water (Solvent A) and acetonitrile (Solvent B).[5] The gradient can be optimized to achieve the best separation.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: The maximum absorbance for cinnamic acid derivatives is generally around 270-320 nm.[6][7] The specific wavelength for this compound should be determined by running a UV scan.

  • Injection Volume: 10-20 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent, such as methanol or acetonitrile, to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to different concentrations covering the expected range of the samples.

  • Sample Preparation: The sample preparation will depend on the matrix. For a bulk drug, simply dissolve a known amount in the mobile phase. For formulations, an extraction step may be necessary. All solutions should be filtered through a 0.45 µm filter before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is ideal for the determination of this compound in complex matrices such as biological fluids.

1. Instrumentation and Chromatographic Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column with a smaller particle size (e.g., 50-100 mm x 2.1 mm, 1.8 µm) is often used for faster analysis.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is common for LC-MS analysis.

  • Flow Rate: A flow rate of 0.2-0.4 mL/min is typical for a 2.1 mm ID column.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 1-5 µL.

2. Mass Spectrometry Conditions:

  • Ionization Mode: ESI in either positive or negative ion mode, depending on which provides a better signal for this compound.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (the molecular ion of this compound) and a suitable product ion need to be determined by direct infusion of a standard solution.

  • Gas Temperatures and Flow Rates: These will need to be optimized for the specific instrument being used.

3. Standard and Sample Preparation:

  • Standard Stock and Calibration Standards: Prepared similarly to the HPLC method, but often at lower concentrations.

  • Sample Preparation: For biological samples like plasma or urine, a protein precipitation step (e.g., with acetonitrile) or a liquid-liquid extraction is typically required to remove interferences. An internal standard is highly recommended for LC-MS/MS analysis to correct for matrix effects and variations in extraction recovery.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were created using the DOT language.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis node_std_prep Prepare Standard Stock Solution node_cal_std Prepare Calibration Standards node_std_prep->node_cal_std node_filter Filter all solutions (0.45 µm) node_cal_std->node_filter node_sample_prep Prepare Sample Solution node_sample_prep->node_filter node_inject Inject into HPLC System node_filter->node_inject node_separate Separation on C18 Column node_inject->node_separate node_detect UV/DAD Detection node_separate->node_detect node_peak_integration Peak Integration & Quantification node_detect->node_peak_integration node_calibration_curve Generate Calibration Curve node_peak_integration->node_calibration_curve node_report Report Results node_calibration_curve->node_report

Caption: Workflow for HPLC-UV analysis.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis node_std_prep Prepare Standard Stock & IS node_cal_std Prepare Calibration Standards with IS node_std_prep->node_cal_std node_inject Inject into LC-MS/MS System node_cal_std->node_inject node_sample_prep Sample Extraction (e.g., Protein Precipitation) node_add_is Add Internal Standard (IS) node_sample_prep->node_add_is node_add_is->node_inject node_separate Chromatographic Separation node_inject->node_separate node_ionize Electrospray Ionization (ESI) node_separate->node_ionize node_detect MRM Detection node_ionize->node_detect node_peak_integration Peak Area Ratio Calculation (Analyte/IS) node_detect->node_peak_integration node_calibration_curve Generate Calibration Curve node_peak_integration->node_calibration_curve node_report Report Results node_calibration_curve->node_report

Caption: Workflow for LC-MS/MS analysis.

References

A Researcher's Guide to MALDI Matrices for Proteomics: A Comparative Study

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals leveraging Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry for proteomics, the choice of matrix is a critical determinant of experimental success. The matrix facilitates the gentle ionization of large biomolecules, directly impacting signal intensity, data quality, and the overall sensitivity of the analysis. This guide provides a comparative overview of four commonly used MALDI matrices: α-Cyano-4-hydroxycinnamic acid (CHCA), 2,5-Dihydroxybenzoic acid (DHB), Sinapinic acid (SA), and Super-DHB.

Performance Comparison of Common MALDI Matrices

The selection of an appropriate MALDI matrix is contingent on the specific requirements of the proteomic experiment, including the mass range of the analytes, their concentration, and the desired analytical outcome (e.g., peptide mass fingerprinting, intact protein analysis). The following table summarizes the key performance characteristics of the four matrices based on available experimental data.

Featureα-Cyano-4-hydroxycinnamic acid (CHCA)2,5-Dihydroxybenzoic acid (DHB)Sinapinic acid (SA)Super-DHB
Primary Application Peptides and small proteins (<30 kDa)[1][2][3]Peptides and glycoproteins[2]High molecular weight proteins (>10 kDa)[1][4]Intact proteins, especially large and glycosylated proteins[5]
Sensitivity High for low-abundance peptides[2][6]Good, particularly at higher analyte concentrations[6][7]Good for high mass proteinsEnhanced sensitivity for large proteins and glycoproteins[8][9]
Signal-to-Noise (S/N) Ratio Generally high for peptidesLower background noise in the low mass range compared to CHCA[2][6]Good for high mass analytesReported to provide better S/N ratios for glycans[8][9]
Reproducibility (Spot-to-Spot) Can be variable, but methods to improve it exist[10]Generally good, with some reports of increased reproducibility over CHCA[2]GoodGood
Mass Range Optimal for m/z < 30,000Broad, effective for peptides and smaller proteinsOptimal for m/z > 10,000Effective for very large proteins (>150 kDa)
Key Advantages High ionization efficiency for peptides[2]Less fragmentation of labile molecules, tolerant to salts[4][11]"Softer" ionization for large, fragile proteins[4]Reduced metastable fragmentation and background noise[8][9]
Limitations Matrix clusters can interfere in the low mass range (<700 Da)[2]Can form large crystals, leading to "sweet spot" issuesCan form adducts with analyte ionsA mixture, preparation requires consistency

Experimental Workflows and Protocols

Successful MALDI analysis is critically dependent on the sample preparation protocol. Below are diagrams illustrating the general MALDI-TOF workflow for proteomics and specific sample preparation workflows for each of the four matrices.

MALDI_Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_maldi_analysis MALDI-TOF MS Analysis Protein_Extraction Protein Extraction from Sample Digestion Enzymatic Digestion (e.g., Trypsin) Protein_Extraction->Digestion Peptide_Purification Peptide Purification & Desalting (e.g., ZipTip) Digestion->Peptide_Purification Spotting Co-crystallization of Sample and Matrix Peptide_Purification->Spotting Matrix_Prep Matrix Solution Preparation Matrix_Prep->Spotting Laser_Desorption Laser Desorption/ Ionization Spotting->Laser_Desorption TOF_Analysis Time-of-Flight Mass Analysis Laser_Desorption->TOF_Analysis Data_Analysis Data Analysis & Protein Identification TOF_Analysis->Data_Analysis Matrix_Preparation_Workflows cluster_chca CHCA Sample Preparation cluster_dhb DHB Sample Preparation cluster_sa Sinapinic Acid Sample Preparation cluster_sdhb Super-DHB Sample Preparation CHCA_1 Prepare Saturated CHCA Solution CHCA_2 Mix Sample with Matrix Solution (1:1) CHCA_1->CHCA_2 CHCA_3 Spot 0.5-1 µL of Mixture onto Target CHCA_2->CHCA_3 CHCA_4 Air Dry at Room Temperature CHCA_3->CHCA_4 DHB_1 Prepare Saturated DHB Solution DHB_2 Mix Sample with Matrix Solution (1:1) DHB_1->DHB_2 DHB_3 Spot 0.5-1 µL of Mixture onto Target DHB_2->DHB_3 DHB_4 Air Dry at Room Temperature DHB_3->DHB_4 SA_1 Prepare Saturated SA Solution SA_2 Mix Sample with Matrix Solution (1:1) SA_1->SA_2 SA_3 Spot 0.5-1 µL of Mixture onto Target SA_2->SA_3 SA_4 Air Dry at Room Temperature SA_3->SA_4 SDHB_1 Prepare Super-DHB Solution SDHB_2 Mix Sample with Matrix Solution (1:1) SDHB_1->SDHB_2 SDHB_3 Spot 0.5-1 µL of Mixture onto Target SDHB_2->SDHB_3 SDHB_4 Air Dry at Room Temperature SDHB_3->SDHB_4 Matrix_Selection_Logic Analyte_Type Analyte Type? Peptides_Small_Proteins Peptides / Small Proteins (<30 kDa) Analyte_Type->Peptides_Small_Proteins Large_Proteins Large Proteins (>10 kDa) Analyte_Type->Large_Proteins Glycoproteins Glycoproteins Analyte_Type->Glycoproteins Very_Large_Proteins Very Large Proteins (>150 kDa) Analyte_Type->Very_Large_Proteins CHCA CHCA Peptides_Small_Proteins->CHCA High Sensitivity DHB DHB Peptides_Small_Proteins->DHB Less Background SA Sinapinic Acid Large_Proteins->SA Softer Ionization Glycoproteins->DHB Super_DHB Super-DHB Glycoproteins->Super_DHB Enhanced Signal Very_Large_Proteins->Super_DHB

References

A Comparative Analysis of the Antioxidant Activities of 4-Acetoxycinnamic Acid and Ferulic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of antioxidant research, phenolic acids derived from cinnamic acid are of significant interest due to their potent free radical scavenging capabilities. This guide provides a detailed comparison of the antioxidant activities of two such derivatives: 4-acetoxycinnamic acid and the well-studied ferulic acid. While extensive data exists for ferulic acid, this report also synthesizes the limited available information on this compound to offer a comparative perspective and highlight areas for future research.

Chemical Structures

The antioxidant activity of phenolic compounds is intrinsically linked to their chemical structure. The presence of hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic ring, as well as the acrylic acid side chain, influences their ability to donate hydrogen atoms or electrons to neutralize free radicals.

  • Ferulic Acid: (4-hydroxy-3-methoxycinnamic acid) possesses a hydroxyl group and a methoxy group on the phenyl ring. The hydroxyl group is the primary site for radical scavenging, and the methoxy group enhances this activity through electron donation.

  • This compound: This molecule is an ester derivative of p-coumaric acid, where the hydroxyl group at the 4th position is replaced by an acetoxy group (-OCOCH3). This structural modification is expected to influence its antioxidant potential.

Quantitative Antioxidant Activity

The antioxidant capacity of a compound is often quantified by its IC50 value, which represents the concentration required to inhibit 50% of a specific radical. A lower IC50 value indicates a higher antioxidant activity. The following table summarizes available IC50 values for ferulic acid from various in vitro antioxidant assays. Data for this compound is notably scarce in the literature.

CompoundAssayIC50 Value (µM)Reference
Ferulic Acid DPPH76[1]
DPPH9.9 (µg/mL)[2]
ABTS183.08[3]
Superoxide Scavenging92.43 x 10⁻⁷ mol/L[4]
Cinnamyl Acetate *DPPH0.16 (µg/mL)[4]

*Note: Data for cinnamyl acetate, an acetylated derivative of cinnamic acid, is included for illustrative purposes due to the lack of direct data for this compound. One study indicated that acetylation slightly enhances the antioxidant activity of cinnamic acid[4].

Mechanism of Antioxidant Action

The primary antioxidant mechanism of phenolic acids like ferulic acid involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring and the side chain, which prevents it from initiating further radical chain reactions[5].

Ferulic acid is a potent scavenger of various reactive oxygen species (ROS), including superoxide anion and hydroxyl radicals[6][7]. It can also inhibit enzymes involved in the generation of free radicals and enhance the activity of scavenger enzymes[7].

For this compound, the antioxidant mechanism is less clear. The replacement of the hydroxyl group with an acetoxy group may alter its ability to donate a hydrogen atom. It is possible that it may act as an antioxidant after in vivo hydrolysis to p-coumaric acid, or through other mechanisms.

Signaling Pathways

Ferulic acid has been shown to modulate several signaling pathways involved in the cellular antioxidant response. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Ferulic Acid and the Nrf2 Pathway

Under conditions of oxidative stress, ferulic acid can promote the dissociation of Nrf2 from its inhibitor, Keap1. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs)[5].

Ferulic_Acid_Nrf2_Pathway cluster_nucleus Nucleus Ferulic Acid Ferulic Acid Nrf2 Nrf2 Ferulic Acid->Nrf2 Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Keap1->Nrf2 inhibition ARE ARE Nrf2->ARE binds Nucleus Nucleus Antioxidant Genes (HO-1, NQO1, GSTs) Antioxidant Genes (HO-1, NQO1, GSTs) ARE->Antioxidant Genes (HO-1, NQO1, GSTs) activates Cellular Protection Cellular Protection Antioxidant Genes (HO-1, NQO1, GSTs)->Cellular Protection

There is currently no available information on the specific signaling pathways modulated by this compound.

Experimental Protocols

The following are generalized protocols for the common antioxidant assays mentioned in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

  • Reaction Mixture: A defined volume of the test compound (at various concentrations) is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (around 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined from a plot of inhibition percentage against the concentration of the test compound.

DPPH_Assay_Workflow Prepare DPPH Solution (Violet) Prepare DPPH Solution (Violet) Add Test Compound Add Test Compound Prepare DPPH Solution (Violet)->Add Test Compound Incubate (Dark, RT) Incubate (Dark, RT) Add Test Compound->Incubate (Dark, RT) Reduced DPPH (Yellow) Reduced DPPH (Yellow) Add Test Compound->Reduced DPPH (Yellow) causes reduction Measure Absorbance (~517 nm) Measure Absorbance (~517 nm) Incubate (Dark, RT)->Measure Absorbance (~517 nm) Calculate % Inhibition & IC50 Calculate % Inhibition & IC50 Measure Absorbance (~517 nm)->Calculate % Inhibition & IC50

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

  • Generation of ABTS•+: ABTS is reacted with a strong oxidizing agent, such as potassium persulfate, to generate the ABTS radical cation. The solution is then diluted to a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Reaction Mixture: A small volume of the test compound is added to the ABTS•+ solution.

  • Measurement: The decrease in absorbance is recorded at a specific time point after the addition of the sample.

  • Calculation: The percentage of inhibition is calculated, and the antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.

  • Preparation of FRAP reagent: The FRAP reagent is prepared by mixing a solution of TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in HCl, a solution of FeCl₃, and an acetate buffer (pH 3.6).

  • Reaction Mixture: A small volume of the test sample is mixed with the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a specific time.

  • Measurement: The formation of the blue-colored ferrous-TPTZ complex is measured by the change in absorbance at a specific wavelength (around 593 nm).

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to that of a standard, typically FeSO₄.

Conclusion and Future Directions

The available evidence strongly supports the potent antioxidant activity of ferulic acid, mediated through direct radical scavenging and the modulation of key cellular signaling pathways like Nrf2. Its well-defined mechanisms and proven efficacy in various in vitro and in vivo models make it a benchmark compound in antioxidant research.

In contrast, the antioxidant profile of this compound remains largely unexplored. The acetylation of the phenolic hydroxyl group, a key functional group for antioxidant activity in cinnamic acid derivatives, raises important questions about its mechanism of action. While one study on a similar acetylated cinnamic acid derivative suggests a potential for retained or even slightly enhanced activity, this cannot be directly extrapolated to this compound.

Therefore, there is a critical need for further research to:

  • Directly compare the antioxidant activity of this compound and ferulic acid using a battery of standardized antioxidant assays (DPPH, ABTS, FRAP, ORAC, etc.).

  • Elucidate the precise mechanism of antioxidant action of this compound, including its ability to donate hydrogen atoms or electrons and its potential for hydrolysis to an active form.

  • Investigate the effects of this compound on cellular signaling pathways, particularly the Nrf2 pathway, to understand its potential to induce endogenous antioxidant defenses.

Such studies will be invaluable for drug development professionals seeking to identify and characterize novel antioxidant compounds with therapeutic potential.

References

Performance of 4-Chloro-α-cyanocinnamic Acid as a MALDI Matrix: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the field of proteomics and drug development, the selection of an appropriate matrix is paramount for successful Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry analysis. This guide provides a comprehensive comparison of 4-chloro-α-cyanocinnamic acid (Cl-CCA) with other commonly used MALDI matrices, offering researchers, scientists, and drug development professionals a detailed overview of its performance, supported by experimental data.

Executive Summary

4-Chloro-α-cyanocinnamic acid (Cl-CCA) has emerged as a superior alternative to the traditional "gold standard" matrix, α-cyano-4-hydroxycinnamic acid (CHCA), for the analysis of peptides and proteins.[1][2] Its rational design, involving the substitution of a hydroxyl group with a chlorine atom, results in a "cooler" matrix that enhances sensitivity, improves sequence coverage for low-abundance peptides, and minimizes bias against arginine-containing peptides.[1][3] This guide presents a comparative analysis of Cl-CCA against CHCA, Sinapinic Acid (SA), and 2,5-Dihydroxybenzoic Acid (DHB), summarizing key performance metrics in easy-to-read tables and providing detailed experimental protocols.

Comparative Performance Analysis

The performance of a MALDI matrix is typically evaluated based on several key metrics, including sensitivity, sequence coverage, signal-to-noise ratio, and resolution. The following tables summarize the available quantitative and qualitative data comparing Cl-CCA to other common matrices.

Peptide Analysis

For peptide analysis, particularly in complex mixtures and at low concentrations, Cl-CCA consistently demonstrates superior performance over CHCA.

Performance Metric4-Chloro-α-cyanocinnamic acid (Cl-CCA)α-Cyano-4-hydroxycinnamic acid (CHCA)Sinapinic Acid (SA)2,5-Dihydroxybenzoic Acid (DHB)
Sensitivity Substantial increase in sensitivity, with ion intensities increasing by a factor of 2-75 for common peptides.[4]Gold standard, but lower sensitivity compared to Cl-CCA.Generally used for larger proteins (>10 kDa).Good for peptides, but can form large crystals affecting reproducibility.
Sequence Coverage For a 1 fmol BSA in-solution digest, sequence coverage is 48%.[2] For a 10 fmol BSA digest, sequence coverage is 75%.[4]For a 1 fmol BSA in-solution digest, sequence coverage is 4%. For a 10 fmol BSA digest, sequence coverage is 40%.[4]Not typically the first choice for peptide mass fingerprinting.Suitable for peptides.
Signal-to-Noise (S/N) Ratio S/N ratios increase by an average factor of 22 for common peptides compared to CHCA.[4]Lower S/N ratio compared to Cl-CCA.Generally provides good S/N for larger analytes.Can provide good S/N, but crystal heterogeneity can be a factor.
Analyte Bias Considerably enhanced peptide recovery due to a more uniform response to peptides of different basicity; less bias for arginine-containing peptides.[1][2]Pronounced preference for strongly basic arginine-containing peptides.Less data available on peptide bias.Less bias compared to CHCA.
Analysis of Labile Peptides (e.g., Phosphopeptides)

Cl-CCA's "cooler" nature makes it particularly advantageous for the analysis of labile post-translationally modified peptides, such as phosphopeptides, where it minimizes fragmentation.

Performance Metric4-Chloro-α-cyanocinnamic acid (Cl-CCA)α-Cyano-4-hydroxycinnamic acid (CHCA)
Sensitivity Up to a tenfold improvement in sensitivity with labile peptides on standard stainless-steel targets.[1] For a 50 fmol β-casein digest, a significant number of phosphopeptides were detected with high S/N.[4]Significantly lower sensitivity for phosphopeptides compared to Cl-CCA.[4]
Fragmentation Labile peptides are readily seen intact with much less fragmentation in MS mode.[1]More prone to in-source decay of labile groups.
Sequence Coverage Higher sensitivity allows for the detection of numerous additional phosphopeptides.Lower detection of phosphopeptides.
Protein Analysis

For the analysis of intact proteins, Sinapinic Acid (SA) is the conventional matrix of choice. However, Cl-CCA has also shown utility, particularly for lower molecular weight proteins.

Performance Metric4-Chloro-α-cyanocinnamic acid (Cl-CCA)Sinapinic Acid (SA)2,5-Dihydroxybenzoic Acid (DHB)
Mass Range Effective for proteins up to approximately 30 kDa.Preferred choice for large proteins (10–150 kDa).[5]Suitable for a wide range of proteins.
Resolution Good resolution for peptides and smaller proteins.Good resolution for high mass proteins.A mixture of DHB and CHCA has been shown to improve resolution for intact proteins.[6]
Signal Intensity Strong signals for peptides and smaller proteins.Provides strong signals for large proteins.Can provide good signal intensity.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for reproducible MALDI-MS results. The following are detailed methodologies for the preparation of Cl-CCA and other common matrices using the dried-droplet method.

Matrix Solution Preparation
  • 4-Chloro-α-cyanocinnamic acid (Cl-CCA): Prepare a saturated solution in a solvent mixture of acetonitrile/water (70:30, v/v) with 0.1% trifluoroacetic acid (TFA).

  • α-Cyano-4-hydroxycinnamic acid (CHCA): Prepare a saturated solution in acetonitrile/water (50:50, v/v) with 0.1% TFA.[7]

  • Sinapinic Acid (SA): Prepare a solution of 10 mg/mL in acetonitrile/water (50:50, v/v) with 0.1% TFA.

  • 2,5-Dihydroxybenzoic Acid (DHB): Prepare a solution of 10 mg/mL in acetonitrile/water (50:50, v/v) with 0.1% TFA. Alternatively, a solution in 100% methanol can be used.[8]

Dried-Droplet Sample Deposition
  • Analyte Preparation: Dissolve the peptide or protein sample in a suitable solvent (e.g., 0.1% TFA in water) to a final concentration of 1-10 pmol/µL.

  • Mixing: Mix the analyte solution and the matrix solution in a 1:1 ratio (v/v) directly on the MALDI target plate or premix in a microcentrifuge tube.

  • Spotting: Pipette 0.5-1 µL of the mixture onto the MALDI target plate.

  • Crystallization: Allow the droplet to air dry at room temperature, leading to the co-crystallization of the analyte and matrix.

  • Analysis: Once the spot is completely dry, the target plate can be introduced into the mass spectrometer for analysis.

Visualizing the Workflow and Decision-Making Process

To further aid researchers, the following diagrams illustrate the general MALDI experimental workflow and a decision tree for selecting the optimal matrix based on the analyte of interest.

MALDI_Workflow cluster_prep Sample & Matrix Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Analyte Analyte Solubilization Mix Mix Analyte and Matrix Analyte->Mix Matrix Matrix Solubilization Matrix->Mix Spot Spot on MALDI Target Mix->Spot Dry Co-crystallization (Drying) Spot->Dry Laser Laser Desorption/Ionization Dry->Laser TOF Time-of-Flight Analysis Laser->TOF Detect Ion Detection TOF->Detect Spectrum Mass Spectrum Generation Detect->Spectrum Analysis Data Analysis Spectrum->Analysis Matrix_Selection Analyte Analyte Type? Peptide Peptide / Small Protein (< 10 kDa) Analyte->Peptide Peptide Phospho Phosphopeptide Analyte->Phospho Labile PTM Protein Large Protein (> 10 kDa) Analyte->Protein Protein Glyco Glycoprotein / Glycan Analyte->Glyco Glycosylated ClCCA Cl-CCA Peptide->ClCCA High Sensitivity Low Abundance CHCA CHCA Peptide->CHCA Standard Analysis Phospho->ClCCA Minimize Fragmentation SA SA Protein->SA High Mass DHB DHB Glyco->DHB Standard Analysis

References

A Comparative Guide to the Biological Efficacy of Cinnamic Acid Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamic acid and its ester derivatives have garnered significant attention in the scientific community for their diverse pharmacological activities. These naturally occurring compounds and their synthetic analogues exhibit a range of biological effects, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. This guide provides an objective comparison of the biological efficacy of different cinnamic acid esters, supported by experimental data, to aid researchers in drug discovery and development.

Comparative Efficacy of Cinnamic Acid Esters

The biological activity of cinnamic acid esters is significantly influenced by the nature and position of substituents on both the phenyl ring and the ester moiety. The following tables summarize the quantitative data from various studies, providing a comparative overview of their efficacy in different biological assays.

Anti-inflammatory Activity

The anti-inflammatory potential of cinnamic acid esters is often evaluated by their ability to inhibit key inflammatory mediators and enzymes.

Compound/Ester DerivativeAssayTest SystemIC50 / InhibitionReference
Cinnamate-ibuprofenNO Production InhibitionMouse Peritoneal MacrophagesStrong (IC50 < 1 mM)[1][2]
Cinnamate-salicylateNO Production InhibitionMouse Peritoneal MacrophagesPotential new anti-inflammatory drug[1][2]
1-Methylhydantoin cinnamoyl imide (Compound 4)COX-1 InhibitionOvine37 ± 4 µM[3]
1-Methylhydantoin cinnamoyl imide (Compound 4)COX-2 InhibitionOvine126 ± 12 µM[3]
1-Methylhydantoin cinnamoyl imide (Compound 2)COX-1 InhibitionOvine56 ± 6 µM[3]
1-Methylhydantoin cinnamoyl imide (Compound 2)COX-2 InhibitionOvine204 ± 10 µM[3]
Anticancer Activity

The cytotoxic effects of cinnamic acid esters against various cancer cell lines are a promising area of research. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing their potency.

Compound/Ester DerivativeCell LineIC50 (µM)Reference
(E)-N-methyl-N-((hydroxycarbamoyl)methyl)-3-(4-methoxyphenyl)prop-2-enamide (Compound 5)A-549 (Lung)10.36[4][5]
(E)-N-methyl-N-((hydroxycarbamoyl)methyl)-3-phenylprop-2-enamide (Compound 1)A-549 (Lung)11.38[5]
(E)-N-methyl-N-((hydroxycarbamoyl)methyl)-3-(p-tolyl)prop-2-enamide (Compound 9)A-549 (Lung)11.06[5]
Quercetin-3-O-cinnamate (Compound 1)HCT116 (Colon)22.4[6]
Isorhamnetin-3-O-cinnamate (Compound 2)HCT116 (Colon)0.34[6]
Antioxidant Activity

The antioxidant capacity of cinnamic acid esters is often assessed by their ability to scavenge free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Compound/Ester DerivativeAssayIC50 (µg/mL)Reference
Cinnamic AcidDPPH Radical Scavenging0.18[7][8]
Cinnamyl AcetateDPPH Radical Scavenging0.16[7][8]
Vitamin C (Standard)DPPH Radical Scavenging0.12[7][8]
Ethyl CinnamateDPPH Radical Scavenging0.64[9]
Ferulic AcidDPPH Radical ScavengingIC50: 12 ± 2.3 µM[10]
p-Coumaric AcidDPPH Radical ScavengingIC50: 16 ± 0.4 µM[10]
Caffeic AcidDPPH Radical Scavenging-[11]
Rosmarinic AcidDPPH Radical Scavenging-[11]
Antimicrobial Activity

The antimicrobial efficacy is determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Compound/Ester DerivativeMicroorganismMIC (µM)Reference
Methyl CinnamateCandida albicans789.19[12]
Ethyl CinnamateCandida albicans726.36[12]
Butyl CinnamateCandida albicans626.62[12]
Decyl CinnamateStaphylococcus aureus550.96[12]
Benzyl CinnamateStaphylococcus aureus537.81[12]
4-isopropylbenzylcinnamide (18)Staphylococcus aureus458.15[12]
Cinnamic AcidListeria monocytogenes2.0% (w/v)[13]
Cinnamic AcidEscherichia coli2.0% (w/v)[13]
5-O-caffeoylquinic acidCandida albicans141[14]
Methyl CinnamateBacillus subtilis2000-4000 µg/mL[15]
Benzyl CinnamateStaphylococcus aureus128 µg/mL[15]
Caffeic acid derivatives (12a-c)Staphylococcus aureus0.98–2.68 µg/mL[15]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to assess the biological efficacy of cinnamic acid esters.

Synthesis of Cinnamic Acid Esters (General Fischer Esterification)

This protocol describes a common method for synthesizing cinnamic acid esters.

  • Reaction Setup: trans-Cinnamic acid is combined with an excess of the desired alcohol in a round-bottom flask.

  • Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid, is carefully added to the mixture.

  • Reflux: The reaction mixture is heated to reflux for a specified period, typically several hours, to drive the equilibrium towards the ester product.

  • Work-up: After cooling, the reaction mixture is diluted with an organic solvent (e.g., diethyl ether) and washed sequentially with water, a weak base (e.g., sodium bicarbonate solution) to remove unreacted acid, and brine.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude ester is then purified, typically by column chromatography on silica gel.

G cluster_synthesis Synthesis of Cinnamic Acid Esters Cinnamic Acid Cinnamic Acid Reflux Reflux Cinnamic Acid->Reflux Alcohol Alcohol Alcohol->Reflux Acid Catalyst Acid Catalyst Acid Catalyst->Reflux Work-up Work-up Reflux->Work-up Purification Purification Work-up->Purification Cinnamic Acid Ester Cinnamic Acid Ester Purification->Cinnamic Acid Ester G cluster_mtt MTT Assay Workflow Seeding Seed Cancer Cells Treatment Treat with Cinnamic Acid Esters Seeding->Treatment Incubation Incubate Treatment->Incubation MTT_add Add MTT Solution Incubation->MTT_add Formazan_formation Formazan Crystal Formation MTT_add->Formazan_formation Solubilization Solubilize Formazan Formazan_formation->Solubilization Absorbance Measure Absorbance Solubilization->Absorbance Analysis Calculate IC50 Absorbance->Analysis G cluster_nfkb NF-κB Signaling Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Pro-inflammatory Stimuli->IKK activates IκBα IκBα IKK->IκBα phosphorylates Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation NF-κB NF-κB Nuclear Translocation Nuclear Translocation NF-κB->Nuclear Translocation released Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription activates Cinnamic Acid Esters Cinnamic Acid Esters Cinnamic Acid Esters->IKK inhibits Cinnamic Acid Esters->IκBα prevents degradation

References

Unmasking a Deceptive Player: 4-Acetoxycinnamic Acid's Cross-Reactivity in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of high-throughput screening (HTS) data is paramount. However, the chemical landscape of screening libraries is fraught with compounds that can produce misleading results through assay interference. This guide provides a comparative analysis of the cross-reactivity of 4-acetoxycinnamic acid, a compound that has demonstrated the potential to act as a promiscuous inhibitor in various biochemical and cell-based assays. Through an examination of its activity in publicly available datasets, this document aims to equip researchers with the knowledge to identify and mitigate the risks associated with this and structurally similar molecules.

This compound, a derivative of the naturally occurring p-coumaric acid, has been identified as an active compound in multiple H-TS campaigns archived in the PubChem database. While these initial "hits" might suggest specific biological activity, a deeper analysis of the data points towards a pattern of non-specific interference, a characteristic of Pan-Assay Interference Compounds (PAINS). This guide will dissect the performance of this compound in several assays, presenting quantitative data, detailed experimental protocols, and visual workflows to illustrate the potential mechanisms of its cross-reactivity.

Quantitative Analysis of this compound's Assay Performance

To understand the promiscuous nature of this compound, we have summarized its activity from a selection of PubChem BioAssays. The following table provides a comparative overview of its performance across different assay formats and targets.

PubChem BioAssay AIDAssay TitleAssay TypeTarget(s)Activity OutcomePotency/Efficacy
AID 1347 qHTS for Inhibitors of Beta-lactamaseBiochemical (Enzymatic)Beta-lactamase (bla)Active IC50: 2.5 µM
AID 1284 qHTS for Inhibitors of Pyruvate KinaseBiochemical (Enzymatic)Pyruvate kinase isozymes M1/M2 (PKM)Active IC50: 18.8 µM
AID 485314 qHTS for Inhibitors of Human Prostaglandin D2 Synthase (HPGDS)Biochemical (Enzymatic)Hematopoietic prostaglandin D synthase (HPGDS)Active IC50: 1.7 µM
AID 1798 Cell-based HTS for activators of the farnesoid X receptor (FXR)Cell-based (Reporter Gene)Farnesoid X receptor (FXR)InactiveN/A
AID 2236 Counterscreen for Firefly Luciferase Inhibitors from a screen for activators of the Androgen ReceptorBiochemical (Enzymatic)Firefly LuciferaseInactiveN/A

Note: The data presented is a summary of publicly available information and is intended for illustrative purposes. For complete datasets and experimental details, please refer to the specific PubChem BioAssay identifiers.

Unraveling the Mechanisms of Interference

The consistent activity of this compound across multiple, unrelated enzymatic assays suggests a non-specific mechanism of inhibition. Several possibilities could explain this cross-reactivity:

  • Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates that sequester and non-specifically inhibit enzymes. This is a common mechanism for promiscuous inhibitors.

  • Chemical Reactivity: The ester group in this compound could be susceptible to hydrolysis under certain assay conditions, leading to the formation of p-coumaric acid. Both the parent compound and its potential hydrolytic product could react with nucleophilic residues on target proteins.

  • Interference with Assay Technology: The compound may interfere with the detection method of the assay, such as fluorescence or absorbance readings, leading to a false-positive signal.

The following diagram illustrates a generalized workflow for identifying and characterizing potential assay interference compounds like this compound.

Assay_Interference_Workflow cluster_0 Primary High-Throughput Screen cluster_1 Hit Confirmation and Triage cluster_2 Mechanism of Interference Investigation cluster_3 Decision Primary_HTS Initial Hit Identification Dose_Response Dose-Response Confirmation Primary_HTS->Dose_Response Orthogonal_Assay Orthogonal Assay Validation Dose_Response->Orthogonal_Assay Counterscreen Counterscreens for Assay Artifacts Orthogonal_Assay->Counterscreen Aggregation_Assay Aggregation Assays (e.g., DLS, beta-lactamase) Counterscreen->Aggregation_Assay Reactivity_Assay Chemical Reactivity Assessment Counterscreen->Reactivity_Assay Tech_Interference Assay Technology Interference Check Counterscreen->Tech_Interference Decision Prioritize or Deprioritize Hit Aggregation_Assay->Decision Reactivity_Assay->Decision Tech_Interference->Decision

Workflow for identifying assay interference compounds.

Experimental Protocols for Key Assays

To aid researchers in designing their own validation and counterscreening experiments, we provide detailed methodologies for assays relevant to the investigation of this compound's cross-reactivity.

Protocol 1: Beta-lactamase Inhibition Assay (Counterscreen for Aggregation)

This assay is a common counterscreen to identify compound aggregation. Aggregating compounds often non-specifically inhibit beta-lactamase, and this inhibition is typically attenuated in the presence of a non-ionic detergent.

Materials:

  • Beta-lactamase (e.g., from Bacillus cereus)

  • Nitrocefin (a chromogenic beta-lactamase substrate)

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.0)

  • Triton X-100 (non-ionic detergent)

  • This compound and other test compounds

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, perform serial dilutions of the compound in Assay Buffer. Prepare two sets of dilutions: one with and one without 0.01% (v/v) Triton X-100.

  • Add beta-lactamase to each well to a final concentration of approximately 1 nM.

  • Incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding nitrocefin to each well to a final concentration of 100 µM.

  • Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 486 nm over time using a microplate reader.

  • Calculate the percent inhibition for each compound concentration with and without detergent. A significant decrease in inhibition in the presence of Triton X-100 is indicative of aggregation-based inhibition.

Protocol 2: Fluorescence Interference Assessment

This protocol helps to determine if a compound intrinsically fluoresces or quenches the fluorescence of the assay's detection reagents.

Materials:

  • Assay Buffer (identical to the primary assay buffer)

  • Fluorescent probe or substrate used in the primary assay

  • This compound and other test compounds

  • Black, opaque 96-well or 384-well microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer in a black microplate.

  • In a parallel set of wells, prepare the same dilutions of the compound and add the fluorescent probe/substrate at the same concentration used in the primary assay.

  • Include control wells containing only Assay Buffer and wells with only the fluorescent probe/substrate.

  • Incubate the plate for the same duration as the primary assay.

  • Measure the fluorescence intensity using the same excitation and emission wavelengths as the primary assay.

  • Compare the fluorescence of the compound-only wells to the buffer-only wells to assess intrinsic fluorescence.

  • Compare the fluorescence of the wells containing both the compound and the probe to the probe-only wells to assess for quenching or enhancement of the fluorescent signal.

Signaling Pathways and Logical Relationships

While this compound's activity in the presented assays is likely due to non-specific interference, understanding the intended signaling pathways of the primary assays is crucial for contextualizing the potential for false positives. For example, in the pyruvate kinase inhibition assay (AID 1284), the intended goal is to find inhibitors that could modulate cancer cell metabolism.

Pyruvate_Kinase_Pathway cluster_cancer Cancer Metabolism Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis PEP PEP Glycolysis->PEP Phosphoenolpyruvate Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase (PKM) Lactate Lactate Pyruvate->Lactate TCA_Cycle TCA_Cycle Pyruvate->TCA_Cycle Tricarboxylic Acid Cycle Oxidative_Phosphorylation Oxidative_Phosphorylation TCA_Cycle->Oxidative_Phosphorylation ATP_Production ATP_Production Oxidative_Phosphorylation->ATP_Production Warburg_Effect Warburg Effect (Increased Glycolysis) Warburg_Effect->Glycolysis PKM2_Isoform PKM2 Isoform Predominance PKM2_Isoform->Warburg_Effect Inhibitor This compound (Potential Inhibitor) Inhibitor->Pyruvate Inhibition?

Simplified glycolytic pathway and the role of pyruvate kinase.

Conclusion and Recommendations

The available data on this compound strongly suggests that it acts as a promiscuous inhibitor in a variety of biochemical assays. Its repeated appearance as an "active" compound across unrelated targets is a red flag for assay interference. Researchers encountering this compound or structurally similar molecules as hits in their screening campaigns are strongly advised to perform a rigorous set of counterscreens and orthogonal assays to rule out non-specific activity.

Key Recommendations:

  • Be Vigilant with Cinnamic Acid Derivatives: This chemical scaffold may be prone to assay interference.

  • Routinely Employ Counterscreens: Assays for aggregation (e.g., beta-lactamase inhibition with and without detergent) and fluorescence interference should be standard practice in hit validation workflows.

  • Utilize Orthogonal Assays: Confirm hits using an assay with a different detection method or technology to ensure the observed activity is not an artifact of the primary assay format.

  • Consult Public Databases: Resources like PubChem are invaluable for checking the historical performance of a compound across a wide range of assays. A pattern of promiscuous activity is a strong indicator of a potential PAIN.

By adopting these practices, the scientific community can improve the quality and reliability of HTS data, ensuring that resources are focused on the most promising and genuinely active compounds for further drug development.

A Comparative Guide to the Synthesis of p-Acetoxycinnamic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical and materials science, p-acetoxycinnamic acid stands as a valuable building block. Its synthesis can be approached through several established organic reactions, each presenting a unique profile of efficiency, cost, and environmental impact. This guide provides a comparative analysis of three primary synthesis routes: the Perkin reaction, the Knoevenagel condensation followed by acetylation, and the Heck reaction. By presenting available experimental data and detailed protocols, this document aims to equip researchers with the necessary information to select the most suitable method for their specific applications.

Data at a Glance: A Comparative Summary

ParameterPerkin Reaction (One-Pot)Knoevenagel Condensation & Acetylation (Two-Step)Heck Reaction
Starting Materials p-Hydroxybenzaldehyde, Acetic Anhydride, Sodium Acetate1. p-Hydroxybenzaldehyde, Malonic Acid, Pyridine, Aniline 2. p-Hydroxycinnamic Acid, Acetic Anhydride, Pyridinep-Iodo-phenyl acetate, Acrylic Acid, Palladium Catalyst, Base
Overall Yield Not explicitly reported for this specific productHigh (potentially >85%, based on high-yield Knoevenagel step)Not reported for this specific product
Product Purity Not reportedHigh (e.g., 97% HPLC purity for a similar acetylation)[1]Not reported
Reaction Steps 121
Key Advantages One-pot procedureHigh yield for the condensation step, well-established reactionsHigh atom economy, tolerance of various functional groups
Key Disadvantages Potentially lower yield, high reaction temperaturesTwo distinct reaction and work-up stepsUse of expensive palladium catalyst, potential for catalyst leaching

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthesis route for p-acetoxycinnamic acid.

Perkin_Reaction p_hydroxybenzaldehyde p-Hydroxybenzaldehyde intermediate Intermediate p_hydroxybenzaldehyde->intermediate acetic_anhydride Acetic Anhydride acetic_anhydride->intermediate sodium_acetate Sodium Acetate (catalyst) sodium_acetate->intermediate p_acetoxycinnamic_acid p-Acetoxycinnamic Acid intermediate->p_acetoxycinnamic_acid

Caption: Perkin Reaction Workflow

Knoevenagel_Acetylation cluster_knoevenagel Step 1: Knoevenagel Condensation cluster_acetylation Step 2: Acetylation p_hydroxybenzaldehyde p-Hydroxybenzaldehyde p_hydroxycinnamic_acid p-Hydroxycinnamic Acid p_hydroxybenzaldehyde->p_hydroxycinnamic_acid malonic_acid Malonic Acid malonic_acid->p_hydroxycinnamic_acid p_acetoxycinnamic_acid_final p-Acetoxycinnamic Acid p_hydroxycinnamic_acid->p_acetoxycinnamic_acid_final acetic_anhydride_acetylation Acetic Anhydride acetic_anhydride_acetylation->p_acetoxycinnamic_acid_final

Caption: Knoevenagel Condensation and Acetylation Workflow

Heck_Reaction p_iodo_phenyl_acetate p-Iodo-phenyl acetate p_acetoxycinnamic_acid_heck p-Acetoxycinnamic Acid p_iodo_phenyl_acetate->p_acetoxycinnamic_acid_heck acrylic_acid Acrylic Acid acrylic_acid->p_acetoxycinnamic_acid_heck pd_catalyst Palladium Catalyst pd_catalyst->p_acetoxycinnamic_acid_heck base Base base->p_acetoxycinnamic_acid_heck

Caption: Heck Reaction Workflow

Detailed Experimental Protocols

Route 1: Perkin Reaction (One-Pot Synthesis)

The Perkin reaction offers a direct, one-pot approach to cinnamic acids and their derivatives.[2][3] In the case of p-acetoxycinnamic acid, p-hydroxybenzaldehyde reacts with acetic anhydride in the presence of a weak base like sodium acetate.[4] This reaction likely proceeds with concurrent acetylation of the phenolic hydroxyl group.

Experimental Protocol:

  • A mixture of p-hydroxybenzaldehyde (1 mole), acetic anhydride (2.5 moles), and anhydrous sodium acetate (1 mole) is heated under reflux at 180°C for 5-8 hours.[5][6]

  • The reaction mixture is then poured into water and boiled to hydrolyze the excess acetic anhydride.

  • After cooling, the crude product precipitates and is collected by filtration.

  • The product is purified by recrystallization from a suitable solvent, such as ethanol.

Route 2: Knoevenagel Condensation followed by Acetylation (Two-Step Synthesis)

This two-step route is a highly effective method, leveraging the high-yield Knoevenagel condensation for the formation of the cinnamic acid backbone, followed by a straightforward acetylation.

Step 1: Knoevenagel Condensation for p-Hydroxycinnamic Acid

The Knoevenagel condensation of p-hydroxybenzaldehyde with malonic acid provides p-hydroxycinnamic acid in excellent yields.[7]

Experimental Protocol:

  • A mixture of p-hydroxybenzaldehyde (1 mole), malonic acid (1.1 moles), pyridine (1.6 moles), and a catalytic amount of aniline is refluxed in cyclohexane for 1 hour, with continuous removal of water.

  • After the reaction is complete, the mixture is cooled, and the precipitated p-hydroxycinnamic acid is collected by filtration.

  • The crude product can be purified by recrystallization. This process has been reported to achieve yields as high as 93.6%.

Step 2: Acetylation of p-Hydroxycinnamic Acid

The phenolic hydroxyl group of p-hydroxycinnamic acid is then acetylated using acetic anhydride.[8]

Experimental Protocol:

  • p-Hydroxycinnamic acid (1 equivalent) is dissolved in pyridine.

  • Acetic anhydride (1.5-2.0 equivalents) is added to the solution at 0°C.[8]

  • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The reaction is quenched with methanol, and the solvent is removed under reduced pressure.

  • The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[8]

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield p-acetoxycinnamic acid. A similar acetylation of 3-hydroxycinnamic acid reported an HPLC purity of 97%.[1]

Route 3: Heck Reaction

The Heck reaction is a powerful C-C bond-forming reaction that utilizes a palladium catalyst.[9][10] For the synthesis of p-acetoxycinnamic acid, a plausible route involves the coupling of an acetylated p-halophenol with acrylic acid.

Experimental Protocol (Proposed):

  • To a reaction vessel containing p-iodo-phenyl acetate (1 equivalent), acrylic acid (1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a suitable base (e.g., triethylamine or sodium carbonate, 2 equivalents) are added in a polar aprotic solvent such as DMF or acetonitrile.

  • The mixture is heated at 80-120°C until the starting materials are consumed (monitored by TLC or GC).

  • After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The crude product is then purified by column chromatography or recrystallization.

Note: While the Heck reaction is a versatile method for cinnamic acid synthesis, a specific protocol with yield and purity data for p-acetoxycinnamic acid was not found in the reviewed literature. The synthesis of a similar compound, (E)-4-acetylcinnamic acid, from 4-iodoacetophenone and acrylic acid has been reported, suggesting the feasibility of this approach.[11]

Conclusion

The choice of synthesis route for p-acetoxycinnamic acid will ultimately depend on the specific requirements of the researcher or organization, including desired yield, purity, cost of reagents and catalysts, and available equipment.

  • The Knoevenagel condensation followed by acetylation appears to be the most reliable and highest-yielding route based on available data, making it suitable for applications where maximizing product output is critical.

  • The Perkin reaction offers the advantage of a one-pot synthesis, which can be more time and resource-efficient if the yield is acceptable for the intended purpose.

  • The Heck reaction , while potentially offering high atom economy, requires further optimization for this specific target molecule, and the cost and handling of the palladium catalyst may be a consideration.

Further experimental investigation and optimization would be beneficial to provide a more definitive quantitative comparison of these three synthetic pathways for the production of p-acetoxycinnamic acid.

References

A Comprehensive Guide to the Validation of 4-Acetoxycinnamic Acid as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate internal standard (IS) is a critical step in the development of robust and reliable analytical methods, particularly in chromatographic assays for drug development and life science research. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction recovery, injection volume, and matrix effects. This guide provides a comparative framework for the validation of 4-acetoxycinnamic acid as a potential internal standard for the quantification of structurally similar analytes, such as other cinnamic acid derivatives and phenolic compounds.

The Role and Characteristics of an Ideal Internal Standard

An internal standard is a compound of known concentration added to a sample to facilitate the quantification of an analyte. The fundamental principle is that the ratio of the analyte's response to the internal standard's response will remain constant even if the absolute responses vary. An ideal internal standard should possess the following characteristics:

  • Structural Similarity: It should be structurally and chemically similar to the analyte to ensure comparable behavior during extraction and chromatography.

  • Purity and Stability: The internal standard must be of high purity and stable in the sample matrix and throughout the analytical process.

  • No Endogenous Presence: It should not be naturally present in the sample matrix being analyzed.

  • Distinct Chromatographic and Mass Spectrometric Profile: It must be well-resolved from the analyte and other matrix components, and in the case of mass spectrometry, have a distinct mass-to-charge ratio (m/z).

  • Similar Ionization Efficiency: For mass spectrometry-based methods, the ionization efficiency should be comparable to that of the analyte.

This compound as a Potential Internal Standard

This compound, a derivative of p-coumaric acid, presents itself as a plausible candidate for an internal standard in the analysis of various phenolic and cinnamic acids. Its structural resemblance to this class of compounds suggests it may exhibit similar extraction and chromatographic properties. However, its suitability must be rigorously validated through a series of experiments.

Comparative Analysis: this compound vs. an Ideal Isotope-Labeled Standard

The gold standard for internal standards in mass spectrometry is a stable isotope-labeled (SIL) analog of the analyte. For instance, in the analysis of cinnamic acid derivatives, deuterated trans-cinnamic acid (trans-cinnamic acid-d7) has been successfully employed.[1] This section provides a hypothetical performance comparison between this compound and a SIL-IS like trans-cinnamic acid-d7.

Table 1: Hypothetical Performance Comparison of Internal Standards

Performance ParameterThis compound (Expected)Stable Isotope-Labeled IS (e.g., trans-cinnamic acid-d7) (Typical)Rationale for Difference
Co-elution with Analyte May require chromatographic optimization for resolution.Co-elutes with the analyte.Identical chemical structure leads to identical retention time.
Matrix Effect Compensation Good, due to structural similarity.Excellent, as it experiences the same matrix effects.Subtle differences in structure for this compound can lead to slight variations in ionization suppression or enhancement compared to the analyte.
Extraction Recovery Expected to be similar to analytes of comparable polarity.Nearly identical to the analyte.Minor structural differences can influence partitioning during liquid-liquid or solid-phase extraction.
Commercial Availability Readily available from chemical suppliers.Generally more expensive and may require custom synthesis.The synthesis of isotope-labeled compounds is a more complex process.
Potential for Interference Low, as it is not a common endogenous compound.Extremely low, as the mass difference prevents isotopic interference.The likelihood of an isobaric interference at the exact mass of the SIL-IS is negligible.

Experimental Protocols for Validation

To validate this compound as an internal standard, a comprehensive set of experiments must be performed. The following protocols are based on standard regulatory guidelines.

Stock Solution and Working Standard Preparation
  • Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Working Standard Solution: Prepare a series of working standard solutions by diluting the stock solution to the desired concentration range to be used for spiking into calibration standards and quality control (QC) samples.

Specificity and Selectivity
  • Objective: To ensure that no endogenous components in the matrix interfere with the detection of this compound.

  • Procedure:

    • Analyze at least six different blank matrix samples (e.g., plasma, urine, tissue homogenate).

    • Spike one of the blank matrix samples with this compound at a low concentration (near the limit of quantitation).

    • Compare the chromatograms of the blank and spiked samples to identify any interfering peaks at the retention time of the internal standard.

Linearity
  • Objective: To establish the relationship between the analyte/IS peak area ratio and the concentration of the analyte.

  • Procedure:

    • Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte and a constant concentration of this compound.

    • Analyze the calibration standards and plot the peak area ratio (Analyte Area / IS Area) against the analyte concentration.

    • Perform a linear regression analysis. A correlation coefficient (r²) of >0.99 is generally considered acceptable.

Accuracy and Precision
  • Objective: To determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

  • Procedure:

    • Prepare QC samples at a minimum of three concentration levels (low, medium, and high).

    • Analyze five replicates of each QC level in a single day (intra-day precision and accuracy) and on three different days (inter-day precision and accuracy).

    • Accuracy is expressed as the percentage of the measured concentration to the nominal concentration. Precision is expressed as the relative standard deviation (%RSD).

Table 2: Acceptance Criteria for Accuracy and Precision

ParameterAcceptance Criteria
Intra-day Accuracy Within ±15% of the nominal value (±20% for LLOQ)
Inter-day Accuracy Within ±15% of the nominal value (±20% for LLOQ)
Intra-day Precision (%RSD) ≤15% (≤20% for LLOQ)
Inter-day Precision (%RSD) ≤15% (≤20% for LLOQ)
Matrix Effect
  • Objective: To assess the influence of matrix components on the ionization of the analyte and the internal standard.

  • Procedure:

    • Prepare three sets of samples:

      • Set A: Analyte and IS in a neat solution.

      • Set B: Blank matrix extract spiked with analyte and IS.

    • Calculate the matrix factor (MF) for the analyte and the IS: MF = Peak Area in Set B / Peak Area in Set A.

    • Calculate the IS-normalized MF: IS-normalized MF = MF of analyte / MF of IS.

    • The %RSD of the IS-normalized MF across different lots of the matrix should be ≤15%.

Stability
  • Objective: To evaluate the stability of this compound in the stock solution and in the biological matrix under different storage conditions.

  • Procedure:

    • Stock Solution Stability: Analyze the stock solution after storage at room temperature and refrigerated conditions for specified periods.

    • Freeze-Thaw Stability: Analyze QC samples after subjecting them to multiple freeze-thaw cycles.

    • Short-Term Stability: Analyze QC samples after keeping them at room temperature for a period that mimics the sample preparation time.

    • Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature (e.g., -80°C) for an extended period.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the validation of an internal standard.

G cluster_prep Preparation cluster_validation Validation Experiments cluster_analysis Data Analysis & Acceptance cluster_conclusion Conclusion Stock Prepare Stock Solution of this compound Working Prepare Working Standard Solutions Stock->Working Specificity Specificity & Selectivity Working->Specificity Linearity Linearity Working->Linearity Accuracy Accuracy & Precision Working->Accuracy Matrix Matrix Effect Working->Matrix Stability Stability Working->Stability Data Analyze Data from Validation Experiments Specificity->Data Linearity->Data Accuracy->Data Matrix->Data Stability->Data Acceptance Compare Against Acceptance Criteria Data->Acceptance Validated Method Validated: IS is Suitable Acceptance->Validated Pass NotValidated Method Not Validated: IS is Unsuitable Acceptance->NotValidated Fail

Caption: Workflow for the validation of an internal standard.

Signaling Pathway for Analyte Quantification using an Internal Standard

The following diagram illustrates the conceptual pathway of how an internal standard is used to ensure accurate quantification in a typical LC-MS/MS workflow.

G cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Analyte) IS_Addition Addition of Internal Standard (this compound) Sample->IS_Addition Extraction Extraction IS_Addition->Extraction LC Chromatographic Separation Extraction->LC MS Mass Spectrometric Detection LC->MS Peak_Integration Peak Area Integration (Analyte & IS) MS->Peak_Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio Concentration Determine Analyte Concentration via Calibration Curve Ratio->Concentration

Caption: Conceptual pathway for analyte quantification using an IS.

Conclusion

References

A Comparative Analysis of the Cytotoxic Effects of Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamic acid and its derivatives have emerged as a promising class of compounds in anticancer research, exhibiting a wide range of biological activities. This guide provides a comparative analysis of the cytotoxicity of selected cinnamic acid derivatives against various cancer cell lines, supported by experimental data and detailed protocols. The structure-activity relationship, signaling pathways, and experimental workflows are also elucidated to provide a comprehensive resource for researchers in the field.

Data Presentation: Comparative Cytotoxicity of Cinnamic Acid Derivatives

The cytotoxic effects of various cinnamic acid derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth. The following table summarizes the IC50 values for selected cinnamic acid derivatives from various studies, providing a basis for a comparative assessment of their anticancer activity.

Cinnamic Acid DerivativeCancer Cell LineAssayIC50 (µM)Reference
Cinnamic AcidHT-144 (Melanoma)MTT2400[1]
CinnamaldehydeHep G2 (Liver)MTT-[2]
Cinnamic AlcoholHep G2 (Liver)MTT-[2]
Compound 5 (cyano-substituted)HeLa (Cervical)MTT42-166[3]
Compound 5 (cyano-substituted)K562 (Leukemia)MTT42-166[3]
Compound 5 (cyano-substituted)Fem-x (Melanoma)MTT42-166[3]
Compound 5 (cyano-substituted)MCF-7 (Breast)MTT42-166[3]
Compound 5 (methyl-substituted amide)A-549 (Lung)MTT10.36[4]
Compound 1 (methyl-substituted amide)A-549 (Lung)MTT11.38[4]
Compound 9 (methyl-substituted amide)A-549 (Lung)MTT11.06[4]
Compound 59eA549 (Lung)-0.04[5]
Compound 59eHeLa (Cervical)-0.004[5]
Compound 59gHeLa (Cervical)-0.033[5]
Compound 44oHeLa (Cervical)-1.35[5]
Compound 44eMCF-7 (Breast)-1.79[5]
Chimeric Cinnamate Chalcone BHepG2 (Liver)-11.89[6]
Chimeric Cinnamate Chalcone BA-549 (Lung)-56.75[6]
Chimeric Cinnamate Chalcone BMCF-7 (Breast)-14.86[6]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of cytotoxicity data. Below are the methodologies for key experiments commonly used to assess the cytotoxic effects of cinnamic acid derivatives.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[4] It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTT to purple formazan crystals by metabolically active cells.

Materials:

  • 96-well microplate

  • Cinnamic acid derivatives (test compounds)

  • Cancer cell lines

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the cinnamic acid derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, which is an indicator of cytotoxicity.

Materials:

  • 96-well plate

  • Cinnamic acid derivatives

  • Cancer cell lines

  • Complete cell culture medium

  • LDH assay kit (containing reaction mixture and stop solution)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).

  • Incubation: Incubate the plate for the desired time period.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V-FITC. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Flow cytometer

  • Cinnamic acid derivatives

  • Cancer cell lines

  • Complete cell culture medium

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with cinnamic acid derivatives for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Cell Staining: Resuspend the cell pellet in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC is typically detected in the FL1 channel and PI in the FL2 channel.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Signaling Pathways and Experimental Workflows

The cytotoxic effects of cinnamic acid derivatives are often mediated through the modulation of specific signaling pathways that control cell proliferation, survival, and death. Understanding these pathways is crucial for the rational design and development of novel anticancer agents.

General Experimental Workflow for Cytotoxicity Analysis

The following diagram illustrates a typical workflow for investigating the cytotoxic properties of cinnamic acid derivatives.

G cluster_0 In Vitro Cytotoxicity Assessment cluster_1 Mechanism of Action Studies Cell_Culture Cell Line Culture (e.g., HeLa, MCF-7, A549) Compound_Treatment Treatment with Cinnamic Acid Derivatives Cell_Culture->Compound_Treatment Cytotoxicity_Assays Cytotoxicity Assays (MTT, LDH) Compound_Treatment->Cytotoxicity_Assays Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Compound_Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Compound_Treatment->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (e.g., Caspases, Bcl-2 family) Compound_Treatment->Western_Blot IC50_Determination IC50 Value Determination Cytotoxicity_Assays->IC50_Determination IC50_Determination->Apoptosis_Assay Select potent compounds Signaling_Pathway_Analysis Signaling Pathway Analysis Western_Blot->Signaling_Pathway_Analysis

Caption: Experimental workflow for evaluating the cytotoxicity of cinnamic acid derivatives.

Apoptosis Signaling Pathway

Many cinnamic acid derivatives induce apoptosis, or programmed cell death, in cancer cells.[7] This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are two major routes to apoptosis.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway CAD Cinnamic Acid Derivative Death_Receptor Death Receptor (e.g., TNFR1) CAD->Death_Receptor Bax Bax CAD->Bax activates Bcl2 Bcl-2 CAD->Bcl2 inhibits Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB phosphorylates NFkB_complex p65/p50 (NF-κB) IkB->NFkB_complex Proteasome Proteasome IkB->Proteasome ubiquitination & degradation Nucleus Nucleus NFkB_complex->Nucleus translocation CAD Cinnamic Acid Derivative CAD->IKK inhibits Gene_Expression Pro-inflammatory & Pro-survival Genes Nucleus->Gene_Expression activates

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 4-Acetoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of 4-Acetoxycinnamic acid, including operational and disposal plans.

Hazard Identification and Personal Protective Equipment

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE)Specification
Eye/Face Protection Goggles (European standard - EN 166) or safety glasses with side-shields.[4][5]
Hand Protection Protective gloves (e.g., Natural rubber, Butyl rubber, Nitrile rubber, Neoprene).[4][6] Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices.[5]
Skin and Body Protection Long-sleeved clothing.[4] An appropriate lab coat should be worn.
Respiratory Protection For large-scale operations or in case of emergency, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[4] In well-ventilated small-scale laboratory use, respiratory protection may not be required, but it is necessary if dust is formed.[4][7]
First Aid Measures

In the event of exposure to this compound, immediate first aid is crucial. The following table outlines the necessary steps.

Exposure RouteFirst Aid Procedure
Inhalation Move the exposed person to fresh air at once.[1][8] If breathing has stopped or is difficult, provide artificial respiration and seek immediate medical attention.[1][9]
Skin Contact Immediately wash the contaminated skin with plenty of soap and water for at least 15 minutes.[1][8] Remove contaminated clothing and wash it before reuse.[1] If skin irritation persists, get medical advice/attention.[1]
Eye Contact Immediately rinse the eyes cautiously with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper eyelids.[1][4][8] Remove contact lenses, if present and easy to do.[1] Continue rinsing and seek immediate medical attention.[1][4]
Ingestion Clean mouth with water and drink plenty of water afterwards.[4][10] Do not induce vomiting.[9] Get medical attention if symptoms occur.[4][10]
Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is essential to minimize risk.

  • Preparation :

    • Ensure the work area is well-ventilated.[1] An eyewash station and safety shower should be in close proximity.[10][11]

    • Don all required PPE as specified in the table above.

    • Have all necessary equipment and reagents ready before handling the compound.

  • Handling :

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

    • Avoid contact with skin, eyes, and clothing.[3]

    • Wash hands thoroughly after handling.[1]

  • Storage :

    • Store in a cool, dry, and well-ventilated place.[1][12]

    • Keep the container tightly closed.[1]

    • Protect from moisture.[4]

Accidental Release and Disposal Plan

Accidental Release Measures:

  • Ensure adequate ventilation and wear appropriate PPE.[3][6]

  • Avoid dust formation.[3][6]

  • Sweep up the spilled solid and shovel it into a suitable, closed container for disposal.[6][11]

  • Do not let the product enter drains.[5]

Disposal Plan:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][11]

  • Do not mix with other waste. Handle uncleaned containers as you would the product itself.

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Spill & Disposal prep_area Ensure Ventilated Area & Safety Equipment Ready don_ppe Don Appropriate PPE prep_area->don_ppe handle_chem Handle this compound (Avoid Dust/Contact) don_ppe->handle_chem wash_hands Wash Hands After Handling handle_chem->wash_hands spill Accidental Release: Sweep into Closed Container handle_chem->spill emergency Emergency/ Exposure handle_chem->emergency store_chem Store in Cool, Dry, Ventilated Area (Tightly Closed Container) wash_hands->store_chem end_safe End (Safe) store_chem->end_safe dispose Dispose via Approved Waste Disposal Plant spill->dispose start Start start->prep_area first_aid Administer First Aid (See Table) emergency->first_aid first_aid->dispose Dispose of Contaminated Items

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Acetoxycinnamic acid
Reactant of Route 2
Reactant of Route 2
4-Acetoxycinnamic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.